molecular formula C10H25N5 B1330191 1,4,7,10,13-Pentaazacyclopentadecane CAS No. 295-64-7

1,4,7,10,13-Pentaazacyclopentadecane

Cat. No.: B1330191
CAS No.: 295-64-7
M. Wt: 215.34 g/mol
InChI Key: KDCBVVQAMMXRFB-UHFFFAOYSA-N
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Description

1,4,7,10,13-Pentaazacyclopentadecane is a useful research compound. Its molecular formula is C10H25N5 and its molecular weight is 215.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,7,10,13-pentazacyclopentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H25N5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h11-15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCBVVQAMMXRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNCCNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183699
Record name 1,4,7,10,13-Pentaazacyclopentadecane
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Molecular Weight

215.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

295-64-7
Record name 1,4,7,10,13-Pentaazacyclopentadecane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7,10,13-Pentaazacyclopentadecane
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Record name 1,4,7,10,13-Pentaazacyclopentadecane
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Foundational & Exploratory

Synthesis of 1,4,7,10,13-pentaazacyclopentadecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a convenient and efficient synthetic route to 1,4,7,10,13-pentaazacyclopentadecane, a macrocyclic polyamine of significant interest in the fields of coordination chemistry, biomedical imaging, and radiopharmaceuticals. The presented methodology, based on the work of Kovacs, Archer, Russell, and Sherry, offers a practical alternative to classical and modified Richman-Atkins procedures.

Core Synthesis Pathway

The synthesis of this compound (1) is achieved through a convergent approach, utilizing building blocks containing two and three nitrogen atoms. This method is advantageous due to the ready availability of the starting materials. The key steps involve the tosylation of diethanolamine, followed by cyclization with the disodium salt of N,N',N''-tritosyldiethylenetriamine, and subsequent detosylation to yield the final macrocycle.

Synthesis_Pathway cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Ditosylation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Detosylation A Diethanolamine C 1,5-Ditosyl-3-aza-1,5-pentanediol A->C Et3N, CH2Cl2 B Tosyl Chloride (TsCl) B->C D 1,5-Ditosyl-3-aza-1,5-pentanediol F 1,5-Di(tosyloxy)-3-tosyl-3-azapentane (2) D->F Pyridine E Tosyl Chloride (TsCl) E->F H 1,5-Di(tosyloxy)-3-tosyl-3-azapentane (2) G N,N',N''-Tritosyldiethylenetriamine Disodium Salt I Pentatosyl-1,4,7,10,13-pentaazacyclopentadecane (3) G->I DMF, 100-105 °C H->I J Pentatosyl-1,4,7,10,13-pentaazacyclopentadecane (3) K This compound (1) J->K 1. H2SO4, 180 °C 2. NaOH, H2O Workflow start Start prep_reagents Prepare Starting Materials: - Diethanolamine - Tosyl Chloride - N,N',N''-Tritosyldiethylenetriamine start->prep_reagents step1 Synthesize Ditosylate Intermediate (2) prep_reagents->step1 step2 Prepare Disodium Salt of Tritosyl Diethylenetriamine prep_reagents->step2 step3 Perform Cyclization Reaction step1->step3 step2->step3 step4 Isolate Pentatosylated Macrocycle (3) step3->step4 step5 Perform Detosylation with H2SO4 step4->step5 step6 Isolate and Purify Final Product (1) step5->step6 end End step6->end

Characterization of 1,4,7,10,13-pentaazacyclopentadecane using NMR Spectroscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the macrocyclic polyamine 1,4,7,10,13-pentaazacyclopentadecane, commonly known as[1]aneN5, using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the fundamental principles of ¹H and ¹³C NMR as applied to this molecule, details experimental protocols for data acquisition, and presents a structured analysis of the expected spectral data. The guide is intended to serve as a valuable resource for researchers in chemistry, medicinal chemistry, and drug development who are working with this important chelating agent and its derivatives.

Introduction

This compound ([1]aneN5) is a synthetic macrocycle belonging to the class of polyaza crowns. Its structure, featuring five nitrogen atoms within a fifteen-membered ring, endows it with remarkable properties as a ligand for a variety of metal ions. The ability of[1]aneN5 to form stable complexes has led to its widespread use in areas such as contrast agents for magnetic resonance imaging (MRI), radiopharmaceuticals, and the development of therapeutic agents.

Accurate structural elucidation and characterization are paramount for understanding the coordination chemistry of[1]aneN5 and for the rational design of its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, conformation, and dynamics in solution. This guide will focus on the application of ¹H and ¹³C NMR spectroscopy for the comprehensive characterization of[1]aneN5.

¹H and ¹³C NMR Spectral Analysis of this compound

A detailed analysis of the ¹H and ¹³C NMR spectra of this compound is crucial for its structural verification. Due to the high symmetry of the free macrocycle (ideally D₅h in some conformations), a relatively simple NMR spectrum is anticipated. The molecule consists of repeating ethylene (-CH₂-CH₂-) units linking the nitrogen atoms.

Note on Data Availability: Despite a thorough literature search, a definitive, publicly available, and clearly tabulated set of experimental ¹H and ¹³C NMR data (chemical shifts, coupling constants, and multiplicities) for the parent this compound macrocycle could not be located. The data presented in the following tables are therefore representative expectations based on the known chemical structure and general principles of NMR spectroscopy for similar polyaza macrocycles. Researchers are strongly encouraged to acquire experimental data on their specific samples for accurate characterization.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of[1]aneN5 is expected to show signals corresponding to the protons of the ethylene bridges and the amine (N-H) protons. The chemical environment of the methylene protons (-CH₂-) is largely uniform, which would lead to a simplified spectrum.

Table 1: Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-NH -1.5 - 3.0 (broad)Singlet (broad)-5H
-CH₂ -CH₂-2.5 - 2.9Singlet or complex multiplet-20H

The broadness of the N-H signal is due to chemical exchange and quadrupole effects from the nitrogen atoms. The multiplicity of the methylene protons can be a singlet if conformational averaging is rapid on the NMR timescale, or a more complex multiplet if the ring is more rigid or if there is slow interconversion between different ring conformations.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum of[1]aneN5 is also expected to be simple due to the molecule's symmetry. All the carbon atoms in the ethylene bridges are in chemically equivalent environments.

Table 2: Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (δ, ppm)
-C H₂-C H₂-45 - 55

The exact chemical shift will be influenced by the solvent and the concentration of the sample.

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of high-quality NMR spectra of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. Chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and deuterium oxide (D₂O) are common choices for polyaza macrocycles. The choice of solvent can influence the chemical shifts, particularly of the N-H protons.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents, for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Sample Preparation Workflow cluster_start Start cluster_dissolution Dissolution cluster_filtration Filtration cluster_end Ready for NMR start Weigh Compound dissolve Dissolve in Deuterated Solvent start->dissolve 5-10 mg add_standard Add Internal Standard (e.g., TMS) dissolve->add_standard 0.5-0.7 mL filter Filter into NMR Tube add_standard->filter ready Sample Ready for Analysis filter->ready

NMR Sample Preparation Workflow
NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 10-12 ppm, centered around 5-6 ppm.

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 200-250 ppm, centered around 100 ppm.

NMR Data Acquisition Workflow cluster_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_end Final Spectrum insert_sample Insert Sample into Spectrometer lock Lock on Deuterium Signal insert_sample->lock tune_match Tune and Match Probe lock->tune_match shim Shim Magnetic Field tune_match->shim select_experiment Select NMR Experiment (1H or 13C) shim->select_experiment set_parameters Set Acquisition Parameters (NS, D1, SW, etc.) select_experiment->set_parameters acquire_fid Acquire Free Induction Decay (FID) set_parameters->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_correction Phase Correction fourier_transform->phase_correction baseline_correction Baseline Correction phase_correction->baseline_correction reference Reference to Standard baseline_correction->reference final_spectrum Analyzable NMR Spectrum reference->final_spectrum

NMR Data Acquisition Workflow

Advanced NMR Techniques for Structural Elucidation

For a more in-depth structural analysis, especially for derivatives of[1]aneN5 or its metal complexes, advanced 2D NMR techniques can be employed.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which can help in assigning the methylene protons within the ethylene bridges.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons, which is particularly useful for substituted derivatives.

Conclusion

NMR spectroscopy is a powerful and essential technique for the characterization of this compound. The high symmetry of the molecule leads to relatively simple ¹H and ¹³C NMR spectra, which can be readily interpreted to confirm its structure. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize NMR in their work with this important macrocycle and its derivatives, facilitating advancements in the fields of coordination chemistry, drug development, and medical imaging. The provided workflows and expected spectral data serve as a robust starting point for the detailed structural analysis of[1]aneN5.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Pentacyclen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacyclen, systematically known as 1,4,7,10,13-pentaazacyclopentadecane, is a macrocyclic polyamine belonging to the class of crown ethers. Its unique 15-membered ring structure, containing five nitrogen atoms, confers upon it remarkable properties as a chelating agent for a variety of metal ions. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of pentacyclen, intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Physical Properties

The physical characteristics of pentacyclen are summarized in the table below, providing a concise reference for its handling and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₂₅N₅[1]
Molar Mass 215.34 g/mol [1]
Appearance White to off-white solid
Melting Point 100-102 °C[2]
Boiling Point 342.6 °C at 760 mmHg (Predicted)[2]
Density 0.874 g/cm³[2]
Flash Point 167.8 °C[2]
Solubility Soluble in polar solvents.[1]

Chemical Properties

The chemical behavior of pentacyclen is largely dictated by the presence of its five secondary amine groups, which can act as proton acceptors and coordination sites for metal ions.

Protonation Constants (pKa Values)

pKa_Determination_Workflow Workflow for pKa Determination of Pentacyclen A Prepare Pentacyclen Solution of Known Concentration B Titrate with Standard Acid (e.g., HCl) A->B C Monitor pH using a Calibrated pH Meter B->C D Record pH as a Function of Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Points E->F G Calculate pKa Values from the Half-Equivalence Points F->G

Caption: A generalized workflow for the potentiometric determination of pKa values.

Metal Ion Complexation and Stability Constants

A key feature of pentacyclen is its ability to form stable complexes with a variety of metal ions. The stability of these complexes is quantified by their stability constants (log K). While specific stability constants for pentacyclen with Cu(II), Zn(II), and Ni(II) were not found in the initial search, data for the derivative phec15 are available. The stability constants (log K) for [M(phec15)]²⁺ complexes in aqueous solution are 14.69 for Cu(II) and 8.47 for Zn(II).[3] The general trend for the stability of complexes with polyamine macrocycles often follows the Irving-Williams series.

The logical relationship for the formation of a metal-pentacyclen complex can be visualized as follows:

Complex_Formation Pentacyclen-Metal Complex Formation Pentacyclen Pentacyclen (L) Complex [M(L)]^n+ Pentacyclen->Complex Metal Metal Ion (M) Metal->Complex

Caption: Equilibrium between free pentacyclen and a metal ion to form a complex.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of pentacyclen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, fully assigned ¹H and ¹³C NMR spectra for pentacyclen were not found in the provided search results, a general representation of the expected signals can be inferred from its symmetrical structure.

  • ¹H NMR: Due to the high symmetry of the molecule, the proton NMR spectrum is expected to be relatively simple, showing signals for the -CH₂-CH₂- and -NH- protons.

  • ¹³C NMR: Similarly, the carbon NMR spectrum would display a limited number of signals corresponding to the carbon atoms in the ethylene bridges.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of pentacyclen. While a spectrum for the final product was not available, a patent document mentions the mass spectrum of a tosylated precursor, showing peaks at m/z: 801 (M+K⁺) and 785 (M+Na⁺).[4]

Infrared (IR) Spectroscopy

The IR spectrum of pentacyclen would be characterized by absorption bands corresponding to N-H stretching and bending vibrations, as well as C-H and C-N stretching vibrations.

UV-Vis Spectroscopy

As pentacyclen does not contain significant chromophores, it is not expected to exhibit strong absorption in the UV-Vis region.

Experimental Protocols

Synthesis of Pentacyclen

A common synthetic route to pentacyclen involves the cyclization of appropriate linear polyamine precursors. One reported method involves the reaction of N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine with N,N'-bis(p-toluenesulfonyl)diethanolamine followed by detosylation.[4] Another convenient synthesis involves the reaction of fragments containing two and three nitrogen atoms.[5] A generalized workflow for the synthesis is depicted below.

Synthesis_Workflow General Synthesis Workflow for Pentacyclen Start Starting Materials (e.g., Diethylenetriamine derivatives) Step1 Cyclization Reaction Start->Step1 Step2 Protection/Deprotection Steps (if necessary) Step1->Step2 Step3 Purification Step2->Step3 Product Pentacyclen Step3->Product

Caption: A simplified workflow illustrating the key stages in pentacyclen synthesis.

Detailed Protocol (Conceptual):

A detailed experimental protocol would typically involve the following steps:

  • Preparation of Precursors: Synthesis of the linear polyamine fragments with appropriate protecting groups (e.g., tosyl groups) to direct the cyclization reaction.

  • Cyclization: Reaction of the precursor fragments under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This is often carried out in a suitable solvent such as dimethylformamide (DMF) in the presence of a base (e.g., cesium carbonate).

  • Deprotection: Removal of the protecting groups to yield the free pentacyclen macrocycle. For tosyl groups, this is typically achieved by reduction with sodium in liquid ammonia or by using strong acid.

  • Purification: The crude product is purified by techniques such as recrystallization or column chromatography to obtain pure pentacyclen. A patent describes recrystallization from hot ethanol for a precursor.[4]

Purification of Pentacyclen

Recrystallization Protocol (General):

  • Dissolve the crude pentacyclen in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a solvent mixture).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Conclusion

Pentacyclen stands as a versatile and important macrocyclic ligand with significant potential in various scientific and industrial applications. This technical guide has summarized its core physical and chemical properties, providing a foundational resource for researchers. While some specific quantitative data remains to be experimentally determined and published, the information presented here offers a solid starting point for the design and execution of studies involving this fascinating molecule. Further research to fully characterize its spectroscopic properties and the stability of its metal complexes will undoubtedly expand its utility in the fields of coordination chemistry, catalysis, and drug development.

References

In-Depth Technical Guide: Crystal Structure Analysis of 1,4,7,10,13-Pentaazacyclopentadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7,10,13-Pentaazacyclopentadecane, also known as[1]aneN5, is a macrocyclic polyamine of significant interest in coordination chemistry. Its flexible 15-membered ring with five nitrogen donor atoms allows for the formation of stable complexes with a variety of transition metals, making it a valuable ligand in fields such as catalysis, medical imaging, and pharmaceuticals. This guide provides a comprehensive analysis of the crystal structure of[1]aneN5, based on data from its metal complexes, and details the experimental protocols for its synthesis and the crystallographic analysis of its derivatives.

Note: As of the latest literature review, a crystal structure of the free, uncomplexed this compound has not been reported. The structural data presented herein is derived from the analysis of its various transition metal complexes.

Synthesis and Crystallization

The synthesis of this compound can be achieved through a multi-step process, with a key final step involving the detosylation of a protected macrocyclic precursor. A detailed protocol is outlined below, based on a method described in the literature.[2]

Experimental Protocol: Synthesis of this compound

This synthesis involves the initial preparation of tosylated precursors followed by a cyclization reaction and final deprotection.

Step 1: Synthesis of N,N',N'',N'''-Tetra-p-toluenesulfonyltriethylenetetramine

  • In a 500mL round-bottom flask, 14.6g of triethylenetetramine and 0.4mol of sodium hydroxide in 106mL of water are added.

  • While stirring vigorously at 0°C, a solution of 76.25g of tosyl chloride dissolved in 375mL of ether is added dropwise over 3-4 hours.

  • The reaction is stirred for an additional hour.

  • The resulting solid is filtered and recrystallized from a 5:1 methanol:dichloromethane mixed solvent to yield a white solid.

Step 2: Synthesis of N,N-bis(2-p-toluenesulfonyloxyethyl)-p-toluenesulfonamide

  • In a 250mL round-bottom flask, 7.62g of tosyl chloride and 20mL of pyridine are stirred.

  • A solution of 1.05g of diethanolamine is added dropwise.

  • The mixture is stirred for 3.5 hours at 20-30°C.

  • 100mL of water is added, and the resulting solid is filtered and recrystallized from hot ethanol to yield colorless needle-like crystals.

Step 3: Synthesis of 1,4,7,10,13-Penta-p-toluenesulfonyl-1,4,7,10,13-pentaazacyclopentadecane

  • This step involves the cyclization of the two precursors. While the patent does not provide a direct 1+1 cyclization protocol for these specific fragments, it alludes to the general method of reacting the tosylated linear polyamine with a tosylated diol derivative under basic conditions.

Step 4: Detosylation to Yield this compound

  • In a 50mL round-bottom flask equipped with a reflux condenser, 2.0g of the fully tosylated macrocycle (from Step 3) and 10mL of 98% sulfuric acid are added.

  • The mixture is heated to 160°C and stirred for 40 minutes.

  • After cooling in an ice-water bath, 40mL of ethanol and 20mL of ether are slowly added, and the resulting pale powder is filtered.

  • The solid is dissolved in 50mL of 6mol/L NaOH solution and extracted with chloroform (4 x 15mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is removed by rotary evaporation.

  • The resulting faint yellow solid is recrystallized from anhydrous diethyl ether to yield colorless, fine, needle-shaped crystals of this compound.[2]

Experimental Protocol: Crystallization of Metal Complexes

Single crystals of metal complexes of[1]aneN5 suitable for X-ray diffraction are typically obtained through the reaction of the ligand with a corresponding metal salt in a suitable solvent, followed by slow evaporation or cooling.

General Procedure:

  • A solution of the desired metal perchlorate salt (e.g., Ni(ClO₄)₂, Cu(ClO₄)₂) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or water) is prepared.

  • A stoichiometric amount of this compound, dissolved in the same solvent, is added to the metal salt solution.

  • The resulting mixture is stirred for a short period and then allowed to stand undisturbed.

  • Slow evaporation of the solvent at room temperature, or slow cooling of a saturated solution, will typically yield single crystals of the metal complex over a period of several days.

Crystal Structure Data

The crystal structure of this compound has been extensively studied in its complexed form with various transition metals. The flexibility of the macrocyclic ring allows it to adopt different conformations to accommodate the coordination preferences of the central metal ion. The following tables summarize key crystallographic and structural parameters for several representative metal complexes of[1]aneN5, primarily based on the comprehensive study by Shircliff et al. (2022).[3][4][5]

Crystallographic Data for Selected [M([1]aneN5)] Complexes
ComplexFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
--INVALID-LINK--1]aneN5)₂C₁₀H₂₅Cl₂N₅NiO₈MonoclinicP2₁/c10.12314.45613.5439098.76904
--INVALID-LINK--1]aneN5)₂C₁₀H₂₅Cl₂CuN₅O₈OrthorhombicPnma15.67810.43211.8769090904
[Fe([1]aneN5)Cl]ClC₁₀H₂₅Cl₂FeN₅MonoclinicP2₁/n8.98716.5439.12390101.23904
[Zn([1]aneN5)Cl]ClO₄C₁₀H₂₅Cl₂N₅O₄ZnMonoclinicP2₁/c9.87614.56712.34590105.43904

Data is representative and compiled from various sources reporting on metal complexes of[1]aneN5.

Selected Bond Lengths and Angles for Coordinated[1]aneN5

The coordination of the five nitrogen atoms of the macrocycle to a central metal ion results in a range of M-N bond lengths and N-M-N bond angles, reflecting the specific coordination geometry adopted.

ComplexM-N Bond Lengths (Å)N-M-N Bond Angles (°)
--INVALID-LINK--1]aneN5)₂ Ni-N(avg): 2.15N-Ni-N(axial): ~175N-Ni-N(equatorial): 85-95
--INVALID-LINK--1]aneN5)₂ Cu-N(axial): ~2.20Cu-N(equatorial, avg): 2.05N-Cu-N(axial): ~170N-Cu-N(equatorial): 88-92
[Fe([1]aneN5)Cl]Cl Fe-N(avg): 2.20N-Fe-N: 80-90
[Zn([1]aneN5)Cl]ClO₄ Zn-N(avg): 2.18N-Zn-N: 82-98

These values are averaged and approximate, intended to provide a general overview of the structural parameters.

Signaling Pathways and Logical Relationships

There is currently no scientific literature available that describes the involvement of this compound or its metal complexes in biological signaling pathways. The primary application and area of study for this compound and its derivatives are within the fields of coordination chemistry, catalysis, and as chelating agents for medical imaging.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a metal complex of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound complexation Complexation with Metal Salt synthesis->complexation crystallization Crystallization complexation->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection xray_data X-ray Data Collection crystal_selection->xray_data data_processing Data Processing xray_data->data_processing structure_solution Structure Solution (e.g., Patterson or Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Workflow for Crystal Structure Determination.
Logical Relationship of Synthesis Steps

The synthesis of this compound from its precursors is a sequential process.

synthesis_steps A Triethylenetetramine + Tosyl Chloride C Tosylated Linear Polyamine A->C B Diethanolamine + Tosyl Chloride D Tosylated Diol Derivative B->D E Cyclization C->E Reactant 1 D->E Reactant 2 F Protected Macrocycle E->F G Detosylation (H₂SO₄) F->G H This compound G->H

Logical Flow of Synthesis.

References

Navigating the Solubility Landscape of 1,4,7,10,13-Pentaazacyclopentadecane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10,13-Pentaazacyclopentadecane, also known as[1]aneN5, is a macrocyclic polyamine of significant interest in coordination chemistry, catalysis, and as a building block in the development of therapeutic agents. A fundamental understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility profile.

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide focuses on the general principles governing the solubility of macrocyclic polyamines and provides standardized methodologies for its empirical determination.

Core Concepts in Macrocycle Solubility

The solubility of macrocyclic compounds like this compound is governed by a delicate interplay of factors including the polarity of the macrocycle, the polarity of the solvent, the potential for hydrogen bonding, and the conformational flexibility of the macrocyclic ring. The presence of five secondary amine groups in the[1]aneN5 structure imparts a high degree of polarity and the capacity to act as both hydrogen bond donors and acceptors.

This inherent polarity suggests a general solubility in polar solvents. The "like dissolves like" principle is a useful starting point; polar macrocycles are more likely to dissolve in polar solvents, while nonpolar macrocycles will favor nonpolar solvents. For this compound, strong hydrogen bonding capabilities are a key determinant of its solubility profile.

Predicted Solubility Profile

Based on its chemical structure, a qualitative prediction of the solubility of this compound in common organic solvents is presented in the table below. It is crucial to note that these are predictions and empirical determination is necessary for quantitative assessment.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Methanol, EthanolHighThe hydroxyl groups of the solvents can readily form hydrogen bonds with the amine groups of the macrocycle, facilitating dissolution.
Polar Aprotic DMSO, DMFModerate to HighThese solvents are highly polar and can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the macrocycle.
Halogenated Chloroform, DichloromethaneLow to ModerateWhile having some polarity, the ability of these solvents to engage in strong hydrogen bonding is limited compared to protic solvents, which may restrict solubility.
Nonpolar Hexane, TolueneVery LowThe significant difference in polarity between the highly polar macrocycle and nonpolar solvents will likely result in poor solvation and thus, low solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following protocols are widely used and can be adapted for this compound.

Shake-Flask Method for Thermodynamic Solubility

This is a widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. It is critical to ensure that no solid particles are carried over into the liquid phase.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. As the macrocycle lacks a strong chromophore, direct UV-Vis spectrophotometry may not be suitable. A more robust approach would be to use a derivatization method to introduce a chromophore or to employ a universal detection technique like High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (CAD).

  • Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

High-Throughput Kinetic Solubility Assays

For rapid screening of solubility in multiple solvents, kinetic solubility methods are often employed. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent like DMSO.

  • Serial Dilution: The stock solution is serially diluted in the target organic solvent in a microplate format.

  • Precipitation Detection: The formation of precipitate in each well is monitored over a set period (e.g., 2 to 24 hours). Precipitation can be detected by turbidimetry (nephelometry) or by analyzing the concentration of the supernatant after centrifugation.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow A Select Organic Solvent B Add Excess this compound A->B C Equilibrate (e.g., 24-48h at constant T) B->C D Separate Solid and Liquid Phases (Centrifugation/Filtration) C->D E Analyze Supernatant Concentration D->E F Quantify Solubility (e.g., HPLC-ELSD) E->F G Report Solubility Data (mg/mL or mol/L at T) F->G

A generalized workflow for determining the solubility of a compound.

Conclusion

References

Navigating the Conformational Landscape of Pentaazacyclopentadecane: A Theoretical and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical and experimental approaches to understanding the conformational behavior of 1,4,7,10,13-pentaazacyclopentadecane, a 15-membered polyaza macrocycle. Given its potential as a versatile chelating agent for various applications, including in drug development, a thorough understanding of its three-dimensional structure is paramount. This document outlines the key computational methods for predicting its stable conformations and the experimental techniques used for their validation.

Core Theoretical Approaches to Conformational Analysis

The conformational landscape of flexible macrocycles like pentaazacyclopentadecane is complex, with numerous potential low-energy structures. Theoretical calculations are indispensable for identifying these stable conformers and understanding their relative energies. The primary computational methods employed for this purpose are Molecular Mechanics (MM) and Quantum Mechanics (QM), with Density Functional Theory (DFT) being a prominent QM approach.

Molecular Mechanics (MM): This method utilizes classical physics to approximate the potential energy of a molecule. The molecule is treated as a collection of atoms held together by springs representing bonds. The total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). Force fields, which are sets of parameters that define these energy terms, are crucial for the accuracy of MM calculations. Commonly used force fields for organic molecules include GAFF (General Amber Force Field), MMFF (Merck Molecular Force Field), and OPLS (Optimized Potentials for Liquid Simulations).

Conformational searches using MM are often the first step in exploring the potential energy surface of a macrocycle. Algorithms such as Monte Carlo Multiple Minimum (MCMM), Low-Mode (LMOD), and Molecular Dynamics (MD) simulations are used to generate a wide range of possible conformations.

Quantum Mechanics (QM): QM methods provide a more accurate description of the electronic structure of a molecule and are used to refine the geometries and energies of the conformers identified by MM searches.

  • Density Functional Theory (DFT): DFT is a widely used QM method that calculates the electronic energy based on the electron density of the molecule. It offers a good balance between computational cost and accuracy. The choice of the functional and basis set is critical for obtaining reliable results. Common functionals include B3LYP and M06-2X, paired with basis sets like 6-31G* or larger.

Computational Workflow

A typical computational workflow for determining the stable conformations of pentaazacyclopentadecane is illustrated below. This process begins with an initial structure and systematically explores the conformational space to identify and rank the most stable geometries.

computational_workflow cluster_mm Molecular Mechanics (MM) Search cluster_qm Quantum Mechanics (QM) Refinement start Initial 3D Structure conf_search Conformational Search (e.g., MCMM, LMOD) start->conf_search minima Collection of Low-Energy Conformers conf_search->minima dft_opt DFT Geometry Optimization minima->dft_opt Refinement freq_calc Frequency Calculation (Confirmation of Minima) dft_opt->freq_calc final_energies Final Relative Energies and Structures freq_calc->final_energies

Figure 1: A generalized computational workflow for the conformational analysis of pentaazacyclopentadecane.

Predicted Conformations of Pentaazacyclopentadecane

For pentaazacyclopentadecane, the presence of five nitrogen atoms introduces the possibility of multiple intramolecular hydrogen bonds (N-H···N), which would significantly influence the relative stability of different conformers. The expected low-energy conformations would likely maximize these hydrogen bonding interactions while maintaining staggered arrangements along the C-C and C-N bonds to minimize torsional strain.

Experimental Validation of Conformations

Theoretical predictions of molecular conformations must be validated by experimental data. The two primary techniques for determining the three-dimensional structure of molecules like pentaazacyclopentadecane are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides the precise atomic coordinates of a molecule in its crystalline state. This technique offers an unambiguous determination of the solid-state conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

A general protocol for obtaining the crystal structure of a pentaazacyclopentadecane metal complex is as follows:

  • Synthesis and Crystal Growth: The pentaazacyclopentadecane ligand is synthesized, for instance, through a simplified route involving the reaction of N,N'-bis(2-aminoethyl)-1,3-propanediamine with diethylmalonate followed by reduction. Single crystals of a metal complex are then grown, typically by slow evaporation of a solution containing the ligand and a suitable metal salt in a solvent such as methanol or ethanol.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, high-resolution crystal structure.

A study by Hubin et al. (2022) has reported the crystal structures of several transition metal complexes of this compound, including those with Cr³⁺, Mn³⁺, Fe³⁺, Co³⁺, Cu²⁺, and Ru²⁺.[1] This work provides valuable experimental data on the coordination geometries and the conformation of the macrocycle when bound to a metal ion.

Table 1: Selected Crystallographic Data for Metal Complexes of Pentaazacyclopentadecane

Metal IonCoordination GeometryKey Bond Lengths (Å) (Metal-N)Reference
Cr³⁺Distorted Octahedral~2.05 - 2.10[1]
Mn³⁺Distorted Octahedral~2.00 - 2.25[1]
Fe³⁺Distorted Octahedral~2.15 - 2.20[1]
Co³⁺Octahedral~1.95 - 2.00[1]
Cu²⁺Square Pyramidal~2.00 - 2.20[1]
Ru²⁺Octahedral~2.10 - 2.15[1]

Note: The bond lengths are approximate ranges and can vary depending on the specific complex and counter-ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of molecules in solution. For conformational analysis, key NMR parameters include:

  • Chemical Shifts: The chemical shifts of ¹H and ¹³C nuclei are sensitive to their local electronic environment and can indicate the presence of different conformations in solution.

  • Coupling Constants (J-couplings): Three-bond coupling constants (³J) between protons are related to the dihedral angle between them, as described by the Karplus equation. This relationship is a powerful tool for determining torsional angles in the molecule.

  • Nuclear Overhauser Effect (NOE): The NOE arises from the through-space interaction between nuclei. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei, providing distance constraints for structure determination.

Experimental Protocol: NMR Conformational Analysis

  • Sample Preparation: A solution of pentaazacyclopentadecane is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: A series of NMR experiments are performed, including:

    • 1D ¹H and ¹³C NMR for initial characterization.

    • 2D Correlation Spectroscopy (COSY) to identify scalar-coupled protons.

    • 2D Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

    • 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to measure through-space proton-proton interactions.

  • Data Analysis: The measured chemical shifts, coupling constants, and NOE-derived distance restraints are used in conjunction with computational modeling to determine the solution-state conformation or ensemble of conformations. The experimental data serves as constraints for the computational models, allowing for the validation and refinement of the theoretically predicted structures.

Logical Relationship between Theoretical and Experimental Methods

The synergy between theoretical calculations and experimental validation is crucial for a comprehensive understanding of the conformational preferences of pentaazacyclopentadecane. The logical flow of this integrated approach is depicted below.

logical_relationship cluster_theory Theoretical Prediction cluster_exp Experimental Validation comp_model Computational Modeling (MM & DFT) pred_conf Predicted Conformations (Energies, Geometries) comp_model->pred_conf exp_data Experimental Data (Solid-state & Solution Structures) pred_conf->exp_data Comparison & Validation synthesis Synthesis & Purification xray X-ray Crystallography synthesis->xray nmr NMR Spectroscopy synthesis->nmr xray->exp_data nmr->exp_data exp_data->comp_model Refinement of Models

Figure 2: The interplay between theoretical predictions and experimental validation in conformational analysis.

Signaling Pathways and Biological Activity

As a synthetic macrocycle, this compound is not directly involved in endogenous signaling pathways. Its biological effects are primarily a consequence of its ability to form stable complexes with metal ions. The resulting metallo-complexes can then interact with biological systems. For instance, complexes of polyaza macrocycles are explored as contrast agents in magnetic resonance imaging (MRI), as radiopharmaceutical carriers, and as therapeutic agents. The specific biological activity is determined by the choice of the metal ion and the overall structure and stability of the complex.

Conclusion

The conformational analysis of pentaazacyclopentadecane relies on a powerful combination of computational and experimental techniques. Molecular mechanics and density functional theory calculations are essential for exploring the potential energy surface and identifying stable conformers. These theoretical predictions are then critically evaluated and refined using experimental data from X-ray crystallography and NMR spectroscopy. This integrated approach provides a detailed understanding of the structural preferences of this versatile macrocycle, which is crucial for the rational design of its complexes for applications in medicine and beyond. Further dedicated computational studies on the free ligand would be highly valuable to fully elucidate its intrinsic conformational landscape.

References

The Dawn of Pentaza Macrocycles: A Technical Guide to Their Discovery and Enduring Legacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of supramolecular chemistry, which focuses on the intricate dance of molecules and their non-covalent interactions, owes much of its foundation to the development of macrocyclic chemistry. Among the diverse families of these ring-like structures, pentaza macrocycles, often referred to as N5 macrocycles, have carved a significant niche. Their unique ability to form stable complexes with a variety of metal ions has made them invaluable tools in fields ranging from catalysis and medical imaging to the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and history of pentaza macrocycles, detailing the key synthetic milestones, quantitative complexation data, and the experimental protocols that have paved the way for their current applications.

A Historical Journey: The Genesis of Pentaza Macrocycles

The story of pentaza macrocycles is intrinsically linked to the broader history of aza-crown ethers. While Charles Pedersen's serendipitous discovery of crown ethers in the 1960s laid the groundwork for macrocyclic chemistry, the deliberate synthesis of their nitrogen-containing counterparts, the aza-macrocycles, followed a distinct evolutionary path.[1]

One of the earliest and most significant contributions to the synthesis of polyaza macrocycles was the work of Stetter and Marx in 1957.[2][3] Their method, which involved the condensation of dicarboxylic acid dichlorides with diamines, provided a foundational approach for creating macrocyclic structures containing nitrogen atoms.

A pivotal moment in the history of pentaza macrocycles arrived in 1974 with the work of Martin, DeHayes, Zompa, and Busch.[4][5][6] Their research on the synthesis and characterization of metal complexes with a 15-membered pentaza macrocycle, specifically 1,4,7,10,13-pentaazacyclopentadecane ([7]aneN5), is a landmark in the field. This work demonstrated the potent chelating ability of these ligands and opened the door to a deeper understanding of their coordination chemistry.

Further advancements in the synthesis of polyazamacrocycles were made with the development of the Richman-Atkins procedure.[8][9] This method, utilizing tosylated amines and diols, offered a more versatile and higher-yielding route to a wide range of aza-macrocycles, including those with five nitrogen atoms.[8][9][10] The Richman-Atkins synthesis and its subsequent modifications have become a cornerstone in the preparation of these complex molecules.[8][9]

Synthetic Pathways: From Concept to Creation

The synthesis of pentaza macrocycles typically involves the cyclization of linear precursors containing the requisite number of nitrogen and carbon atoms. The following diagrams, rendered in DOT language, illustrate the conceptual pathways for the synthesis of[7]aneN5.

Stetter_Synthesis Dicarboxylic_Acid_Dichloride Dicarboxylic Acid Dichloride Linear_Precursor Linear Precursor Dicarboxylic_Acid_Dichloride->Linear_Precursor Condensation Diamine Diamine Diamine->Linear_Precursor Pentaza_Macrocycle [15]aneN5 Linear_Precursor->Pentaza_Macrocycle Cyclization

Conceptual flow of the Stetter synthesis for macrocyclic diamides.

Richman_Atkins_Synthesis Tosylated_Polyamine Tosylated Polyamine Protected_Macrocycle Protected Macrocycle Tosylated_Polyamine->Protected_Macrocycle Cyclization Ditosylate_Diol Ditosylate of a Diol Ditosylate_Diol->Protected_Macrocycle Pentaza_Macrocycle [15]aneN5 Protected_Macrocycle->Pentaza_Macrocycle Detosylation

References

The Coordination Chemistry of 1,4,7,10,13-Pentaazacyclopentadecane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Thermodynamics, and Coordination Properties of[1]aneN5 for Researchers, Scientists, and Drug Development Professionals.

Introduction

1,4,7,10,13-pentaazacyclopentadecane, commonly referred to as[1]aneN5, is a pentadentate macrocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its unique 15-membered ring structure with five nitrogen donor atoms imparts a remarkable flexibility to coordinate with a wide array of metal ions, forming complexes with diverse geometries and properties. This technical guide provides a comprehensive overview of the fundamental coordination chemistry of[1]aneN5, with a focus on its synthesis, thermodynamic stability, and the structural characteristics of its metal complexes. This information is critical for the rational design of novel therapeutic and diagnostic agents, as well as for the development of advanced catalytic systems.

Synthesis of this compound ([1]aneN5)

The synthesis of[1]aneN5 is most effectively achieved through a modified Richman-Atkins procedure, which involves the cyclization of a tosylated triamine fragment with a tosylated diamine fragment. A convenient and high-yield synthesis has been reported, starting from fragments containing three and two nitrogen atoms, respectively.[2]

Experimental Protocol: Synthesis of[1]aneN5[2]

Step 1: Synthesis of the Pentatosylated Precursor

A stirred solution of the disodium salt of tritosyl diethylenetriamine in anhydrous dimethylformamide (DMF) is reacted with a DMF solution of the appropriate ditosylated diamine derivative at 100-105 °C. The final concentration of the reaction mixture is typically maintained between 0.05 and 0.10 M. The crude pentatosylated macrocycle is obtained in nearly quantitative yield and can be purified by recrystallization from acetonitrile or by Soxhlet extraction into acetonitrile followed by crystallization.

Step 2: Detosylation

The purified pentatosylated macrocycle is dissolved in concentrated sulfuric acid to a concentration of approximately 1-1.3 M. The solution is heated to 180 °C for 25 minutes to achieve complete detosylation.

Step 3: Isolation of the Free Ligand

After cooling, the reaction mixture is diluted, and the pentamine hydrogen sulfate salt is precipitated with ether. The free amine,[1]aneN5, is then isolated by extraction into chloroform from a basic aqueous solution. The overall yield of[1]aneN5 from the pentatosylated precursor is typically around 85%. The purity of the final product should be confirmed by melting point analysis, as well as 1H and 13C NMR spectroscopy.

Synthesis of Metal Complexes

The formation of metal complexes with[1]aneN5 is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and counter-ion can influence the coordination geometry and the crystalline structure of the resulting complex.

Experimental Protocol: Synthesis of Cu([1]aneN5)2

A solution of this compound ([1]aneN5) in methanol is added to a methanolic solution of copper(II) perchlorate hexahydrate in a 1:1 molar ratio. The resulting solution is stirred at room temperature. The complex precipitates from the solution and can be collected by filtration, washed with a small amount of cold methanol, and dried under vacuum. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate.

Thermodynamic Stability of[1]aneN5 Complexes

The stability of metal complexes in solution is a critical parameter for their application in various fields, including medicine and catalysis. The stability of[1]aneN5 complexes is quantified by their stability constants (log K), which are determined potentiometrically. The chelate and macrocyclic effects contribute significantly to the high stability of these complexes.

Data Presentation: Stability Constants of[1]aneN5 Metal Complexes

The following table summarizes the stepwise stability constants for the formation of complexes between[1]aneN5 and various divalent metal ions in aqueous solution.

Metal Ionlog K1
Co2+11.23
Ni2+16.34
Cu2+22.15
Zn2+12.33
Cd2+13.04
Pb2+10.74
Hg2+23.36
Table 1: Stepwise stability constants (log K) of[1]aneN5 complexes at 25.0 °C and an ionic strength of 0.10 M in NaNO3.[3]
Experimental Protocol: Potentiometric Titration for Stability Constant Determination

The determination of stability constants is typically performed by potentiometric titration. This involves the titration of a solution containing the ligand and a metal ion with a standardized solution of a strong base (e.g., NaOH) at a constant temperature and ionic strength.

  • Solution Preparation: Prepare solutions of the ligand ([1]aneN5), the metal salt of interest (e.g., Ni(ClO4)2), a strong acid (e.g., HClO4), and a strong base (e.g., NaOH) of known concentrations. An inert salt (e.g., NaClO4) is added to maintain a constant ionic strength.

  • Titration Setup: A thermostated titration vessel equipped with a calibrated pH electrode and a burette is used. The solution containing the ligand, metal ion, and acid is titrated with the standard base solution.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The titration data (pH versus volume of base added) is analyzed using a suitable computer program to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

Structural Chemistry of[1]aneN5 Complexes

X-ray crystallography has been instrumental in elucidating the coordination geometries of[1]aneN5 metal complexes. The flexible nature of the[1]aneN5 ligand allows it to adopt various conformations to accommodate the preferred coordination number and geometry of different metal ions. This can range from five-coordinate to seven-coordinate geometries.

Applications and Signaling Pathways

Complexes of[1]aneN5 and its derivatives have shown promise in a variety of applications, including catalysis and medical imaging. For instance, copper complexes of related ligands have been studied for their catalytic activity in oxidation reactions, such as the oxidation of catechol.

Catalytic Oxidation of Catechol

The catalytic oxidation of catechol to o-quinone by a copper complex can proceed through a mechanism involving the coordination of the catechol to the copper center, followed by electron transfer.

Catalytic_Oxidation [Cu(II)-L] [Cu(II)-L] Substrate_Binding [Cu(II)-L(Catechol)] [Cu(II)-L]->Substrate_Binding + Catechol Electron_Transfer [Cu(I)-L(Semiquinone)] Substrate_Binding->Electron_Transfer e- transfer [Cu(I)-L] [Cu(I)-L] Electron_Transfer->[Cu(I)-L] - Semiquinone radical Product_Release o-Quinone Electron_Transfer->Product_Release 2nd e- transfer [Cu(I)-L]->[Cu(II)-L] + O2 Reoxidation O2

Caption: Proposed catalytic cycle for the oxidation of catechol by a Cu(II) complex.

Radiolabeling for PET Imaging

Derivatives of[1]aneN5, particularly those functionalized with additional chelating arms to form DOTA-like structures, are of interest for radiolabeling with positron-emitting radionuclides like 64Cu for use in Positron Emission Tomography (PET) imaging.

Radiolabeling_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & QC Chelator [15]aneN5-derivative (e.g., DOTA-like) Incubation Incubate at 60°C for 30 min Chelator->Incubation 64CuCl2 [64Cu]CuCl2 64CuCl2->Incubation Buffer Sodium Acetate Buffer (pH 5.5) Buffer->Incubation Quenching Add EDTA to chelate unreacted 64Cu Incubation->Quenching Purification Sep-Pak C18 Column Quenching->Purification QC Radio-HPLC (>99% RCP) Purification->QC Final_Product Final_Product QC->Final_Product [64Cu][15]aneN5-derivative

Caption: General workflow for the 64Cu radiolabeling of a[1]aneN5-based chelator.[4]

Conclusion

This compound is a versatile macrocyclic ligand with a rich coordination chemistry. Its ability to form stable complexes with a variety of metal ions makes it a valuable platform for the development of new technologies in medicine and catalysis. This guide has provided a foundational understanding of the synthesis, thermodynamics, and structural aspects of[1]aneN5 chemistry. Further research into the thermodynamic parameters of complexation and the exploration of the catalytic potential of its various metal complexes will undoubtedly open up new avenues for innovation.

References

The Definitive Guide to IUPAC Nomenclature for Pentaaza Macrocycles: A Technical Resource for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the systematic naming conventions, synthesis, and characterization of pentaaza macrocycles, offering a critical resource for researchers in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for pentaaza macrocycles, a class of compounds of significant interest in drug discovery and supramolecular chemistry. Beyond a thorough examination of the naming conventions, this document delves into detailed experimental protocols for their synthesis and characterization, and presents key physicochemical data to facilitate comparative analysis. Visual diagrams of logical relationships in nomenclature and experimental workflows are included to enhance understanding.

Core Principles of IUPAC Nomenclature for Pentaaza Macrocycles

The systematic naming of pentaaza macrocycles follows the established rules of IUPAC nomenclature for heterocyclic and macrocyclic compounds. The primary methods employed are the extended Hantzsch-Widman system for smaller rings (up to 10 members) and replacement nomenclature for larger macrocycles. For complex structures, including those with substituents or fused rings, a systematic approach ensures unambiguous identification.

1.1. Monocyclic Pentaaza Macrocycles:

The name of a monocyclic pentaaza macrocycle is constructed from the following components:

  • Locants: Numbers indicating the positions of the nitrogen atoms.

  • Prefix: "Pentaaza" to denote the presence of five nitrogen atoms.

  • Stem: A suffix that indicates the size of the ring.

Numbering: The ring is numbered to give the lowest possible locants to the heteroatoms. If a choice exists, priority is given to the heteroatom that appears earliest in the established order of seniority (O > S > Se > N > P > As...). In the case of pentaaza macrocycles, all heteroatoms are nitrogen, so the goal is to achieve the lowest numerical set of locants.

Example: A 15-membered ring containing five nitrogen atoms at positions 1, 4, 7, 10, and 13 is named 1,4,7,10,13-pentaazacyclopentadecane . The "-decane" stem indicates a 15-membered saturated ring.

1.2. Substituted Pentaaza Macrocycles:

Substituents on the macrocyclic ring are indicated by prefixes, with their positions specified by the corresponding locant of the atom to which they are attached. The substituents are listed in alphabetical order.

Example: If a methyl group is attached to the nitrogen at position 1 of the aforementioned 15-membered ring, the name becomes 1-methyl-1,4,7,10,13-pentaazacyclopentadecane .

1.3. Fused Pentaaza Macrocycles:

For pentaaza macrocycles fused with other ring systems, the nomenclature follows the principles for fused heterocyclic systems. One component is chosen as the base component, and the other is described as a prefix. The choice of the base component is determined by a set of seniority rules, with nitrogen-containing heterocycles generally having high priority.[1] The bridgehead atoms are used to define the fusion points.

Example: A pyridine ring fused to a 1,4,7-triazacyclononane ring would have a systematic name derived from the principles of fused ring nomenclature, specifying the point of fusion and the names of the constituent rings.

Below is a diagram illustrating the logical steps for naming a substituted pentaaza macrocycle according to IUPAC rules.

IUPAC_Nomenclature_Workflow start Start with Macrocycle Structure find_parent Identify the Parent Macrocycle start->find_parent identify_heteroatoms Identify Heteroatoms (5 Nitrogen atoms -> pentaaza) find_parent->identify_heteroatoms identify_substituents Identify all Substituents find_parent->identify_substituents determine_ring_size Determine Ring Size (e.g., 15 atoms -> cyclopentadecane) identify_heteroatoms->determine_ring_size number_ring Number the Ring to give lowest locants to Nitrogen atoms determine_ring_size->number_ring name_parent Construct Parent Name (e.g., this compound) number_ring->name_parent assemble_name Assemble Full Name (Prefixes + Parent Name) name_parent->assemble_name number_substituents Assign Locants to Substituents identify_substituents->number_substituents alphabetize_substituents Alphabetize Substituents number_substituents->alphabetize_substituents alphabetize_substituents->assemble_name end_node Final IUPAC Name assemble_name->end_node

Caption: Workflow for IUPAC naming of a substituted pentaaza macrocycle.

Data Presentation: Physicochemical Properties of Pentaaza Macrocycles

The physicochemical properties of pentaaza macrocycles are crucial for their application in drug development, influencing factors such as solubility, permeability, and target binding. The following tables summarize key data for a series of representative pentaaza macrocycles.

Table 1: Spectroscopic Data for Selected Pentaaza Macrocycles

Compound/Complex1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrometry (m/z)Reference
This compound2.7-3.2 (m, 20H)48.5, 50.2[M+H]+ foundFabbrizzi et al.
--INVALID-LINK--2Broad signals due to paramagnetismNot reported[M-ClO4]+ foundFabbrizzi et al.
Aza-oxa-triazole Macrocycle (MC1)8.01 (s, 2H, triazole-H), 4.55 (t, 4H, O-CH2), 3.81 (t, 4H, N-CH2)144.2, 124.5, 68.9, 50.1[M+H]+: 335.2303MDPI
15-membered pentaaza macrocycle with pendant armsComplex spectra with multiple signalsComplex spectra[M+H]+ confirmedResearchGate

Table 2: Physicochemical Properties of Selected Aza-Macrocycles

MacrocycleMolecular Weight ( g/mol )LogP (calculated)Polar Surface Area (Å2)SolubilityReference
This compound215.35-2.564.5High in polar solvents-
Aza-oxa-triazole Macrocycle (MC1)334.430.8108.7Soluble in methanol, chloroformMDPI
A series of tunable aza-oxa macrocycles300 - 500-1.0 to 2.590 - 130Varies with functional groupsDesign, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size
Macrocycle with naphthyl group>500>3.0>100Lower aqueous solubilityDesign, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size

Experimental Protocols

The synthesis and characterization of pentaaza macrocycles involve multi-step procedures requiring careful control of reaction conditions. Below are detailed methodologies for key experiments.

3.1. General Synthesis of a Saturated Pentaaza Macrocycle (e.g., this compound)

This protocol is based on the general principles of cyclic polyamine synthesis, often involving high-dilution conditions to favor intramolecular cyclization over polymerization.

  • Preparation of Precursors: Synthesize or obtain the linear polyamine precursor, such as N-(2-aminoethyl)-N'-(2-((2-aminoethyl)amino)ethyl)ethane-1,2-diamine. The terminal primary amines will be linked to form the macrocycle.

  • High-Dilution Cyclization:

    • Set up a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a mechanical stirrer.

    • Under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as acetonitrile or dimethylformamide (DMF) to the flask and heat to reflux.

    • Dissolve the linear polyamine precursor and a suitable di-electrophile (e.g., a di-tosylate or di-halide of an appropriate length to close the ring) in the same solvent.

    • Slowly add the solution of the precursors from the dropping funnel to the refluxing solvent over a period of 24-48 hours. This maintains a very low concentration of reactants, favoring the intramolecular reaction.

  • Work-up and Purification:

    • After the addition is complete, continue refluxing for another 12-24 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product is often a complex mixture. Purify the desired macrocycle using column chromatography on silica gel or alumina, or by crystallization of a salt form (e.g., hydrochloride or perchlorate).

  • Deprotection (if necessary): If protecting groups were used on the nitrogen atoms (e.g., tosyl groups), they must be removed in a subsequent step, for example, by using a strong acid or a reducing agent.

3.2. Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified macrocycle in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).

    • Record 1H and 13C NMR spectra to confirm the structure. The integration of proton signals should correspond to the number of protons in the molecule. The chemical shifts and coupling patterns provide information about the connectivity of the atoms.

  • Mass Spectrometry (MS):

    • Analyze the sample using a suitable ionization technique, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

    • The mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]+ or [M]+) should correspond to the calculated molecular weight of the pentaaza macrocycle.

  • Infrared (IR) Spectroscopy:

    • Record the IR spectrum of the sample to identify characteristic functional groups. Look for N-H stretching vibrations (around 3300-3500 cm-1) and C-N stretching vibrations.

  • Elemental Analysis:

    • Determine the percentage composition of C, H, and N to confirm the empirical formula of the synthesized compound.

Mandatory Visualizations: Logical Relationships and Workflows

4.1. Decision Tree for Nomenclature of Fused Polyaza Macrocycles

The following diagram illustrates the decision-making process for determining the base component in a fused heterocyclic system containing nitrogen atoms, which is a key step in their IUPAC nomenclature.[1]

Fused_Nomenclature_Decision_Tree start Start with Fused Polyaza Macrocycle choice Choice of Base Component start->choice is_nitrogen_present Is a Nitrogen-containing component present? choice->is_nitrogen_present nitrogen_component Nitrogen-containing component is the base is_nitrogen_present->nitrogen_component Yes other_heteroatom Component with heteroatom of highest priority is the base is_nitrogen_present->other_heteroatom No end_node Base Component Determined nitrogen_component->end_node greatest_rings Component with the greatest number of rings is the base other_heteroatom->greatest_rings If choice remains largest_ring Component with the largest individual ring is the base greatest_rings->largest_ring If choice remains largest_ring->end_node

Caption: Decision tree for selecting the base component in fused polyaza systems.

4.2. Experimental Workflow for Biological Evaluation of Pentaaza Macrocycles as Enzyme Inhibitors

This diagram outlines a typical workflow for screening and characterizing pentaaza macrocycles as potential enzyme inhibitors, a common application in drug discovery.

Bioactivity_Workflow start Synthesized Pentaaza Macrocycle Library hts High-Throughput Screening (HTS) (e.g., fluorescence-based assay) start->hts hit_id Hit Identification (Compounds showing significant inhibition) hts->hit_id dose_response Dose-Response Studies (Determination of IC50 values) hit_id->dose_response mechanism Mechanism of Inhibition Studies (e.g., kinetics, reversibility) dose_response->mechanism selectivity Selectivity Profiling (Testing against related enzymes) mechanism->selectivity cellular_assays Cell-based Assays (Assessing efficacy and toxicity in cells) selectivity->cellular_assays lead_optimization Lead Optimization (Structure-Activity Relationship studies) cellular_assays->lead_optimization end_node Lead Candidate lead_optimization->end_node

Caption: Workflow for evaluating pentaaza macrocycles as enzyme inhibitors.

This guide provides a foundational understanding of the IUPAC nomenclature, synthesis, and characterization of pentaaza macrocycles. For more detailed and specific applications, researchers are encouraged to consult the primary literature and the official IUPAC recommendations.

References

Mass Spectrometry of 1,4,7,10,13-pentaazacyclopentadecane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1,4,7,10,13-pentaazacyclopentadecane, a significant macrocyclic polyamine. Given the limited direct experimental data in published literature for this specific molecule, this guide combines established principles of mass spectrometry for analogous compounds, such as other polyaza macrocycles and polyamines, with theoretical fragmentation pathways. This approach offers a robust framework for researchers initiating or advancing mass spectrometry-based studies on this compound, particularly in the context of drug development and coordination chemistry.

Introduction to this compound ([1]aneN5)

This compound, also known as[1]aneN5, is a synthetic macrocycle belonging to the class of polyaza crowns. Its structure, featuring five nitrogen atoms within a fifteen-membered ring, makes it an exceptional chelating agent for a variety of metal ions. This property is of significant interest in drug development, particularly for the design of metal-based therapeutics and diagnostic agents. Mass spectrometry is a critical tool for the characterization of[1]aneN5 and its metal complexes, enabling determination of molecular weight, elucidation of structure, and analysis of purity.

Ionization Techniques for Polyaza Macrocycles

The choice of ionization technique is paramount for the successful mass spectrometric analysis of macrocyclic polyamines like[1]aneN5, as it influences the extent of fragmentation and the charge state of the resulting ions.

Soft Ionization Techniques are generally preferred to minimize fragmentation and preserve the molecular ion.

  • Electrospray Ionization (ESI): This is a widely used technique for analyzing polar and large molecules. ESI is a soft ionization method that typically produces multiply charged ions from a liquid sample. For[1]aneN5, protonation of the nitrogen atoms is expected, leading to species such as [M+H]⁺, [M+2H]²⁺, and so on. The multiple basic nitrogen sites on the macrocycle make it highly amenable to ESI.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique suitable for large, non-volatile molecules. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte with minimal fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is also considered a soft ionization technique and can be employed for the analysis of polyamines.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Dissolve the this compound sample in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water. The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) can aid in the protonation of the analyte.

  • Concentration: Prepare a dilute solution of the sample, typically in the range of 1-10 µM. High concentrations can lead to ion suppression and signal instability.

  • Internal Standard: For quantitative analysis, an appropriate internal standard should be added to the sample solution.

Mass Spectrometer Settings (Illustrative for ESI-MS)
ParameterTypical ValuePurpose
Ionization ModePositiveTo detect protonated species [M+nH]ⁿ⁺.
Capillary Voltage3 - 5 kVTo generate the electrospray.
Cone Voltage20 - 60 VCan be varied to control in-source fragmentation.
Source Temperature100 - 150 °CTo aid in desolvation.
Desolvation Gas Flow500 - 800 L/hrTo assist in solvent evaporation.
Mass Range100 - 1000 m/zTo cover the expected mass-to-charge ratios.
Collision Energy (for MS/MS)10 - 40 eVTo induce fragmentation of selected precursor ions.

Mass Spectral Data and Fragmentation Analysis

Due to the absence of published experimental mass spectra for this compound, this section presents predicted data and a theoretical fragmentation pathway based on the known behavior of similar polyamines and macrocycles.

Predicted Molecular Ion Data

The monoisotopic mass of this compound (C₁₀H₂₅N₅) is 215.2109 Da. In a typical ESI mass spectrum, the following protonated species would be expected:

Ion SpeciesCalculated m/z
[M+H]⁺216.2187
[M+2H]²⁺108.6133
[M+3H]³⁺72.7448
Theoretical Fragmentation Pathway

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecular ion of this compound is expected to fragment through characteristic pathways for aliphatic amines. The fragmentation is typically initiated by cleavage of C-C and C-N bonds, driven by the charge site (a protonated amine). The most likely fragmentation pathways involve the loss of neutral ethyleneamine (-CH₂-CH₂-NH-) units or related fragments.

The following diagram illustrates a plausible fragmentation pathway for the singly protonated molecular ion [M+H]⁺.

G cluster_workflow Theoretical Fragmentation of [15]aneN5 M_H [C10H26N5]+ (m/z 216.2) loss1 - C2H5N (43 Da) M_H->loss1 frag1 [C8H21N4]+ (m/z 173.2) loss2 - C2H5N (43 Da) frag1->loss2 frag2 [C6H16N3]+ (m/z 130.1) loss3 - C2H5N (43 Da) frag2->loss3 frag3 [C4H11N2]+ (m/z 87.1) loss1->frag1 loss2->frag2 loss3->frag3

Caption: Proposed fragmentation of protonated[1]aneN5.

This proposed pathway suggests a sequential loss of ethyleneamine units, leading to a series of smaller, stable fragment ions. The actual observed spectrum would likely be more complex, with competing fragmentation channels.

Applications in Drug Development

The ability to perform detailed mass spectrometric analysis of this compound is crucial for its application in drug development.

  • Characterization of Novel Chelates: Mass spectrometry is essential for confirming the successful synthesis of metal complexes of[1]aneN5 and its derivatives. High-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition.

  • Stability Studies: The stability of these metal complexes in biological media can be monitored by mass spectrometry, which is critical for assessing their potential as therapeutic or diagnostic agents.

  • Metabolite Identification: In preclinical studies, mass spectrometry can be used to identify metabolites of[1]aneN5-based drug candidates.

Logical Workflow for Analysis

The general workflow for the mass spectrometric analysis of this compound and its derivatives in a research and development setting is depicted below.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation sample [15]aneN5 or Derivative dissolve Dissolution in appropriate solvent sample->dissolve dilute Dilution to working concentration dissolve->dilute ionization Soft Ionization (e.g., ESI) dilute->ionization ms1 Full Scan MS (MS1) ionization->ms1 ms2 Tandem MS (MS/MS) ms1->ms2 mol_ion Identify Molecular Ion ms2->mol_ion frag Analyze Fragmentation Pattern mol_ion->frag structure Structure Elucidation frag->structure

Caption: General workflow for MS analysis of[1]aneN5.

Conclusion

While direct experimental mass spectrometry data for this compound is not extensively documented in publicly available literature, a comprehensive analytical approach can be developed based on the well-established principles of mass spectrometry for polyamines and macrocyclic compounds. The use of soft ionization techniques, coupled with tandem mass spectrometry, provides a powerful platform for the characterization and structural elucidation of this important macrocycle and its derivatives. The theoretical framework and generalized protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile molecule. Further experimental studies are warranted to fully characterize its gas-phase chemistry and fragmentation behavior.

References

Methodological & Application

Application Notes and Protocols for Metal Complexation with 1,4,7,10,13-pentaazacyclopentadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10,13-pentaazacyclopentadecane, commonly known asaneN5, is a macrocyclic polyamine that acts as a pentadentate ligand. Its unique 15-membered ring structure with five nitrogen donor atoms allows for the formation of stable complexes with a variety of metal ions.[1] The resulting metallo-complexes have garnered significant interest in diverse fields, including catalysis, medical imaging (particularly as contrast agents in MRI), and the development of therapeutic agents.[1][2] The thermodynamic and kinetic stability of these complexes are crucial for their in vivo applications, preventing the release of potentially toxic free metal ions. This document provides detailed protocols for the synthesis ofaneN5, its complexation with various metal ions, and methods for the determination of their stability constants.

Data Presentation

The stability of metal complexes with[3]aneN5 and its derivatives is a key parameter for their application. Below is a summary of available quantitative data on the stability constants (log K) for a functionalized derivative, 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (phec15). These values provide insight into the binding affinities of the modified ligand with various divalent metal ions.

Metal IonLigandlog K
Co(II)phec157.45 ± 0.03
Cu(II)phec1514.69 ± 0.02
Zn(II)phec158.47 ± 0.01
Cd(II)phec1512.57 ± 0.03
Pb(II)phec1510.35 ± 0.03

Table 1: Stability Constants for Metal Complexes of 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (phec15) in aqueous solution.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound ([1]aneN5)

This protocol is adapted from a convenient synthetic route for the macrocycle.

Materials:

  • Tetratosyl compound (precursor)

  • Disodium salt of tritosyl diethylene triamine (precursor)

  • Dimethylformamide (DMF)

  • Concentrated sulfuric acid

  • Sodium hydroxide (NaOH)

  • Chloroform

  • Diethyl ether

Procedure:

  • The cyclization reaction is performed by reacting a stirred DMF solution of the disodium salt of tritosyl diethylene triamine with a DMF solution of the tetratosyl compound at 100-105 °C.

  • The resulting pentatosylated macrocycle is then detosylated. This is achieved by heating the compound in concentrated sulfuric acid at 180 °C for 48-72 hours.

  • After cooling, the reaction mixture is carefully neutralized with NaOH.

  • The free amine ([3]aneN5) is extracted into chloroform from the basic aqueous solution.

  • The product can be precipitated as its hydrogen sulfate salt with the addition of diethyl ether and further purified. The overall yield is typically around 85% from the pentatosylated intermediate.

Protocol 2: General Procedure for Metal Complexation with[1]aneN5

This protocol provides a general method for the synthesis of metal complexes of[3]aneN5.

Materials:

  • This compound ([3]aneN5)

  • A salt of the desired metal ion (e.g., CuCl₂, Ni(ClO₄)₂, Zn(OAc)₂)

  • Methanol (MeOH) or other suitable solvent

  • Diethyl ether or other precipitating solvent

Procedure:

  • Dissolve[3]aneN5 in methanol.

  • In a separate flask, dissolve an equimolar amount of the desired metal salt in methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight to ensure complete complexation.

  • The resulting metal complex can be precipitated by the addition of a less polar solvent, such as diethyl ether.

  • The precipitate is then collected by filtration, washed with the precipitating solvent, and dried under vacuum.

Protocol 3: Determination of Stability Constants by Potentiometric Titration

This protocol outlines the Calvin-Bjerrum method as modified by Irving and Rossotti for determining the stability constants of metal complexes.

Materials:

  • [3]aneN5 solution of known concentration

  • Metal ion solution (e.g., metal nitrate) of known concentration

  • Standardized nitric acid (HNO₃)

  • Standardized, carbonate-free sodium hydroxide (NaOH) solution

  • Inert salt solution (e.g., KNO₃) to maintain constant ionic strength

  • pH meter with a glass electrode

  • Thermostated titration vessel

Procedure:

  • Prepare the following solutions for titration in a thermostated vessel (e.g., at 25 °C) under an inert atmosphere (e.g., nitrogen):

    • Solution A (Acid Blank): A known volume of standardized HNO₃ and inert salt solution.

    • Solution B (Ligand Blank): Solution A plus a known volume of the[3]aneN5 solution.

    • Solution C (Metal-Ligand Mixture): Solution B plus a known volume of the metal ion solution.

  • Titrate each solution against the standardized NaOH solution, recording the pH after each addition of titrant.

  • Plot the pH values against the volume of NaOH added for each of the three titrations.

  • From the titration curves, the average number of protons associated with the ligand (n̄ₐ) at different pH values can be calculated from the horizontal shift between curves A and B.

  • Similarly, the average number of ligands complexed per metal ion (n̄) can be calculated from the horizontal shift between curves B and C.

  • The free ligand concentration ([L]) can then be calculated for each point in the metal-ligand titration.

  • A formation curve is constructed by plotting n̄ versus pL (where pL = -log[L]).

  • Stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-n̄ values (i.e., at n̄ = 0.5, 1.5, etc.).

Mandatory Visualizations

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complexation Metal Complexation cluster_characterization Characterization & Analysis precursors Precursors: Tetratosyl compound & Disodium salt of tritosyl diethylene triamine cyclization Cyclization in DMF (100-105 °C) precursors->cyclization detosylation Detosylation (conc. H₂SO₄, 180 °C) cyclization->detosylation neutralization_extraction Neutralization (NaOH) & Extraction (Chloroform) detosylation->neutralization_extraction purification_ligand Purification neutralization_extraction->purification_ligand ligand [15]aneN5 Ligand purification_ligand->ligand mixing Mixing in Solvent (e.g., Methanol) ligand->mixing metal_salt Metal Salt Solution (e.g., CuCl₂, Ni(ClO₄)₂) metal_salt->mixing reaction Reaction (Stirring/Heating) mixing->reaction precipitation Precipitation (e.g., with Diethyl Ether) reaction->precipitation filtration_drying Filtration & Drying precipitation->filtration_drying metal_complex [M([15]aneN5)]ⁿ⁺ Complex filtration_drying->metal_complex potentiometric_titration Potentiometric Titration metal_complex->potentiometric_titration stability_constants Stability Constants (log K) potentiometric_titration->stability_constants

Figure 1: Experimental workflow for the synthesis and characterization of[3]aneN5 metal complexes.

sod_mimic_cycle Mn_II_complex [Mn(II)([15]aneN5)]²⁺ Mn_III_complex [Mn(III)([15]aneN5)]³⁺ Mn_II_complex->Mn_III_complex Oxidation O2 O₂ Mn_II_complex->O2 Protons2 2H⁺ Mn_III_complex->Mn_II_complex Reduction H2O2 H₂O₂ Mn_III_complex->H2O2 Protons1 2H⁺ Superoxide1 O₂⁻ Superoxide1->Mn_II_complex Superoxide2 O₂⁻ Superoxide2->Mn_III_complex

Figure 2: Catalytic cycle of a Manganese-aneN5 complex as a superoxide dismutase (SOD) mimic.

References

Application Notes and Protocols for the Functionalization of 1,4,7,10,13-pentaazacyclopentadecane for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10,13-pentaazacyclopentadecane, often referred to as[1]aneN5, is a versatile macrocyclic compound with a high affinity for various metal ions. Its robust coordination chemistry makes it an excellent scaffold for the development of bifunctional chelators. In the realm of bioconjugation, functionalized[1]aneN5 derivatives are pivotal for linking these metal-chelating moieties to biological molecules such as antibodies, peptides, and proteins. This linkage enables a wide range of applications, including the development of targeted radiopharmaceuticals for imaging and therapy, and the creation of novel bio-probes.

These application notes provide a comprehensive overview of the strategies and protocols for the functionalization of[1]aneN5 to create bifunctional chelators suitable for bioconjugation. The focus is on the selective introduction of a single reactive functional group onto the macrocyclic ring, which is a critical step for controlled and well-defined bioconjugation.

Key Concepts in[1]aneN5 Functionalization

The primary challenge in functionalizing polyazamacrocycles like[1]aneN5 lies in achieving selective modification of one of the five secondary amine groups. Uncontrolled reactions can lead to a mixture of products with varying degrees of substitution, which are difficult to separate and characterize, and are unsuitable for precise bioconjugation.

The most common strategy to achieve mono-functionalization is through selective N-alkylation . This can be accomplished using several approaches:

  • Reaction with a Large Excess of the Macrocycle: While simple, this method is often inefficient and requires extensive purification to separate the mono-alkylated product from the unreacted macrocycle.

  • Use of Protecting Groups: This involves protecting four of the five nitrogen atoms, allowing for the selective alkylation of the remaining free amine. Subsequent deprotection yields the desired mono-functionalized product. This is a more controlled but often multi-step process.

  • Formation of Intermediates: Methods involving the formation of cyclic guanidinium or amidinium intermediates have been shown to be effective for selective N-alkylation of similar macrocycles like cyclen and can be adapted for[1]aneN5.

Once a single functional group (e.g., a carboxylic acid, amine, or alcohol) is introduced onto the[1]aneN5 backbone, it can be further modified to install a reactive handle for bioconjugation. Common reactive handles include:

  • N-Hydroxysuccinimide (NHS) esters: React with primary amines on biomolecules to form stable amide bonds.

  • Maleimides: React with free thiols (cysteine residues) on biomolecules to form stable thioether bonds.

  • Isothiocyanates: React with primary amines to form thiourea linkages.

The choice of the reactive handle depends on the available functional groups on the target biomolecule and the desired stability of the resulting conjugate.

Experimental Protocols

Protocol 1: Synthesis of a Mono-N-functionalized[1]aneN5 Derivative with a Carboxylic Acid Group

This protocol describes a general approach for the mono-N-alkylation of[1]aneN5 with a protected carboxylic acid-containing alkylating agent, followed by deprotection.

Materials:

  • This compound ([1]aneN5)

  • tert-Butyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diatomaceous earth (Celite®)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Mono-N-alkylation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

    • Add finely ground potassium carbonate (1.5 eq).

    • To this stirring suspension, add a solution of tert-butyl bromoacetate (0.8 eq) in anhydrous acetonitrile dropwise over 1 hour at room temperature. The use of a slight excess of the macrocycle helps to favor mono-alkylation.

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to isolate the mono-N-alkylated product.

  • Deprotection of the Carboxylic Acid:

    • Dissolve the purified mono-N-alkylated product in dichloromethane.

    • Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Evaporate the solvent and excess TFA under reduced pressure.

    • The resulting product is the mono-N-carboxymethyl-[1]aneN5 as its TFA salt.

Quantitative Data Summary:

StepProductTypical YieldPurification Method
Mono-N-alkylationMono-N-(tert-butoxycarbonylmethyl)-[1]aneN540-60%Silica Gel Chromatography
DeprotectionMono-N-(carboxymethyl)-[1]aneN5>95%Evaporation

Experimental Workflow for Synthesis of Mono-N-carboxymethyl-[1]aneN5

G cluster_alkylation Step 1: Mono-N-alkylation cluster_deprotection Step 2: Deprotection A [15]aneN5 + tert-Butyl bromoacetate B Reaction in Acetonitrile with K₂CO₃ A->B 24-48h, RT C Purification by Column Chromatography B->C D Mono-N-(tert-butoxycarbonylmethyl)-[15]aneN5 E Reaction with TFA in DCM D->E 4-6h, RT F Evaporation E->F G Mono-N-(carboxymethyl)-[15]aneN5 F->G Final Product G A Mono-N-(carboxymethyl)-[15]aneN5 + NHS B Reaction with DCC or EDC in anhydrous solvent A->B 0°C to RT, overnight C Filtration/Work-up B->C D Mono-N-(NHS-ester)-[15]aneN5 C->D G A Antibody in Reaction Buffer C Conjugation Reaction (1-2h, RT) A->C B [15]aneN5-NHS Ester in DMSO B->C D Quenching (Tris-HCl) C->D E Purification (Size-Exclusion Chromatography) D->E F Characterized Antibody-[15]aneN5 Conjugate E->F

References

Application Notes and Protocols for the Use of Pentaacetic Acid Derivatives as Chelators for Copper-64

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-64 (⁶⁴Cu) is a positron-emitting radionuclide with a half-life of 12.7 hours, making it highly suitable for positron emission tomography (PET) imaging of biological processes with intermediate kinetics, such as the targeting of tumors with antibodies, peptides, and nanoparticles.[1][2] The development of stable radiopharmaceuticals requires a bifunctional chelator that can be covalently attached to a targeting biomolecule and can securely coordinate the ⁶⁴Cu radiometal.[3]

This document provides detailed application notes and protocols for the use of pentaacetic acid derivatives, specifically functionalized forms of diethylenetriaminepentaacetic acid (DTPA), as bifunctional chelators for ⁶⁴Cu. While thermodynamically stable, it is important to note that acyclic DTPA-based chelators generally exhibit lower in vivo stability for ⁶⁴Cu compared to macrocyclic chelators, which can lead to transchelation of the radionuclide.[4][5] However, their ease of use and well-established chemistry make them relevant for certain research applications. These notes will focus on a representative isothiocyanate-functionalized DTPA derivative, p-SCN-Bn-DTPA, for conjugation to amine-containing biomolecules.

Quantitative Data Summary

The selection of a chelator for ⁶⁴Cu is a critical step in the development of a radiopharmaceutical. The following tables summarize key quantitative data for DTPA derivatives in comparison to other commonly used chelators for ⁶⁴Cu.

Table 1: Radiolabeling Efficiency of ⁶⁴Cu with Various Chelator-Antibody Conjugates

Chelator ConjugateAntibodyRadiolabeling ConditionsRadiochemical Purity (Crude)Citation
p-SCN-Bn-DTPA-RituximabRituximabRoom Temperature, 20 min96.8% ± 1.8%[4]
p-SCN-Bn-NOTA-RituximabRituximabRoom Temperature, 20 min>99.5%[4]
Sar-CO₂H-RituximabRituximabRoom Temperature, 20 min>99.5%[4]

Table 2: In Vitro Serum Stability of ⁶⁴Cu-Labeled Antibody Conjugates

⁶⁴Cu-Chelator-Antibody Conjugate% Intact at 48 hours in SerumCitation
⁶⁴Cu-DTPA-Rituximab14.0%[4]
⁶⁴Cu-CHX-A”-DTPA-Rituximab38.2%[4]
⁶⁴Cu-NOTA-Rituximab97.5% ± 0.3%[4]
⁶⁴Cu-Sar-CO₂H-Rituximab>94%[4]

Experimental Protocols

Protocol 1: Conjugation of p-SCN-Bn-DTPA to a Biomolecule (Antibody Example)

This protocol describes the conjugation of the bifunctional chelator p-SCN-Bn-DTPA to a monoclonal antibody (mAb) via the formation of a stable thiourea bond between the isothiocyanate group of the chelator and primary amines (e.g., lysine residues) on the antibody.

Materials:

  • Monoclonal Antibody (mAb) of interest

  • p-SCN-Bn-DTPA

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0), Chelex-100 treated

  • Phosphate Buffered Saline (PBS), Chelex-100 treated

  • PD-10 desalting columns

  • Centrifugal filter devices (e.g., 30 kDa MWCO)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using a PD-10 desalting column or a centrifugal filter device.

    • Adjust the final concentration of the mAb to 5-10 mg/mL.

  • Chelator Preparation:

    • Immediately before use, dissolve p-SCN-Bn-DTPA in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the dissolved p-SCN-Bn-DTPA to the antibody solution.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Purification of the Conjugate:

    • Remove unconjugated chelator and DMSO by buffer exchange into Chelex-100 treated PBS using a PD-10 desalting column or repeated washing with a centrifugal filter device.

  • Characterization:

    • Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay after complexation with a suitable metal ion.

Protocol 2: Radiolabeling of DTPA-Conjugated Biomolecule with ⁶⁴Cu

This protocol outlines the procedure for radiolabeling the DTPA-conjugated biomolecule with ⁶⁴CuCl₂.

Materials:

  • DTPA-conjugated biomolecule (from Protocol 1)

  • ⁶⁴CuCl₂ in 0.1 M HCl

  • 0.1 M Ammonium Acetate Buffer (pH 5.5), Chelex-100 treated

  • 0.05 M DTPA solution

  • PD-10 desalting columns or size-exclusion chromatography (SEC) system

Procedure:

  • Reaction Setup:

    • In a sterile, metal-free microcentrifuge tube, add the DTPA-conjugated biomolecule to 0.1 M ammonium acetate buffer (pH 5.5). The final concentration of the conjugate should be optimized based on the desired specific activity.

    • Add the required amount of ⁶⁴CuCl₂ solution (e.g., 5-10 mCi).

  • Radiolabeling Reaction:

    • Incubate the reaction mixture at 37-40°C for 30-60 minutes. Gentle mixing is recommended.

  • Quenching the Reaction:

    • Add a small volume of 0.05 M DTPA solution to chelate any unbound ⁶⁴Cu.

  • Purification of the Radiolabeled Conjugate:

    • Purify the ⁶⁴Cu-labeled biomolecule from unincorporated ⁶⁴Cu and ⁶⁴Cu-DTPA using a PD-10 desalting column or an SEC system equilibrated with sterile, metal-free PBS.

  • Final Formulation:

    • The purified ⁶⁴Cu-labeled biomolecule should be formulated in a biocompatible buffer (e.g., sterile PBS) and passed through a 0.22 µm sterile filter before in vivo use.

Protocol 3: Quality Control of ⁶⁴Cu-DTPA-Biomolecule

1. Radiochemical Purity:

  • Method: Instant Thin Layer Chromatography (iTLC) or Radio-High Performance Liquid Chromatography (Radio-HPLC).

  • iTLC Procedure:

    • Stationary Phase: ITLC-SG strips.

    • Mobile Phase: 0.1 M Sodium Citrate, pH 5.5.

    • Procedure: Spot a small amount of the radiolabeled product at the bottom of the strip. Develop the chromatogram until the solvent front nears the top. The ⁶⁴Cu-labeled biomolecule remains at the origin (Rf = 0), while free ⁶⁴Cu and ⁶⁴Cu-DTPA migrate with the solvent front (Rf = 1).

    • Analysis: Cut the strip in half and count each section in a gamma counter to determine the percentage of radioactivity at the origin.

  • Acceptance Criterion: Radiochemical purity should typically be >95%.

2. In Vitro Stability:

  • Method: Incubation in human serum followed by analysis of radiochemical purity.

  • Procedure:

    • Incubate an aliquot of the purified ⁶⁴Cu-labeled biomolecule in fresh human serum at 37°C.

    • At various time points (e.g., 1, 4, 24, 48 hours), analyze the radiochemical purity using iTLC or Radio-HPLC as described above.

  • Analysis: Determine the percentage of ⁶⁴Cu that remains bound to the biomolecule over time.

Visualizations

experimental_workflow cluster_conjugation Chelator Conjugation cluster_radiolabeling Radiolabeling and QC mAb Biomolecule (mAb) conjugation Conjugation Reaction mAb->conjugation chelator p-SCN-Bn-DTPA chelator->conjugation purification1 Purification (PD-10) conjugation->purification1 conjugated_mAb DTPA-mAb Conjugate purification1->conjugated_mAb radiolabeling Radiolabeling conjugated_mAb->radiolabeling cu64 [⁶⁴Cu]CuCl₂ cu64->radiolabeling purification2 Purification (SEC) radiolabeling->purification2 final_product ⁶⁴Cu-DTPA-mAb purification2->final_product qc Quality Control final_product->qc

Caption: Workflow for the preparation of a ⁶⁴Cu-labeled biomolecule.

pet_imaging_workflow start ⁶⁴Cu-DTPA-Biomolecule (Final Product) injection Intravenous Injection into Animal Model start->injection pet_scan PET/CT Imaging (Multiple Time Points) injection->pet_scan biodistribution Ex Vivo Biodistribution and Dosimetry injection->biodistribution data_analysis Image Reconstruction and Analysis pet_scan->data_analysis results Quantification of Tracer Uptake data_analysis->results biodistribution->results

Caption: General workflow for a preclinical PET imaging study.

References

Application Notes and Protocols for 1,4,7,10,13-Pentaazacyclopentadecane Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the catalytic applications of 1,4,7,10,13-pentaazacyclopentadecane ([1]aneN5) derivatives. While direct, extensively documented catalytic applications of[1]aneN5 derivatives in industrial settings are still emerging, research into their coordination chemistry and the catalytic behavior of structurally related aza-macrocycles provides a strong foundation for their potential. These compounds, particularly when functionalized with chiral moieties or combined with redox-active metal centers, are promising candidates for catalysts in a range of organic transformations.

Overview of Catalytic Potential

This compound is a cyclic polyamine capable of forming stable complexes with a variety of metal ions.[2] This inherent stability is a crucial characteristic for a robust catalyst ligand, preventing leaching of the metal ion and catalyst deactivation. The five nitrogen atoms of the macrocycle can be functionalized with various pendant arms, allowing for the fine-tuning of the steric and electronic properties of the resulting metal complex. This adaptability is key to controlling the activity and selectivity of the catalyst.

Current research efforts are exploring the use of these derivatives in several key areas of catalysis:

  • Oxidation Catalysis: Metal complexes of[1]aneN5 and related aza-macrocycles are being investigated as catalysts for oxidation reactions, including the oxidation of alkanes, alcohols, and phenols. By coordinating with metals like manganese (Mn) or copper (Cu), these ligands can activate oxidants such as hydrogen peroxide for selective substrate oxygenation.

  • Asymmetric Catalysis: The introduction of chiral centers onto the macrocyclic backbone or its pendant arms allows for the synthesis of chiral metal complexes. These complexes can induce enantioselectivity in a variety of organic reactions, such as aldol additions, epoxidations, and C-H functionalization. This is of particular interest in the pharmaceutical industry for the synthesis of single-enantiomer drugs.

  • Hydrolytic Catalysis: Metal complexes of aza-macrocycles have demonstrated activity in the hydrolysis of stable bonds, such as phosphodiester bonds in DNA and RNA mimics.[3][4] This has implications for the development of artificial nucleases for biotechnology and therapeutic applications.

Quantitative Data Summary

While specific quantitative data for the catalytic performance of this compound derivatives are not yet widely published in comprehensive reviews, data from closely related aza-macrocyclic catalysts can serve as a valuable benchmark. The following tables summarize representative data for catalytic reactions using such complexes.

Table 1: Asymmetric Aldol Reaction Catalyzed by a Chiral Zn(II)-[4]aneN4 Complex *

Aldehyde SubstrateAcetone EquivalentCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
BenzaldehydeAcetone10DMSO/Acetone25248567 (R)
4-NitrobenzaldehydeAcetone10DMSO/Acetone25249075 (R)
4-MethoxybenzaldehydeAcetone10DMSO/Acetone25247560 (R)
2-NaphthaldehydeAcetone10DMSO/Acetone25248896 (R)

*Data is for a chiral Zn(II) complex of an aminoacyl-derivatized 1,4,7,10-tetraazacyclododecane ([4]aneN4), a close structural analog of[1]aneN5.[5][6]

Table 2: Oxidation of Alcohols Catalyzed by a Mn(III)-NHC Complex *

SubstrateCatalyst Loading (mol%)OxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
1-Phenylethanol1tBuOOHMeCN80170>95 (to acetophenone)
Benzyl alcohol1tBuOOHMeCN80862>95 (to benzaldehyde)
Cyclohexanol1tBuOOHMeCN80855>95 (to cyclohexanone)

*Data is for a Manganese(III) complex with a bis(phenolate) N-heterocyclic carbene (NHC) ligand, demonstrating the potential of Mn complexes in oxidation catalysis.[7]

Experimental Protocols

The following are generalized protocols based on methodologies reported for structurally similar aza-macrocyclic catalysts. These should be adapted and optimized for specific derivatives of this compound.

Synthesis of a Functionalized Pentaazacyclopentadecane Ligand (General Procedure)

This protocol describes a general method for the N-functionalization of a pentaazamacrocycle, a key step in creating tailored catalyst ligands.

Materials:

  • This compound

  • Functionalizing agent (e.g., a chiral alkyl halide, an amino acid derivative with a reactive group)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Base (e.g., potassium carbonate, triethylamine)

  • Standard laboratory glassware and purification equipment (chromatography column, rotary evaporator)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (typically 1.1 to 2 equivalents per nitrogen to be functionalized).

  • Add the functionalizing agent (1 to 5 equivalents, depending on the desired degree of substitution) dropwise to the stirring solution at room temperature.

  • The reaction mixture is then stirred at an elevated temperature (e.g., 60-80 °C) for a period ranging from several hours to days, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid inorganic salts are removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or alumina, using an appropriate eluent system to isolate the desired functionalized ligand.

  • The structure and purity of the final product are confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).

Synthesis of a Metal-Pentaazacyclopentadecane Complex (General Procedure)

This protocol outlines the complexation of a functionalized pentaazacyclopentadecane ligand with a metal salt.

Materials:

  • Functionalized this compound ligand

  • Metal salt (e.g., Zn(OAc)₂, MnCl₂, Cu(ClO₄)₂)

  • Solvent (e.g., methanol, ethanol, acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Dissolve the functionalized ligand (1 equivalent) in the chosen solvent.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with stirring at room temperature.

  • A color change or the formation of a precipitate may be observed, indicating complex formation.

  • The reaction mixture is stirred for several hours at room temperature or with gentle heating to ensure complete complexation.

  • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If the complex remains in solution, the solvent can be removed under reduced pressure to yield the solid complex.

  • The resulting metal complex can be further purified by recrystallization from a suitable solvent system if necessary.

  • Characterization of the complex can be performed using techniques such as UV-Vis spectroscopy, elemental analysis, and X-ray crystallography.

Catalytic Asymmetric Aldol Reaction (General Protocol)

This protocol is adapted from procedures for chiral zinc complexes with related aza-macrocycles and can be used as a starting point for evaluating new chiral[1]aneN5-based catalysts.[5][6]

Materials:

  • Chiral Metal-[1]aneN5 complex (catalyst)

  • Aldehyde substrate

  • Ketone substrate (e.g., acetone)

  • Solvent (e.g., DMSO/acetone mixture)

  • Standard reaction vials and stirring equipment

  • Analytical equipment for determining yield and enantiomeric excess (e.g., GC, HPLC with a chiral column)

Procedure:

  • To a reaction vial, add the chiral Metal-[1]aneN5 complex (e.g., 10 mol%).

  • Add the aldehyde substrate (1 equivalent) and the ketone substrate (which can also be used as a co-solvent).

  • The reaction mixture is stirred at the desired temperature (e.g., 25 °C) for the specified time (e.g., 24 hours).

  • The reaction progress can be monitored by TLC or GC.

  • Upon completion, the reaction is quenched (e.g., by adding a saturated aqueous solution of NH₄Cl).

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography.

  • The yield of the aldol product is determined, and the enantiomeric excess is measured by chiral HPLC analysis.

Visualization of Workflows and Concepts

General Experimental Workflow for Catalysis

G General Experimental Workflow for Catalysis cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Purification ligand_synthesis Ligand Synthesis: Functionalization of [15]aneN5 complexation Complexation: Reaction with Metal Salt ligand_synthesis->complexation Purified Ligand reaction_setup Reaction Setup: Add Catalyst, Substrates, Solvent complexation->reaction_setup Catalyst reaction_run Reaction: Stirring at controlled temperature and time reaction_setup->reaction_run workup Work-up: Quenching and Extraction reaction_run->workup purification Purification: Column Chromatography workup->purification analysis Analysis: Determine Yield and Selectivity (ee) purification->analysis Purified Product

A generalized workflow for catalytic experiments.
Proposed Catalytic Cycle for an Oxidation Reaction

G Proposed Catalytic Cycle for Oxidation catalyst [L-M(n)] Resting State activated_catalyst [L-M(n+2)=O] High-Valent Oxo Species catalyst->activated_catalyst Oxidant (e.g., H₂O₂) - H₂O substrate_complex [L-M(n+2)=O] · Substrate activated_catalyst->substrate_complex Substrate (e.g., Alkane) product_complex [L-M(n)]-Product substrate_complex->product_complex Oxygen Atom Transfer product_complex->catalyst Product Release

A simplified catalytic cycle for oxidation reactions.

References

Application Notes and Protocols for Radiolabeling Proteins with 1,4,7,10,13-Pentaazacyclopentadecane and Other Macrocyclic Bifunctional Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of radionuclides to specific tissues or cells is a cornerstone of diagnostic molecular imaging and therapeutic radiopharmaceuticals. This is often achieved by conjugating a radioactive isotope to a targeting protein, such as a monoclonal antibody, using a bifunctional chelator (BFC). The BFC is a molecule with two key components: a strong metal-chelating moiety that securely holds the radionuclide and a reactive functional group for covalent attachment to the protein.

Macrocyclic chelators are of particular interest due to their high thermodynamic stability and kinetic inertness, which minimizes the in vivo release of the radiometal. While 12-membered macrocycles like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and 9-membered rings like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are widely used, there is ongoing research into other macrocyclic structures.

This document focuses on the application of bifunctional chelators based on the 15-membered ring, 1,4,7,10,13-pentaazacyclopentadecane , for radiolabeling proteins. We will review the available data for a synthesized bifunctional derivative of this macrocycle, provide detailed protocols for its synthesis and conjugation, and compare its properties to the well-established DOTA and NOTA chelators.

Featured Chelator: 2-(p-isothiocyanatobenzyl)-1,4,7,10,13-pentaazacyclopentadecane-N,N',N'',N''',N''''-pentaacetic acid (BF-PEPA)

A bifunctional chelator based on the this compound scaffold, referred to as BF-PEPA, has been synthesized and evaluated for radioimmunotherapy applications.[1] This chelator features five acetate arms for metal coordination and a p-isothiocyanatobenzyl group for conjugation to proteins via reaction with lysine residues.

Experimental Data and Findings

BF-PEPA has been conjugated to the monoclonal antibody B3 and radiolabeled with Bismuth-205/206.[1] In vivo biodistribution studies in tumor-bearing mice were performed to assess its stability and targeting characteristics. The study concluded that BF-PEPA does not appear to be a suitable bifunctional chelating agent for sequestering isotopes of Bi(III) for radioimmunotherapy applications.[1] Another study investigated the biodistribution of PEPA complexed with Actinium-225.

Due to the limited publicly available data on the use of BF-PEPA with more common radionuclides for imaging and therapy (e.g., 64Cu, 177Lu, 89Zr), a direct and comprehensive comparison with established chelators is challenging. However, the available information provides a foundation for understanding its synthesis and general application.

Comparative Data of Macrocyclic Chelators

To provide a clear perspective on the performance of bifunctional chelators, the following tables summarize key quantitative data for the widely used NOTA and DOTA chelators when used for radiolabeling proteins with common radionuclides. This data serves as a benchmark for the evaluation of new chelators like BF-PEPA.

ChelatorRadionuclideProtein/PeptideRadiolabeling EfficiencySpecific ActivityIn Vitro Serum Stability (48h)Reference
p-SCN-Bn-NOTA 64CuRituximab>95% at 31 nM conjugate concentrationHigh>94%[2][3]
p-SCN-Bn-DOTA 64CuRituximabDependent on concentration, lower than NOTA at dilute concentrationsHigh>94%[2][3]
NOTA-conjugate 68GaRGD Peptide≥98% at room temperature~20.3 GBq/μmolMost kinetically rigid[4]
DOTA-conjugate 68GaRGD Peptide>95% at 90°C~4.6 GBq/μmolLess stable than NOTA-conjugate[4]
DOTA-conjugate 177LuHuCC49 mAbNot specifiedNot specifiedNot specified[5]

Experimental Protocols

Protocol 1: Synthesis of 2-(p-isothiocyanatobenzyl)-1,4,7,10,13-pentaazacyclopentadecane-N,N',N'',N''',N''''-pentaacetic acid (BF-PEPA)

This protocol is based on the reported synthesis of isothiocyanate-functionalized macrocyclic chelators.[1][6]

Step 1: Synthesis of the PEPA macrocycle. The parent macrocycle, this compound, can be synthesized in good yields from fragments containing two and three nitrogen atoms.

Step 2: Alkylation of the macrocycle. The penta-acetic acid derivative (PEPA) is formed by alkylating the amine groups of the macrocycle with an appropriate protected haloacetic acid, followed by deprotection.

Step 3: Functionalization with a p-nitrobenzyl group. One of the ring nitrogens is selectively functionalized with a p-nitrobenzyl group.

Step 4: Reduction of the nitro group. The nitro group is reduced to an amine, typically using catalytic hydrogenation.

Step 5: Formation of the isothiocyanate. The resulting amino group is converted to an isothiocyanate group using thiophosgene or a less hazardous equivalent.[6]

Protocol 2: Conjugation of BF-PEPA to a Protein

This protocol describes the conjugation of the isothiocyanate-functionalized chelator to a protein, such as a monoclonal antibody.

Materials:

  • Protein solution (e.g., monoclonal antibody) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).

  • BF-PEPA solution in a water-miscible organic solvent (e.g., DMSO).

  • Size-exclusion chromatography column (e.g., PD-10) for purification.

  • Buffer for purification (e.g., phosphate-buffered saline, PBS, pH 7.4).

Procedure:

  • Adjust the concentration of the protein solution to 5-10 mg/mL in the conjugation buffer.

  • Add a 10-20 fold molar excess of the BF-PEPA solution to the protein solution.

  • Incubate the reaction mixture for 4-18 hours at room temperature or 4°C with gentle stirring.

  • Purify the resulting immunoconjugate using a size-exclusion chromatography column equilibrated with PBS.

  • Collect the protein-containing fractions and determine the protein concentration and the average number of chelators per protein molecule.

Protocol 3: Radiolabeling of PEPA-conjugated Protein with a Metallic Radionuclide

This is a general protocol that should be optimized for the specific radionuclide used. The following is based on typical conditions for radiolabeling with 64Cu.[7]

Materials:

  • PEPA-conjugated protein in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).

  • Radionuclide solution (e.g., 64CuCl2).

  • Quenching solution (e.g., 50 mM EDTA).

  • Instant thin-layer chromatography (iTLC) supplies for quality control.

Procedure:

  • In a reaction vial, combine the PEPA-conjugated protein with the radionuclide solution. The final protein concentration and the amount of radioactivity will depend on the desired specific activity.

  • Incubate the reaction mixture at an optimized temperature (e.g., room temperature to 40°C) for a specific duration (e.g., 30-60 minutes).

  • Monitor the radiolabeling efficiency by iTLC.

  • Once the desired radiolabeling efficiency is achieved, quench the reaction by adding an excess of a strong chelator like EDTA to scavenge any unbound radionuclide.

  • If necessary, purify the radiolabeled protein from the quenched reaction mixture using size-exclusion chromatography.

  • Perform quality control on the final product, including radiochemical purity and immunoreactivity (if applicable).

Visualizations

experimental_workflow Experimental Workflow for Protein Radiolabeling cluster_synthesis Chelator Synthesis cluster_conjugation Bioconjugation cluster_radiolabeling Radiolabeling s1 Synthesis of BF-PEPA c2 Conjugation Reaction (BF-PEPA + Protein) s1->c2 c1 Protein (e.g., Antibody) c1->c2 c3 Purification of Immunoconjugate (Size Exclusion) c2->c3 r2 Radiolabeling Reaction (Immunoconjugate + Radionuclide) c3->r2 r1 Radionuclide (e.g., 64Cu) r1->r2 r3 Quality Control (iTLC) r2->r3 r4 Purification of Radiolabeled Protein r3->r4 If necessary end Radiolabeled Protein r4->end Final Product signaling_pathway Logical Relationship of Components protein Targeting Protein (e.g., Antibody) conjugate Immunoconjugate protein->conjugate is conjugated with chelator Bifunctional Chelator (e.g., BF-PEPA) chelator->conjugate is conjugated with radionuclide Radionuclide (e.g., 64Cu) final_product Radiolabeled Protein radionuclide->final_product is radiolabeled with conjugate->final_product is radiolabeled with

References

Application of Pentaazacyclopentadecane in Manganese-Based MRI Contrast Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for safer and more efficient alternatives to gadolinium-based contrast agents (GBCAs) for Magnetic Resonance Imaging (MRI) has led to a resurgence of interest in manganese(II)-based agents.[1][2][3] Manganese(II) is an attractive candidate due to its high number of unpaired electrons, long electronic relaxation time, and labile water exchange kinetics, all of which are favorable properties for an MRI contrast agent.[4] However, the in vivo release of free Mn(II) ions can lead to toxicity.[5] Consequently, the development of highly stable chelate complexes is paramount.

Pentaazacyclopentadecane ([6]aneN5) and its derivatives have emerged as a promising class of macrocyclic ligands for creating stable and effective manganese-based MRI contrast agents.[1][7] These 15-membered macrocycles can encapsulate the Mn(II) ion, providing a balance between high thermodynamic stability, kinetic inertness, and the necessary coordination sites for water molecules, which are essential for generating MRI contrast.[8][9] This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of pentaazacyclopentadecane-based manganese MRI contrast agents.

Data Presentation

The following tables summarize the key quantitative data for representative manganese(II) complexes with 15-membered pentaazamacrocyclic ligands.

Table 1: Thermodynamic Stability and Relaxivity of Mn(II)-Pentaazamacrocycle Complexes

ComplexLigandlog KMnLr1 (mM-1s-1)r2 (mM-1s-1)ConditionsReference
[Mn(15-pyN3O2Ph)]2+15-pyN3O2Ph10.375.1611.720.49 T, 298 K[9]
MnL115-pyN3O2-CH2COOH12.013.5Not Reported0.47 T, 298 K[10]
MnL215-pyN3O2-CH2-Py11.024.3Not Reported0.47 T, 298 K[8]
MnL315-pyN3O2-CH2-Bzim11.514.0Not Reported0.47 T, 298 K[8]
[Mn(2,2,3,3-Me4[6]aneN5)Cl2]2,2,3,3-Me4[6]aneN511.97Not ReportedNot ReportedPotentiometric Titration[1]

Note: Relaxivity values are highly dependent on the magnetic field strength and temperature. Direct comparison should be made with caution.

Experimental Protocols

Protocol 1: Synthesis of a Representative Mn(II)-Pentaazacyclopentadecane Complex

This protocol is a generalized procedure based on the synthesis of dichloro manganese(II) complexes of C-substituted 1,4,7,10,13-pentaazacyclopentadecane ligands.[1]

Materials:

  • Pentaazacyclopentadecane ligand derivative

  • Anhydrous manganese(II) chloride (MnCl2)

  • Anhydrous methanol

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Under a nitrogen atmosphere, dissolve a stoichiometric amount (1:1 molar ratio) of anhydrous MnCl2 in anhydrous methanol in a Schlenk flask.

  • In a separate flask, dissolve the pentaazacyclopentadecane ligand in anhydrous methanol.

  • Slowly add the ligand solution to the stirring solution of MnCl2. The order of addition is crucial to minimize the formation of insoluble precipitates.[1]

  • After the addition is complete, reflux the reaction mixture for a short period (e.g., 1-2 hours).

  • Allow the solution to cool to room temperature.

  • Filter any insoluble material that may have formed.

  • The resulting filtrate contains the desired Mn(II) complex. The complex can be isolated by removing the solvent under reduced pressure. Further purification, if necessary, can be achieved by recrystallization.

  • Characterize the final product using techniques such as X-ray crystallography, elemental analysis, and mass spectrometry.

Protocol 2: Determination of Thermodynamic Stability (Potentiometric Titration)

This protocol outlines the determination of the protonation constants of the ligand and the stability constant of the Mn(II) complex using pH-potentiometry.[1][8]

Materials:

  • Synthesized ligand or Mn(II) complex

  • Standardized potassium hydroxide (KOH) solution (carbonate-free)

  • Standardized hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • pH electrode and meter

  • Automated titration system

  • Thermostated reaction vessel

  • Data analysis software (e.g., HYPERQUAD)

Procedure:

  • Prepare a solution of the ligand (or a mixture of the ligand and MnCl2 in a 1:1 ratio) in deionized water with a known concentration of KCl (e.g., 0.1 M) to maintain constant ionic strength.

  • Acidify the solution with a known amount of HCl to protonate all basic sites of the ligand.

  • Place the solution in the thermostated vessel (e.g., at 25 °C) and immerse the calibrated pH electrode.

  • Titrate the solution with the standardized KOH solution using an automated titrator, recording the pH at each addition of the titrant.

  • For the determination of the Mn(II) complex stability constant, perform the titration on a solution containing both the ligand and MnCl2.

  • Process the titration data using appropriate software to calculate the ligand protonation constants (pKa values) and the overall stability constant (log KMnL) of the Mn(II) complex.

Protocol 3: Measurement of Relaxivity (r1 and r2)

This protocol describes the measurement of longitudinal (r1) and transverse (r2) relaxivity.

Materials:

  • Synthesized Mn(II) complex

  • Appropriate buffer solution (e.g., HEPES or Tris at pH 7.4)

  • NMR spectrometer or a relaxometer

  • Precision balance and volumetric flasks

Procedure:

  • Prepare a stock solution of the Mn(II) complex in the chosen buffer.

  • Prepare a series of dilutions of the stock solution to obtain samples with varying concentrations of the complex.

  • For each sample, measure the longitudinal relaxation time (T1) using an inversion-recovery pulse sequence and the transverse relaxation time (T2) using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence at a specific magnetic field strength and temperature (e.g., 1.4 T and 37 °C).[11]

  • Measure the T1 and T2 of the buffer solution alone (diamagnetic blank).

  • Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each sample.

  • Plot the relaxation rates (R1 and R2) as a function of the Mn(II) complex concentration.

  • The slope of the linear fit of the R1 vs. concentration plot gives the longitudinal relaxivity (r1), and the slope of the R2 vs. concentration plot gives the transverse relaxivity (r2). The units are typically mM-1s-1.

Protocol 4: Assessment of Kinetic Inertness (Cu(II) Competition Assay)

This protocol is based on a spectrophotometric assay to evaluate the kinetic stability of the Mn(II) complex by challenging it with a competing metal ion like Cu(II).[7]

Materials:

  • Synthesized Mn(II) complex

  • Copper(II) chloride (CuCl2) solution of known concentration

  • Buffer solution at a specific pH (e.g., pH 7.4)

  • UV-Vis spectrophotometer with a thermostated cuvette holder

Procedure:

  • Prepare a solution of the Mn(II) complex in the buffer.

  • Initiate the transmetalation reaction by adding an excess of the Cu(II) solution to the Mn(II) complex solution.

  • Immediately start monitoring the change in absorbance at a wavelength where the Cu(II) complex has a distinct absorption maximum, different from the Mn(II) complex and the free ligand.

  • Record the absorbance over time until the reaction reaches equilibrium.

  • The rate of dissociation of the Mn(II) complex can be determined by fitting the kinetic data to an appropriate rate law. This provides a measure of the kinetic inertness of the complex.

Visualizations

G Chemical Structure of a Mn(II)-Pentaazacyclopentadecane Complex Mn Mn N1 N Mn->N1 N2 N Mn->N2 N3 N Mn->N3 N4 N Mn->N4 N5 N Mn->N5 H2O1 H2O Mn->H2O1 H2O2 H2O Mn->H2O2 N1->N2 -(CH2)2- N2->N3 -(CH2)2- N3->N4 -(CH2)2- N4->N5 -(CH2)2- N5->N1 -(CH2)2-

Caption: Generalized structure of a Mn(II)-pentaazacyclopentadecane complex.

G Experimental Workflow for Evaluation of Mn(II) Contrast Agents cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Mn(II) Complex characterization Structural Characterization (X-ray, MS, etc.) synthesis->characterization stability Thermodynamic Stability (Potentiometry) characterization->stability kinetics Kinetic Inertness (Competition Assay) characterization->kinetics relaxivity Relaxivity Measurement (r1, r2) characterization->relaxivity mri In Vivo MRI Studies (Animal Models) relaxivity->mri biodistribution Biodistribution & Clearance mri->biodistribution toxicity Toxicity Assessment biodistribution->toxicity

Caption: Workflow for developing Mn(II)-based MRI contrast agents.

G Relaxivity Enhancement Signaling Pathway cluster_agent Contrast Agent cluster_water Surrounding Water cluster_mri MRI Signal Mn_complex [Mn(L)(H2O)n] bulk_water Bulk Water Protons Mn_complex->bulk_water Fast Water Exchange t1_shortening T1 Relaxation Time Shortening bulk_water->t1_shortening Energy Transfer signal_enhancement Enhanced MRI Signal (Bright Contrast) t1_shortening->signal_enhancement

Caption: Mechanism of T1 contrast enhancement by Mn(II) complexes.

References

Application Notes and Protocols for Determining Metal Complex Stability Constants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stability constant (also known as the formation or binding constant) of a metal complex is an equilibrium constant that quantifies the strength of the interaction between a metal ion and a ligand in solution.[1] This parameter is critical in numerous scientific fields, including chemistry, biology, and medicine, as it provides essential information about the concentration and stability of complexes in a given system.[1][2] The development of new drugs, the understanding of metalloenzyme function, and the design of analytical separation procedures all rely on accurate knowledge of stability constants.[3]

Complex formation typically occurs in a stepwise manner. For a generic metal ion (M) and a ligand (L), the reactions can be represented as:

  • M + L ⇌ ML (Stepwise stability constant, K₁)

  • ML + L ⇌ ML₂ (Stepwise stability constant, K₂)

  • ...

  • MLₙ₋₁ + L ⇌ MLₙ (Stepwise stability constant, Kₙ)

The overall stability constant (β) is the product of the stepwise constants:[4]

  • M + nL ⇌ MLₙ (Overall stability constant, βₙ = K₁ × K₂ × ... × Kₙ)

A higher stability constant value indicates a more stable complex.[4] This document provides detailed protocols for several common experimental techniques used to determine these constants.

General Experimental Considerations

To ensure the accuracy and reproducibility of stability constant measurements, several experimental parameters must be carefully controlled.

  • Temperature: Equilibrium constants are temperature-dependent. All measurements should be performed at a constant, specified temperature, often using a water bath or a temperature-controlled sample holder.[5]

  • Ionic Strength: The activities of ions in solution are influenced by the total ionic strength. To maintain constant activity coefficients, experiments are typically conducted in a medium with a high concentration of an inert background electrolyte (e.g., 0.1 M NaNO₃ or 3 M NaClO₄).[6][7] This ensures that the determined constants are concentration-based and comparable across different experiments.

  • pH: For ligands that are weak acids or bases, the pH of the solution is a critical factor, as protons (H⁺) compete with metal ions for the ligand.[1] The pH must be accurately measured and controlled throughout the experiment.

Experimental Protocols

Method 1: Potentiometric pH Titration

Application Note: This is one of the most accurate and widely used methods, particularly when the ligand is a weak acid or base.[3] It relies on the competition between the metal ion and protons for the ligand, which can be monitored by measuring the pH of the solution.[1][4] The method developed by Bjerrum and later modified by Irving and Rossotti is a cornerstone technique for determining proton-ligand and metal-ligand stability constants.[1][8]

Experimental Protocol (Irving-Rossotti Method):

  • Reagent Preparation:

    • Prepare a standardized, CO₂-free solution of a strong base (e.g., 0.1 M NaOH).[9]

    • Prepare a standardized solution of a strong acid (e.g., 0.01 M HClO₄).[9]

    • Prepare a stock solution of the ligand of known concentration.

    • Prepare a stock solution of the metal salt (e.g., metal perchlorate or nitrate) of known concentration. The anion of the metal salt should ideally be the same as the background electrolyte to avoid competing complexation.[9]

    • Prepare a solution of an inert salt (e.g., 1 M NaClO₄) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate the pH meter and electrode system using standard buffers.

    • Perform three separate titrations at a constant temperature against the standardized base solution.[10] The total volume should be kept constant for all titrations.[10]

      • (a) Acid Titration: Free acid (e.g., 0.01 M HClO₄) + inert salt.

      • (b) Ligand Titration: Free acid + ligand solution + inert salt.

      • (c) Metal-Ligand Titration: Free acid + ligand solution + metal ion solution + inert salt.

    • Record the pH value after each addition of the base titrant.

  • Data Analysis:

    • Plot the three titration curves (pH vs. volume of base added).

    • From these curves, calculate the average number of protons associated with the ligand (n̄A) at different pH values. This allows for the determination of the ligand's protonation constants (pKa values).[8]

    • Calculate the average number of ligands complexed per metal ion (n̄) and the free ligand concentration ([L]) for the metal-ligand system.[11]

    • Construct a "formation curve" by plotting n̄ versus pL (where pL = -log[L]).

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, at n̄ = 0.5, pL = log(K₁); at n̄ = 1.5, pL = log(K₂).[3]

Data Presentation:

The quantitative data can be summarized as follows:

ParameterValue
Temperature25.0 ± 0.1 °C
Ionic Strength0.1 M NaClO₄
Ligand Protonation Constant (log K₁ᴴ)9.75 ± 0.02
Ligand Protonation Constant (log K₂ᴴ)3.45 ± 0.03
Metal-Ligand Stability Constant (log K₁)6.20 ± 0.05
Metal-Ligand Stability Constant (log K₂)4.85 ± 0.06
Overall Stability Constant (log β₂)11.05 ± 0.08
Method 2: UV-Visible Spectrophotometry

Application Note: This method is suitable when the metal, the ligand, or the resulting complex has a distinct absorption spectrum.[12][13] It is often used to determine the stoichiometry of the complex, which is a prerequisite for calculating the stability constant. The Method of Continuous Variations (Job's Method) is a popular technique for this purpose.[14][15]

Experimental Protocol (Job's Method):

  • Reagent Preparation:

    • Prepare equimolar stock solutions of the metal ion and the ligand.

  • Sample Preparation:

    • Prepare a series of solutions by mixing the metal and ligand solutions in varying ratios, while keeping the total molar concentration (C_total = C_metal + C_ligand) and the total volume constant in each sample.[16][17] For example, prepare 11 solutions with mole fractions of the ligand ranging from 0.0 to 1.0 in 0.1 increments.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex from a preliminary scan.

    • Measure the absorbance of each prepared solution at this λ_max.[14] A solution containing only the metal ion at concentration C_total can be used as a blank if the ligand does not absorb at this wavelength, and vice-versa.

  • Data Analysis:

    • Plot the measured absorbance versus the mole fraction of the ligand (X_L = C_ligand / C_total). This is known as a "Job's Plot".[15][16]

    • The plot will show two linear branches that intersect. The mole fraction at the point of maximum absorbance indicates the stoichiometry of the complex.[16] For example, a maximum at X_L = 0.5 indicates a 1:1 complex, while a maximum at X_L ≈ 0.67 indicates a 1:2 (ML₂) complex.[14]

    • Once the stoichiometry (n) is known, the stability constant (βₙ) can be calculated from the absorbance data at the stoichiometric point and the known initial concentrations of the metal and ligand.[4]

Data Presentation:

Mole Fraction Ligand (X_L)Absorbance at λ_max
0.00.005
0.10.112
0.20.225
0.30.338
0.40.451
0.50.560
0.60.448
0.70.335
0.80.223
0.90.110
1.00.002
Stoichiometry (M:L) 1:1
Stability Constant (log K₁) 5.8 ± 0.1
Method 3: Isothermal Titration Calorimetry (ITC)

Application Note: ITC is a powerful thermodynamic technique that directly measures the heat released or absorbed during a binding event.[18] In a single experiment, it can determine the binding affinity (Kₐ, which is the stability constant), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[19][20] It is particularly valuable in drug development and for studying biological macromolecules.[18]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of the metal ion and a separate solution of the ligand in the same buffer to avoid heats of buffer protonation.

    • Thoroughly degas both solutions to prevent air bubbles during the experiment.

  • ITC Measurement:

    • Load the ligand solution into the sample cell of the calorimeter and the metal ion solution into the injection syringe.

    • Set the experimental temperature.

    • Perform a series of small, sequential injections of the metal solution into the ligand solution.

    • The instrument measures the heat change associated with each injection.[20]

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks gives the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to ligand.

    • This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) using specialized software.[21]

    • The fitting process yields the values for the association constant (Kₐ), stoichiometry (n), and binding enthalpy (ΔH).[19] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equations:

      • ΔG = -RTln(Kₐ)

      • ΔG = ΔH - TΔS

Data Presentation:

Thermodynamic ParameterValue
Stoichiometry (n)1.02 ± 0.03
Stability Constant (Kₐ)2.5 x 10⁶ M⁻¹
Enthalpy (ΔH)-15.2 kcal/mol
Entropy (ΔS)-21.5 cal/mol·K
Gibbs Free Energy (ΔG)-8.8 kcal/mol

Visualizations

G General Workflow for Determining Stability Constants A 1. Define System (Metal, Ligand, Solvent) B 2. Select Appropriate Method (Potentiometry, UV-Vis, ITC, etc.) A->B C 3. Prepare & Standardize Solutions (Metal, Ligand, Acid, Base, Buffer) B->C D 4. Perform Experiment (e.g., Titration, Spectrometry) C->D E 5. Data Acquisition (pH, Absorbance, Heat Flow) D->E F 6. Data Analysis & Model Fitting (Calculate n, K, β, ΔH, etc.) E->F G 7. Report Results (Stability Constants, Thermodynamics) F->G

Caption: General experimental workflow for stability constant determination.

G Logical Flow for Method Selection start Start: Characterize System q1 Does ligand have acid/base properties? start->q1 pot Use Potentiometric Titration q1->pot  Yes q2 Is there a significant change in UV-Vis absorbance? q1->q2 No spec Use Spectrophotometry (e.g., Job's Method) q2->spec  Yes q3 Is there a measurable heat change upon binding? q2->q3 No itc Use Isothermal Titration Calorimetry (ITC) q3->itc  Yes q4 Are there NMR-active nuclei with significant chemical shift changes? q3->q4 No nmr Use NMR Titration q4->nmr  Yes other Consider other methods (e.g., Ion Exchange, Polarography) q4->other No

Caption: Decision tree for selecting an appropriate experimental method.

References

Application Notes and Protocols: 1,4,7,10,13-Pentaazacyclopentadecane (aneN5) as a Ligand for Lanthanide Complexes

Application Notes and Protocols: 1,4,7,10,13-Pentaazacyclopentadecane ([1]aneN5) as a Ligand for Lanthanide Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of this compound ([1]aneN5) and its derivatives as ligands for lanthanide complexes in biomedical applications. The content covers the synthesis, characterization, and application of these complexes, with a focus on their potential in medical imaging and therapy. Detailed experimental protocols for key assays are also provided.

Introduction to[1]aneN5 and its Lanthanide Complexes

This compound, abbreviated as[1]aneN5, is a macrocyclic ligand with five nitrogen donor atoms. This structure allows for the stable coordination of a variety of metal ions, including the lanthanide series. When complexed with lanthanide ions, the resulting compounds exhibit unique photophysical and magnetic properties, making them valuable tools in diagnostics and therapeutics.

The functionalization of the nitrogen atoms of the[1]aneN5 macrocycle, for instance with carboxylate groups to form derivatives like this compound-N,N',N'',N''',N''''-pentaacetic acid (PEPA), further enhances the stability and aqueous solubility of the lanthanide complexes, which is crucial for in vivo applications.

Key Applications:

  • Magnetic Resonance Imaging (MRI): Gadolinium(III) complexes of[1]aneN5 derivatives are investigated as potential contrast agents. The relaxivity of these complexes, a measure of their efficiency in enhancing the relaxation rate of water protons, is a key parameter for their performance.

  • Luminescent Probes: Europium(III) and Terbium(III) complexes of[1]aneN5 and its derivatives can exhibit characteristic and long-lived luminescence. This property is exploited in various bioanalytical assays, including time-resolved fluorescence immunoassays and cellular imaging.

  • Therapeutic Agents: The ability of these ligands to form highly stable complexes with radioactive lanthanide isotopes opens up possibilities for their use in targeted radiotherapy.

Quantitative Data Summary

The following tables summarize key quantitative data for lanthanide complexes with a functionalized derivative of[1]aneN5, namely this compound-N,N',N'',N''',N''''-pentaacetic acid (PEPA). This data provides a valuable reference for the expected properties of lanthanide complexes with the[1]aneN5 macrocyclic core.

Table 1: Thermodynamic Stability Constants (log KML) of Lanthanide-PEPA Complexes

Lanthanide Ionlog KML
La(III)18.29
Ce(III)19.26
Pr(III)19.88
Nd(III)20.25
Sm(III)20.91
Eu(III)21.05
Gd(III)20.96
Tb(III)21.10
Dy(III)21.05
Ho(III)20.93
Er(III)20.95
Tm(III)21.00
Yb(III)21.11
Lu(III)21.00

Data sourced from studies on PEPA, a derivative of[1]aneN5.

Table 2: Luminescence and Relaxivity Properties of Selected Lanthanide Complexes

ComplexParameterValue
Eu-PEPALuminescence Quantum Yield (Φ)Data not available in searched literature
Tb-PEPALuminescence Lifetime (τ)Data not available in searched literature
Gd-PEPALongitudinal Relaxivity (r1)Data not available in searched literature

Note: Specific quantitative data for the luminescence and relaxivity of Ln-[1]aneN5 and its PEPA derivative were not explicitly found in the searched literature. The development and characterization of such complexes represent an ongoing area of research.

Experimental Protocols

Synthesis of Lanthanide-[1]aneN5 Complexes (General Procedure)

This protocol outlines a general method for the synthesis of lanthanide complexes with macrocyclic ligands like[1]aneN5. The specific reaction conditions may require optimization depending on the lanthanide ion and the desired final product.

Materials:

  • This compound ([1]aneN5)

  • Lanthanide(III) chloride hydrate (e.g., EuCl3·6H2O, GdCl3·6H2O)

  • Anhydrous methanol or ethanol

  • Triethylamine (optional, for deprotonation of functionalized ligands)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve[1]aneN5 (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve the lanthanide(III) chloride hydrate (1 equivalent) in anhydrous methanol.

  • Slowly add the lanthanide salt solution to the ligand solution with constant stirring.

  • If using a functionalized ligand with acidic protons, add triethylamine (sufficient to deprotonate the ligand) to the reaction mixture.

  • Reflux the reaction mixture for 4-24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or mass spectrometry.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate out or can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Collect the precipitate by filtration, wash with a small amount of cold methanol and diethyl ether, and dry under vacuum.

  • The final product can be further purified by recrystallization.

Characterization: The resulting lanthanide complex should be characterized by techniques such as mass spectrometry, elemental analysis, and NMR spectroscopy (for diamagnetic lanthanides).

Determination of Stability Constants by Potentiometric Titration

Principle: This method involves the titration of a solution containing the ligand and the lanthanide ion with a standardized base. The change in pH is monitored, and the data is used to calculate the stability constant of the complex.

Materials:

  • Lanthanide-[1]aneN5 complex

  • Standardized hydrochloric acid (HCl) solution

  • Standardized potassium hydroxide (KOH) solution (carbonate-free)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • pH meter with a glass electrode

  • Thermostated titration vessel

Procedure:

  • Prepare a solution of the ligand and the lanthanide ion in a known concentration in a solution of constant ionic strength (e.g., 0.1 M KCl).

  • Calibrate the pH meter using standard buffer solutions.

  • Titrate the solution with a standardized KOH solution at a constant temperature.

  • Record the pH value after each addition of the titrant.

  • Perform a separate titration of the ligand alone under the same conditions to determine its protonation constants.

  • The collected data (volume of titrant vs. pH) is then analyzed using a suitable software program (e.g., HYPERQUAD) to calculate the stability constants of the metal-ligand complexes.

Measurement of Luminescence Quantum Yield and Lifetime

Principle: The luminescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The luminescence lifetime (τ) is the average time the molecule stays in its excited state before returning to the ground state.

Instrumentation:

  • Spectrofluorometer equipped with a pulsed light source (for lifetime measurements) and a photodetector.

  • Integrating sphere for absolute quantum yield measurements.

Procedure for Quantum Yield Measurement (Relative Method):

  • Prepare a dilute solution of the lanthanide complex in a suitable solvent.

  • Choose a standard with a known quantum yield that absorbs and emits in a similar spectral range (e.g., quinine sulfate in 0.1 M H2SO4).

  • Measure the absorbance of both the sample and the standard at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

  • Record the emission spectra of both the sample and the standard.

  • The quantum yield is calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Procedure for Lifetime Measurement:

  • Excite the sample with a short pulse of light.

  • Record the decay of the luminescence intensity over time.

  • The decay curve is fitted to an exponential function to determine the luminescence lifetime (τ). For lanthanide complexes, the decay is often mono-exponential.

Determination of Relaxivity of Gd(III) Complexes

Principle: Relaxivity (r1) is determined by measuring the longitudinal relaxation time (T1) of water protons in solutions containing different concentrations of the Gd(III) complex.

Instrumentation:

  • NMR spectrometer or a dedicated relaxometer.

Procedure:

  • Prepare a series of solutions of the Gd(III) complex in water or a relevant buffer at different concentrations.

  • Measure the T1 relaxation time for each solution at a specific magnetic field strength and temperature.

  • Plot the reciprocal of the relaxation time (1/T1) against the concentration of the Gd(III) complex.

  • The slope of the resulting linear plot gives the longitudinal relaxivity (r1) in units of mM-1s-1.

MTT Assay for Cytotoxicity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • Lanthanide complex to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of the lanthanide complex in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the complex. Include a control group with medium only.

  • Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the complex that inhibits 50% of cell growth) can be determined.

Diagrams

Synthesis_Workflowcluster_synthesisSynthesis of Ln-[15]aneN5 ComplexLigand[15]aneN5 Ligandin SolventMixingMixing and Reaction(Reflux)Ligand->Mixing1 eq.SaltLanthanide Saltin SolventSalt->Mixing1 eq.IsolationIsolation and PurificationMixing->IsolationCooling & PrecipitationProductLn-[15]aneN5 ComplexIsolation->ProductFiltration & Drying

Caption: Workflow for the synthesis of lanthanide-[1]aneN5 complexes.

Stability_Constant_Workflowcluster_titrationPotentiometric Titration for Stability ConstantSolutionPrepare Solution(Ligand + Ln Ion)TitrationTitrate withStandard BaseSolution->TitrationDataRecord pH vs.Volume of TitrantTitration->DataAnalysisData Analysis(e.g., HYPERQUAD)Data->AnalysisResultStability Constant(log K_ML)Analysis->Result

Caption: Workflow for determining the stability constant of a lanthanide complex.

Cytotoxicity_Assay_Workflowcluster_mttMTT Cytotoxicity AssaySeedingSeed Cellsin 96-well PlateTreatmentTreat withLanthanide ComplexSeeding->TreatmentIncubationIncubateTreatment->IncubationMTT_addAdd MTT ReagentIncubation->MTT_addFormazanDissolve FormazanCrystalsMTT_add->FormazanAbsorbanceMeasure AbsorbanceFormazan->AbsorbanceAnalysisCalculate Cell Viabilityand IC50Absorbance->Analysis

Caption: Workflow for the MTT cytotoxicity assay of lanthanide complexes.

Application Notes and Protocols for the Synthesis of Bifunctional Chelating Agents from Pentacyclen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacyclen (1,4,7,10,13-pentaazacyclopentadecane) is a macrocyclic polyamine that serves as a versatile platform for the development of bifunctional chelating agents (BFCAs). These agents are critical components in the field of nuclear medicine and targeted drug delivery. A BFCA consists of two key components: a strong metal-chelating unit that can stably coordinate with a therapeutic or diagnostic radionuclide, and a reactive functional group that allows for covalent attachment to a biomolecule, such as an antibody or peptide. This conjugation directs the radionuclide to a specific biological target, for instance, a tumor cell, for targeted imaging or therapy.

This document provides detailed application notes and experimental protocols for the synthesis of a pentacyclen-based bifunctional chelating agent, specifically 2-(p-isothiocyanatobenzyl)-1,4,7,10,13-pentaazacyclopentadecane-N,N',N",N"',N""-pentaacetic acid (BF_PEPA).

Application Notes

Synthesis Strategy Overview

The synthesis of pentacyclen-based BFCAs generally involves a multi-step process that begins with the selective functionalization of the pentacyclen macrocycle. A common approach is to first introduce a precursor to the bio-conjugatable group onto one of the nitrogen atoms of the pentacyclen ring. This is followed by the exhaustive alkylation of the remaining secondary amine groups with chelating arms, typically containing carboxylate groups to ensure strong metal binding. Finally, the precursor group is converted into a reactive moiety, such as an isothiocyanate, for conjugation to biomolecules.

Key Advantages of Pentacyclen-Based Chelators

While less common than their smaller ring-sized analog, DOTA (based on cyclen), pentacyclen derivatives offer a larger macrocyclic cavity. This can be advantageous for chelating larger metal ions with high stability. The penta-functional nature of pentacyclen also allows for the introduction of five chelating arms, potentially leading to high thermodynamic stability and kinetic inertness of the resulting radiometal complexes.

Applications in Nuclear Medicine

Pentacyclen-derived BFCAs are primarily designed for applications in nuclear medicine, including:

  • Radioimmunotherapy (RIT): Where a therapeutic radionuclide is delivered to a tumor by a monoclonal antibody conjugated to the BFCA.

  • Targeted Radionuclide Therapy: Utilizing peptides or other small molecules to deliver therapeutic radionuclides to specific cellular targets.

  • Diagnostic Imaging (SPECT/PET): By chelating a diagnostic gamma- or positron-emitting radionuclide, these agents can be used to visualize the biodistribution of the targeted biomolecule.

The choice of radionuclide will depend on the desired application. For instance, alpha-emitters like Bismuth-212 (²¹²Bi) or beta-emitters like Lutetium-177 (¹⁷⁷Lu) are often used for therapeutic purposes, while Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu) are employed for PET imaging.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2-(p-isothiocyanatobenzyl)-1,4,7,10,13-pentaazacyclopentadecane-N,N',N",N"',N""-pentaacetic acid (BF_PEPA), a bifunctional chelating agent suitable for conjugating to biomolecules and chelating radionuclides such as Bismuth.[1]

Protocol 1: Synthesis of 2-(p-Nitrobenzyl)-1,4,7,10,13-pentaazacyclopentadecane

This protocol describes the initial functionalization of the pentacyclen macrocycle.

  • Materials:

    • Pentacyclen

    • p-Nitrobenzyl bromide

    • Anhydrous acetonitrile

    • Potassium carbonate (K₂CO₃)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve pentacyclen (1 equivalent) in anhydrous acetonitrile.

    • Add potassium carbonate (2-3 equivalents) to the solution.

    • Slowly add a solution of p-nitrobenzyl bromide (1.1 equivalents) in anhydrous acetonitrile to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the base.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 2-(p-nitrobenzyl)-1,4,7,10,13-pentaazacyclopentadecane.

Protocol 2: Synthesis of 2-(p-Nitrobenzyl)-1,4,7,10,13-pentaazacyclopentadecane-N,N',N",N"',N""-pentaacetic acid

This protocol details the alkylation of the remaining secondary amines with carboxylate-containing arms.

  • Materials:

    • 2-(p-Nitrobenzyl)-1,4,7,10,13-pentaazacyclopentadecane

    • tert-Butyl bromoacetate

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve 2-(p-nitrobenzyl)-1,4,7,10,13-pentaazacyclopentadecane (1 equivalent) in anhydrous DMF.

    • Add an excess of potassium carbonate or DIPEA to the solution.

    • Add tert-butyl bromoacetate (at least 5 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 48-72 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, filter the mixture and concentrate the filtrate.

    • Work up the reaction by dissolving the residue in DCM, washing with water and brine, and drying over anhydrous sodium sulfate.

    • Purify the tert-butyl protected product by silica gel column chromatography.

    • For deprotection, dissolve the purified product in a mixture of DCM and TFA (e.g., 1:1 v/v) and stir at room temperature for 4-6 hours.

    • Remove the solvent under reduced pressure to yield the crude pentaacetic acid derivative. This can be further purified by recrystallization or preparative HPLC.

Protocol 3: Synthesis of 2-(p-Isothiocyanatobenzyl)-1,4,7,10,13-pentaazacyclopentadecane-N,N',N",N"',N""-pentaacetic acid (BF_PEPA)

This final step converts the nitro group into a reactive isothiocyanate group for bioconjugation.

  • Materials:

    • 2-(p-Nitrobenzyl)-1,4,7,10,13-pentaazacyclopentadecane-N,N',N",N"',N""-pentaacetic acid

    • Palladium on carbon (Pd/C, 10%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Thiophosgene (CSCl₂)

    • Chloroform or Dichloromethane

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Reduction of the nitro group: Dissolve the nitro-substituted pentaacetic acid derivative in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or the disappearance of the starting material by LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the aniline derivative.

    • Formation of the isothiocyanate: Dissolve the aniline derivative in a suitable solvent like chloroform or dichloromethane.

    • Add this solution dropwise to a solution of thiophosgene (1.1-1.2 equivalents) in the same solvent, cooled in an ice bath.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution to quench excess thiophosgene, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, BF_PEPA.

Data Presentation

Table 1: Summary of Synthesis Yields and Purity

StepProductTypical Yield (%)Purity (%)Analytical Method
1. N-alkylation of Pentacyclen2-(p-Nitrobenzyl)-1,4,7,10,13-pentaazacyclopentadecane60-70>95NMR, MS
2. Penta-alkylation with tert-butyl bromoacetate and Deprotection2-(p-Nitrobenzyl)-1,4,7,10,13-pentaazacyclopentadecane-N,N',N",N"',N""-pentaacetic acid40-50>95NMR, MS, HPLC
3. Reduction and Isothiocyanate Formation2-(p-Isothiocyanatobenzyl)-1,4,7,10,13-pentaazacyclopentadecane-N,N',N",N"',N""-pentaacetic acid (BF_PEPA)[1]70-80>98NMR, MS, HPLC

Table 2: Radiolabeling and Stability Data

RadionuclideChelatorRadiolabeling Efficiency (%)In Vitro Serum Stability (24h, %)Reference
²¹²BiBF_PEPA>95Moderate[1]
¹⁷⁷LuPEPA derivative>98HighHypothetical
⁶⁸GaPEPA derivative>90HighHypothetical

Note: Data for ¹⁷⁷Lu and ⁶⁸Ga with PEPA derivatives are hypothetical and presented for comparative purposes, as specific literature on these combinations with BF_PEPA was not found. The stability of the Bi-BF_PEPA complex was noted to be a concern for in vivo applications.[1]

Visualizations

Diagram 1: Synthetic Workflow for BF_PEPA

Synthesis_Workflow Pentacyclen Pentacyclen Step1 1. N-Alkylation (p-Nitrobenzyl bromide, K2CO3) Pentacyclen->Step1 Intermediate1 2-(p-Nitrobenzyl)-pentacyclen Step1->Intermediate1 Step2 2. Penta-alkylation (tert-Butyl bromoacetate) 3. Deprotection (TFA) Intermediate1->Step2 Intermediate2 Nitro-PEPA Step2->Intermediate2 Step3 4. Reduction (H2, Pd/C) 5. Isothiocyanate formation (CSCl2) Intermediate2->Step3 BF_PEPA BF_PEPA Step3->BF_PEPA

Caption: Synthetic pathway for the bifunctional chelating agent BF_PEPA from pentacyclen.

Diagram 2: Experimental Workflow for Radiopharmaceutical Development

Experimental_Workflow Synthesis BFCA Synthesis (BF_PEPA) Conjugation Bioconjugation (Antibody/Peptide) Synthesis->Conjugation Purification1 Purification (SEC/Dialysis) Conjugation->Purification1 Radiolabeling Radiolabeling (e.g., 212Bi) Purification1->Radiolabeling Purification2 Purification (Size Exclusion) Radiolabeling->Purification2 QC Quality Control (Radio-TLC/HPLC) Purification2->QC InVitro In Vitro Studies (Stability, Binding) QC->InVitro InVivo In Vivo Studies (Biodistribution, Efficacy) InVitro->InVivo

Caption: Overall workflow from BFCA synthesis to preclinical evaluation of the radiopharmaceutical.

References

Application Notes and Protocols for Heavy Metal Remediation using 1,4,7,10,13-Pentaazacyclopentadecane-Functionalized Adsorbents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,4,7,10,13-pentaazacyclopentadecane ([1]aneN5)-functionalized adsorbents in heavy metal remediation studies. The information is intended to guide researchers in the synthesis, characterization, and application of these materials for the effective removal of toxic heavy metal ions from aqueous solutions.

Introduction

Heavy metal contamination of water resources is a significant environmental and health concern. This compound, a macrocyclic polyamine, exhibits a strong affinity for various heavy metal ions due to the chelation effect of its five nitrogen donor atoms. When immobilized on a solid support, such as silica gel, this macrocycle creates a highly effective and reusable adsorbent for the removal of heavy metals like lead (Pb²⁺), copper (Cu²⁺), cadmium (Cd²⁺), and nickel (Ni²⁺) from contaminated water. This document outlines the synthesis of a[1]aneN5-functionalized silica gel adsorbent and the experimental protocols for evaluating its performance in heavy metal remediation.

Synthesis of[1]aneN5-Functionalized Silica Gel

This protocol describes the covalent immobilization of a this compound derivative onto a silica gel support. The synthesis involves the activation of silica gel, followed by the grafting of the macrocyclic ligand.

Materials:

  • Silica gel (chromatographic grade, 100-200 mesh)

  • 3-Glycidyloxypropyltrimethoxysilane (GPTMS)

  • This compound ([1]aneN5)

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

Protocol:

  • Silica Gel Activation:

    • Suspend 50 g of silica gel in 250 mL of 1 M HCl.

    • Reflux the mixture for 4 hours with stirring.

    • Filter the silica gel and wash with deionized water until the filtrate is neutral (pH ~7).

    • Dry the activated silica gel in an oven at 120°C for 24 hours.

  • Grafting of Epoxy Groups:

    • Suspend 40 g of activated silica gel in 200 mL of anhydrous toluene in a round-bottom flask.

    • Add 20 mL of GPTMS to the suspension.

    • Reflux the mixture for 24 hours under a nitrogen atmosphere with constant stirring.

    • Cool the mixture, filter the epoxy-functionalized silica gel, and wash sequentially with toluene and methanol.

    • Dry the product in a vacuum oven at 60°C for 12 hours.

  • Immobilization of[1]aneN5:

    • Suspend 30 g of the epoxy-functionalized silica gel in 150 mL of anhydrous toluene.

    • Add a solution of 15 g of this compound in 50 mL of anhydrous toluene to the suspension.

    • Reflux the mixture for 48 hours under a nitrogen atmosphere with vigorous stirring.

    • After cooling, filter the resulting[1]aneN5-functionalized silica gel.

    • Wash the adsorbent thoroughly with toluene, methanol, and deionized water to remove any unreacted macrocycle.

    • Dry the final product in a vacuum oven at 60°C for 24 hours.

Characterization:

The successful functionalization of the silica gel should be confirmed using the following techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the pentaaza macrocycle and the silica support.

  • Elemental Analysis (CHN): To determine the nitrogen content, which corresponds to the amount of immobilized ligand.

  • Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): To observe the surface morphology and elemental composition of the adsorbent before and after heavy metal adsorption.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the functionalized material.

Experimental Protocols for Heavy Metal Adsorption Studies

The following protocols detail the procedures for evaluating the performance of the synthesized adsorbent in removing heavy metal ions from aqueous solutions.

Batch Adsorption Experiments

Batch experiments are conducted to determine the optimal conditions for heavy metal removal and to study the adsorption equilibrium and kinetics.

Materials and Equipment:

  • [1]aneN5-functionalized silica gel adsorbent

  • Stock solutions (1000 mg/L) of heavy metal salts (e.g., Pb(NO₃)₂, Cu(NO₃)₂, Cd(NO₃)₂)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks (100 mL)

  • Orbital shaker

  • pH meter

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

Protocol:

  • Prepare a series of heavy metal solutions of known concentrations by diluting the stock solution with deionized water.

  • For each experiment, add a precisely weighed amount of the adsorbent to a conical flask containing a known volume of the heavy metal solution.

  • Adjust the initial pH of the solution to the desired value using 0.1 M HCl or 0.1 M NaOH.

  • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a specified period at a constant temperature.

  • After shaking, separate the adsorbent from the solution by filtration or centrifugation.

  • Analyze the final concentration of the heavy metal in the supernatant using AAS or ICP-OES.

  • Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent (qₑ, in mg/g) and the removal efficiency (%) using the following equations:

    • qₑ = (C₀ - Cₑ) * V / m

    • Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100

    Where:

    • C₀ and Cₑ are the initial and equilibrium concentrations of the heavy metal (mg/L), respectively.

    • V is the volume of the solution (L).

    • m is the mass of the adsorbent (g).

3.1.1. Effect of pH

  • Procedure: Perform the batch adsorption experiment at different initial pH values (e.g., 2, 3, 4, 5, 6, 7) while keeping the initial metal concentration, adsorbent dose, contact time, and temperature constant.

  • Purpose: To determine the optimal pH for maximum heavy metal removal.

3.1.2. Effect of Contact Time (Adsorption Kinetics)

  • Procedure: Conduct the batch adsorption experiment at the optimal pH and take samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180 minutes) until equilibrium is reached.

  • Purpose: To determine the time required to reach adsorption equilibrium and to study the kinetics of the adsorption process (e.g., pseudo-first-order and pseudo-second-order models).

3.1.3. Effect of Initial Metal Concentration (Adsorption Isotherms)

  • Procedure: Carry out the batch adsorption experiment with varying initial heavy metal concentrations at the optimal pH and contact time.

  • Purpose: To study the relationship between the amount of adsorbed metal and its equilibrium concentration in the solution and to determine the adsorption capacity of the adsorbent using isotherm models (e.g., Langmuir and Freundlich).

3.1.4. Effect of Adsorbent Dose

  • Procedure: Perform the batch adsorption experiment with different amounts of the adsorbent while keeping other parameters constant.

  • Purpose: To determine the minimum adsorbent dose required for effective heavy metal removal.

Column Studies (Continuous Flow Adsorption)

Column studies simulate the continuous treatment of wastewater and provide data on the breakthrough characteristics of the adsorbent.

Materials and Equipment:

  • Glass column

  • Peristaltic pump

  • Fraction collector

  • Heavy metal solution of known concentration

  • [1]aneN5-functionalized silica gel

Protocol:

  • Pack a known amount of the adsorbent into the glass column to a desired bed height.

  • Pump the heavy metal solution through the column at a constant flow rate from the bottom to the top (up-flow mode) to avoid channeling.

  • Collect the effluent at regular time intervals using a fraction collector.

  • Analyze the heavy metal concentration in each fraction.

  • Plot the ratio of effluent concentration to influent concentration (C/C₀) against time or volume of effluent to obtain the breakthrough curve.

  • From the breakthrough curve, determine the breakthrough time, exhaustion time, and the total amount of metal adsorbed in the column.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Adsorption Isotherm Parameters for Heavy Metal Removal by[1]aneN5-Functionalized Silica Gel

Heavy MetalLangmuir ModelFreundlich Model
qₘₐₓ (mg/g) Kₗ (L/mg)
Pb²⁺
Cu²⁺
Cd²⁺
Ni²⁺

Note: The values in this table are placeholders and should be replaced with experimental data.

Table 2: Adsorption Kinetic Parameters for Heavy Metal Removal by[1]aneN5-Functionalized Silica Gel

Heavy MetalPseudo-First-Order ModelPseudo-Second-Order Model
qₑ (exp) (mg/g) k₁ (1/min)
Pb²⁺
Cu²⁺
Cd²⁺
Ni²⁺

Note: The values in this table are placeholders and should be replaced with experimental data.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.

Synthesis_Workflow cluster_synthesis Synthesis of [15]aneN5-Functionalized Silica Gel Silica Silica Gel Activated_Silica Activated Silica Gel Silica->Activated_Silica HCl Reflux Epoxy_Silica Epoxy-Functionalized Silica Gel Activated_Silica->Epoxy_Silica GPTMS Grafting Functionalized_Adsorbent [15]aneN5-Functionalized Adsorbent Epoxy_Silica->Functionalized_Adsorbent [15]aneN5 Immobilization

Caption: Synthesis workflow for the preparation of the adsorbent.

Batch_Adsorption_Workflow cluster_batch Batch Adsorption Experiment Workflow Start Prepare Heavy Metal Solution and Adsorbent pH_Adjustment Adjust Initial pH Start->pH_Adjustment Shaking Agitate at Constant Temperature and Time pH_Adjustment->Shaking Separation Separate Adsorbent from Solution Shaking->Separation Analysis Analyze Final Metal Concentration (AAS/ICP-OES) Separation->Analysis Data_Analysis Calculate Adsorption Capacity and Removal Efficiency Analysis->Data_Analysis

Caption: Workflow for batch adsorption experiments.

Caption: Chelation of a heavy metal ion (M²⁺) by the pentaaza macrocycle.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Metal Chelation with Pentacyclen

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentacyclen metal chelation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is pentacyclen and why is it used as a chelator?

Pentacyclen (1,4,7,10,13-pentaazacyclopentadecane) is a macrocyclic ligand, a class of compounds known for forming highly stable complexes with metal ions. Its pre-organized structure, with five nitrogen donor atoms, creates a cavity that can effectively encapsulate a variety of metal ions. This high stability is crucial in applications such as magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals, where the toxic free metal ion must remain securely bound in vivo.[1][2]

Q2: Which metal ions can be chelated by pentacyclen?

Pentacyclen and its derivatives are versatile chelators capable of forming stable complexes with a wide range of metal ions. They are particularly effective for:

  • Lanthanide ions (e.g., Gd³⁺, Eu³⁺, Lu³⁺): Essential for the development of MRI contrast agents.[1]

  • Transition metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺): Used in various applications, including catalysis and biomedical imaging.

  • Radiometals (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu, ²²⁵Ac): Critical for the formulation of radiopharmaceuticals for PET and SPECT imaging, and targeted radionuclide therapy.

Q3: What are the most critical factors influencing the success of pentacyclen chelation?

The efficiency and success of metal chelation with pentacyclen are primarily influenced by four key parameters:

  • pH: Affects the protonation state of the amine groups on the pentacyclen ring, which is crucial for metal binding.[3]

  • Temperature: Influences the reaction kinetics, with higher temperatures generally leading to faster complexation.[1]

  • Solvent: The choice of solvent can impact the solubility of both the ligand and the metal salt, as well as the stability of the resulting complex.

  • Concentration: The molar ratio of pentacyclen to the metal ion can affect the reaction rate and yield.

Q4: How does pH affect the chelation process?

The pH of the reaction medium is a critical factor. At low pH, the nitrogen atoms of the pentacyclen ring become protonated, which inhibits their ability to coordinate with the metal ion. Conversely, at high pH, many metal ions tend to form insoluble hydroxides, preventing chelation.[4] Therefore, an optimal pH range is necessary to ensure both the availability of the deprotonated ligand and the solubility of the metal ion. For most divalent and trivalent metal ions, a slightly acidic to neutral pH range (typically 4.5 - 7) is optimal.[3]

Q5: What is the typical role of temperature in the reaction?

Macrocyclic chelators like pentacyclen often exhibit slow complexation kinetics at room temperature.[1] Heating the reaction mixture is a common strategy to overcome this kinetic barrier and accelerate the formation of the metal complex. Typical reaction temperatures range from ambient to 95-100°C, depending on the specific metal ion and the thermal stability of the conjugated biomolecule, if any.[3]

Troubleshooting Guide

Issue 1: Low Chelation Yield or Incomplete Reaction

Possible Causes & Solutions

Possible Cause Recommended Action
Suboptimal pH Verify the pH of your reaction mixture. For most applications, a pH between 4.5 and 5.5 is a good starting point. Adjust the pH using a suitable buffer, such as sodium acetate.[3]
Insufficient Temperature or Incubation Time Increase the reaction temperature (e.g., to 95°C) and/or extend the incubation time. Monitor the reaction progress over time using a suitable analytical method like radio-TLC or HPLC.[3]
Presence of Competing Metal Ion Contaminants Use high-purity, metal-free reagents and water. All glassware should be acid-washed to remove trace metal impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺) that can compete for the chelator.[3]
Incorrect Ligand-to-Metal Ratio Ensure you are using a slight molar excess of the pentacyclen ligand to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.
Ligand Degradation Ensure the pentacyclen ligand has been stored correctly and has not degraded. Confirm its purity using appropriate analytical techniques (e.g., NMR, MS).

Troubleshooting Workflow for Low Chelation Yield

Low_Yield_Troubleshooting start Low Chelation Yield check_ph Verify Reaction pH (Optimal: 4.5 - 5.5) start->check_ph adjust_ph Adjust pH with Acetate Buffer check_ph->adjust_ph Incorrect check_temp_time Review Temperature & Time (e.g., 95°C, 20-30 min) check_ph->check_temp_time Correct adjust_ph->check_temp_time increase_temp_time Increase Temperature and/or Incubation Time check_temp_time->increase_temp_time Insufficient check_reagents Check for Metal Contaminants (Use metal-free reagents/glassware) check_temp_time->check_reagents Sufficient increase_temp_time->check_reagents use_pure_reagents Use High-Purity Reagents & Acid-Washed Glassware check_reagents->use_pure_reagents Contaminated check_ratio Verify Ligand:Metal Ratio (Use slight ligand excess) check_reagents->check_ratio Clean use_pure_reagents->check_ratio adjust_ratio Optimize Molar Ratio check_ratio->adjust_ratio Suboptimal success Successful Chelation check_ratio->success Optimal adjust_ratio->success Chelation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_ligand Prepare Pentacyclen Solution mix_reagents Combine Ligand & Buffer prep_ligand->mix_reagents prep_metal Prepare Metal Salt Solution add_metal Add Metal Salt prep_metal->add_metal adjust_ph Adjust pH (4.5 - 5.5) mix_reagents->adjust_ph adjust_ph->add_metal incubate Incubate (e.g., 95°C, 30 min) add_metal->incubate cool Cool to Room Temperature incubate->cool qc Quality Control (e.g., HPLC, radio-TLC) cool->qc purify Purification (if needed) qc->purify < 95% Purity final_product Final Complex qc->final_product > 95% Purity purify->final_product

References

Technical Support Center: Synthesis of N-Functionalized Pentaazacyclopentadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-functionalized pentaazacyclopentadecane, also known as[1]aneN5.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-functionalization of pentaazacyclopentadecane.

Issue Potential Cause(s) Recommended Solution(s)
Low to no product formation - Inactive alkylating agent.- Insufficient reaction temperature.- Steric hindrance from a bulky alkylating agent.- Check the purity and reactivity of the alkylating agent.- Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.- Consider using a less sterically hindered alkylating agent or a more reactive derivative.
Formation of multiple products (over-alkylation) The high nucleophilicity of the secondary amine groups on the macrocycle leads to the formation of di-, tri-, and poly-substituted products. This is a common side reaction in the alkylation of polyamines.- Control Stoichiometry: Use a strict 1:1 molar ratio of the macrocycle to the alkylating agent. In some cases, a slight excess of the macrocycle may favor mono-alkylation.- Protecting Group Strategy: Employ a protecting group strategy to selectively block some of the amine groups, directing the functionalization to a specific nitrogen. The use of Boc or tosyl groups is a common approach.[2] - Slow Addition: Add the alkylating agent dropwise to the reaction mixture over an extended period to maintain a low concentration of the electrophile.
Incomplete reaction - Insufficient reaction time.- Poor solubility of reactants.- Monitor the reaction by TLC or LC-MS until the starting material is consumed.- Choose a solvent system in which all reactants are fully soluble at the reaction temperature.
Side reaction with the solvent Certain solvents can react with the alkylating agent or the macrocycle under the reaction conditions.- Select an inert solvent that is unreactive towards the reactants and reagents. Common choices include acetonitrile, DMF, and dichloromethane.
Difficulty in product purification The polarity of the mono-functionalized product may be very similar to that of the starting material and over-alkylated byproducts, making chromatographic separation challenging.- Column Chromatography: Use a high-resolution silica gel or alumina column with a carefully selected eluent system. A gradient elution may be necessary to achieve good separation.- Crystallization: Attempt to selectively crystallize the desired product from a suitable solvent system.- Derivatization: In some cases, selective derivatization of the desired product can alter its polarity, facilitating separation. The derivative can then be converted back to the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-functionalization of pentaazacyclopentadecane?

A1: The most prevalent side reaction is over-alkylation, leading to a mixture of mono-, di-, tri-, and even poly-functionalized products. This occurs because all five nitrogen atoms of the pentaazacyclopentadecane macrocycle are nucleophilic and can react with the alkylating agent.

Q2: How can I achieve selective mono-N-functionalization?

A2: Achieving selective mono-N-functionalization is a significant challenge. The most effective strategy is to employ protecting groups to temporarily block four of the five nitrogen atoms, leaving only one available for reaction. Alternatively, careful control of reaction conditions, such as using a 1:1 stoichiometry of reactants and slow addition of the alkylating agent, can favor mono-substitution, but mixtures are still common.

Q3: What are the best protecting groups for the synthesis of mono-N-functionalized pentaazacyclopentadecane?

A3: The choice of protecting group is critical and depends on the specific functional group to be introduced and the overall synthetic strategy. Commonly used protecting groups for amines include tert-butoxycarbonyl (Boc) and tosyl (Ts). These groups can be selectively introduced and later removed under specific conditions that do not affect the newly introduced functional group.

Q4: My reaction results in a complex mixture of products that is difficult to separate. What should I do?

A4: This is a common issue due to the formation of multiple N-alkylated isomers and degrees of substitution. For purification, high-performance liquid chromatography (HPLC) is often more effective than standard column chromatography for separating complex mixtures of these macrocyclic compounds. Careful optimization of the stationary and mobile phases is crucial.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Standard laboratory safety procedures should always be followed. Alkylating agents are often toxic and should be handled in a well-ventilated fume hood. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the reactants are sensitive to air or moisture. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

A detailed experimental protocol for the synthesis of a mono-N-functionalized pentaazacyclopentadecane derivative is provided below.

Synthesis of Mono-N-benzyl-pentaazacyclopentadecane

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • Pentaazacyclopentadecane ([1]aneN5)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, dissolve pentaazacyclopentadecane (1 equivalent) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (3 equivalents) to the solution.

  • Addition of Alkylating Agent: While stirring vigorously, add a solution of benzyl bromide (1 equivalent) in anhydrous acetonitrile dropwise over a period of 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature for 24-48 hours.

  • Work-up: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent of dichloromethane/methanol to isolate the mono-N-benzyl-pentaazacyclopentadecane.

Quantitative Data

The following table summarizes typical yields for the mono-N-alkylation of pentaazacyclopentadecane under controlled conditions. Please note that yields can vary significantly depending on the specific alkylating agent and reaction conditions.

Alkylating Agent Reaction Conditions Yield of Mono-alkylated Product Reference
Benzyl BromideK₂CO₃, CH₃CN, RT, 24h30-40%Hypothetical Data
Ethyl BromoacetateNaHCO₃, DMF, 50°C, 12h25-35%Hypothetical Data
3-BromopropionitrileEt₃N, CH₂Cl₂, RT, 48h35-45%Hypothetical Data

Note: The data in this table is hypothetical and for illustrative purposes. Actual yields will depend on specific experimental conditions and should be determined empirically.

Visualizations

Diagram 1: General Workflow for N-Functionalization of Pentaazacyclopentadecane

G cluster_0 Reaction cluster_1 Work-up & Purification A [15]aneN5 + Alkylating Agent B Reaction Mixture (Solvent, Base) A->B 1. Dissolve & Add Reagents C Crude Product Mixture B->C 2. React (Stirring, Temp Control) D Filtration & Concentration C->D 3. Quench & Remove Solids E Extraction D->E 4. Isolate Crude Product F Column Chromatography E->F 5. Purify G Pure Mono-functionalized Product F->G

Caption: A generalized workflow for the synthesis and purification of a mono-N-functionalized pentaazacyclopentadecane.

Diagram 2: Logical Relationship of Side Reactions

G A [15]aneN5 + Alkylating Agent B Mono-substituted Product A->B Desired Reaction E Unreacted [15]aneN5 A->E Incomplete Reaction C Di-substituted Products B->C Over-alkylation (Side Reaction) D Poly-substituted Products C->D Further Over-alkylation

Caption: A diagram illustrating the primary reaction pathway and the competing over-alkylation side reactions.

References

Technical Support Center: NMR Peak Assignment for 1,4,7,10,13-pentaazacyclopentadecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assigning NMR peaks for 1,4,7,10,13-pentaazacyclopentadecane ([1]aneN5).

Frequently Asked Questions (FAQs)

Q1: Why do I see fewer ¹H or ¹³C NMR signals than expected for this compound?

A1: The symmetrical nature of this compound can lead to chemically equivalent protons and carbons, resulting in fewer signals than theoretically calculated for an asymmetric molecule. On the NMR timescale, rapid conformational changes can also average out the signals of atoms that would be distinct in a static conformation.

  • Troubleshooting Steps:

    • Lower the Temperature: Acquiring the NMR spectrum at a lower temperature can slow down conformational exchange, potentially resolving broad signals into distinct peaks for individual protons or carbons.

    • Change the Solvent: The solvent can influence the conformation of the macrocycle.[2][3][4][5] Experimenting with different solvents (e.g., from a non-polar solvent like benzene-d₆ to a polar aprotic solvent like DMSO-d₆ or a protic solvent like D₂O) may break the symmetry or alter the exchange rate, leading to the resolution of signals.

Q2: The peaks in my ¹H NMR spectrum are broad and poorly resolved. What can I do?

A2: Peak broadening for this compound is often due to:

  • Intermediate Conformational Exchange: The molecule may be interconverting between different conformations at a rate that is on the NMR timescale.

  • Proton Exchange: The amine (N-H) protons can exchange with each other or with residual water in the solvent.

  • Viscosity of the Sample: A highly concentrated sample can be viscous, leading to broader lines.

  • Troubleshooting Steps:

    • Temperature Variation: As mentioned above, varying the temperature can help to either sharpen the signals (by moving into a fast or slow exchange regime) or resolve different conformers.

    • Solvent Exchange with D₂O: To confirm if broadening is due to N-H proton exchange, add a drop of deuterium oxide (D₂O) to your sample and re-acquire the spectrum. The N-H signals will disappear, and any associated broadening of adjacent CH₂ signals may be reduced.

    • pH Adjustment: The rate of proton exchange is highly pH-dependent.[1] Adding a small amount of acid or base can shift the equilibrium and sharpen the peaks. For instance, in an acidic solution, protonation of the nitrogens will slow down the amine proton exchange.

    • Dilute the Sample: If the sample is too concentrated, dilute it to reduce viscosity.

Q3: The N-H proton signals are not visible in my ¹H NMR spectrum. Where did they go?

A3: The absence of N-H signals is a common issue and can be attributed to:

  • Rapid Exchange with Protic Solvents: If the NMR solvent is protic (e.g., D₂O, CD₃OD), the amine protons will rapidly exchange with the deuterium of the solvent, causing the N-H signal to disappear.

  • Chemical Exchange Broadening: Even in aprotic solvents, trace amounts of water can lead to exchange broadening, sometimes making the peak so broad that it is lost in the baseline.

  • Troubleshooting Steps:

    • Use a Dry Aprotic Solvent: Ensure your NMR solvent (e.g., DMSO-d₆, CDCl₃) is anhydrous. Using a freshly opened ampule of deuterated solvent is recommended.

    • Low Temperature Acquisition: Cooling the sample can slow down the exchange rate and may allow the N-H protons to be observed as sharper signals.

    • Use a Hydrogen-Bonding Solvent: Solvents like DMSO-d₆ can form hydrogen bonds with the N-H protons, which can slow down their exchange and make them more readily observable.[2]

Data Presentation: Expected Chemical Shifts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in different solvents. These are approximate values and can be influenced by concentration, temperature, and pH.

Table 1: Expected ¹H NMR Chemical Shifts (ppm)

ProtonsCDCl₃D₂ODMSO-d₆MultiplicityNotes
-NH-1.5 - 3.0-2.5 - 4.0Broad SingletDisappears upon D₂O exchange. Position is highly variable.
-N-CH₂-CH₂-N-2.6 - 2.92.8 - 3.12.5 - 2.8Singlet or MultipletMay appear as a single peak due to rapid conformational averaging or as a more complex multiplet.

Table 2: Expected ¹³C NMR Chemical Shifts (ppm)

CarbonsCDCl₃D₂ODMSO-d₆Notes
-N-CH₂-CH₂-N-45 - 5548 - 5844 - 54May show one or more signals depending on the rate of conformational exchange.

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution (linewidth of the solvent residual peak should be <0.5 Hz).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16.

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[6]

Protocol 2: 2D COSY (Correlation Spectroscopy) for Proton-Proton Coupling

  • Sample Preparation and Initial Setup: As described in Protocol 1.

  • Acquisition Parameters:

    • Pulse Program: A standard COSY experiment (e.g., cosygpqf on Bruker instruments).

    • Spectral Width: 10-12 ppm in both dimensions.

    • Number of Increments (t1): 256-512.

    • Number of Scans per Increment: 2-4.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum if necessary.

    • Phase and baseline correct the spectrum.

Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence) for Proton-Carbon Correlation

  • Sample Preparation and Initial Setup: As described in Protocol 1. A more concentrated sample (15-20 mg) is beneficial.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC experiment with gradient selection (e.g., hsqcedetgpsp on Bruker instruments).

    • Spectral Width (F2 - ¹H): 10-12 ppm.

    • Spectral Width (F1 - ¹³C): 0-80 ppm (or as needed to encompass all expected carbon signals).

    • Number of Increments (t1): 128-256.

    • Number of Scans per Increment: 4-16.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing:

    • Apply appropriate window functions (e.g., sine-squared for F2 and sine-squared or QSINE for F1).

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

Mandatory Visualization

Below is a troubleshooting workflow for NMR peak assignment of this compound.

Troubleshooting_Workflow start Start: Unexpected NMR Spectrum check_purity Check Sample Purity (LC-MS, etc.) start->check_purity fewer_peaks Fewer Peaks Than Expected? check_purity->fewer_peaks If Pure broad_peaks Broad/Poorly Resolved Peaks? fewer_peaks->broad_peaks No low_temp_fewer Run Low Temperature NMR fewer_peaks->low_temp_fewer Yes missing_nh Missing N-H Signals? broad_peaks->missing_nh No low_temp_broad Run Variable Temperature NMR broad_peaks->low_temp_broad Yes dry_solvent Use Anhydrous Solvent (e.g., DMSO-d6) missing_nh->dry_solvent Yes run_2d_nmr Acquire 2D NMR (COSY, HSQC) missing_nh->run_2d_nmr No change_solvent_fewer Change Solvent low_temp_fewer->change_solvent_fewer change_solvent_fewer->run_2d_nmr d2o_exchange D2O Exchange Experiment low_temp_broad->d2o_exchange adjust_ph Adjust pH d2o_exchange->adjust_ph adjust_ph->run_2d_nmr low_temp_nh Run Low Temperature NMR dry_solvent->low_temp_nh low_temp_nh->run_2d_nmr assign_peaks Assign Peaks Based on Correlations run_2d_nmr->assign_peaks end End: Successful Peak Assignment assign_peaks->end

NMR Troubleshooting Workflow for[1]aneN5

References

Technical Support Center: Overcoming Poor Water Solubility of Pentaazacyclopentadecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentaazacyclopentadecane derivatives and facing challenges with their aqueous solubility.

Troubleshooting Guides

Issue: Compound Crashes Out of Solution Upon Dilution of a Stock Solution

Question: My pentaazacyclopentadecane derivative is soluble in an organic solvent like DMSO, but precipitates when I dilute it into an aqueous buffer for my experiment. How can I prevent this?

Answer: This is a common issue for poorly soluble compounds. Here are several strategies to troubleshoot this problem, starting with the simplest approaches:

  • Optimize Co-solvent Percentage:

    • Problem: The final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous medium may be too low to maintain the solubility of your compound.[1]

    • Solution: Determine the minimum percentage of the co-solvent required to keep your compound in solution at the desired final concentration. Be mindful that high concentrations of organic solvents can affect biological assays. It is a balance between solubility and experimental compatibility.

  • pH Adjustment:

    • Problem: Pentaazacyclopentadecane derivatives contain multiple nitrogen atoms, which can be protonated or deprotonated depending on the pH. The charged (protonated) form of the molecule is often more water-soluble than the neutral form.[2][3]

    • Solution: Attempt to dissolve your compound in a buffer with a pH that favors the protonated state of the amine groups. For polyamine macrocycles, this typically means a slightly acidic pH.[2][3] You can determine the optimal pH range by performing a pH-solubility profile.[4][5]

  • Use of Solubilizing Excipients:

    • Problem: The aqueous medium itself may not be sufficient to solubilize the compound, even with a co-solvent.

    • Solution: Consider the addition of solubilizing agents to your aqueous buffer:

      • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[6][7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[7]

      • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. However, be cautious as surfactants can disrupt cell membranes and interfere with certain biological assays.

Issue: Low and Inconsistent Results in Biological Assays

Question: I am seeing low potency and high variability in my cell-based assays with a new pentaazacyclopentadecane derivative. Could this be related to solubility?

Answer: Yes, poor aqueous solubility is a frequent cause of such issues. If the compound is not fully dissolved, its effective concentration at the target site will be lower and more variable than the nominal concentration.

  • Verify Solubility Under Assay Conditions:

    • Action: Before conducting your biological assay, visually inspect your final compound solution for any signs of precipitation (e.g., cloudiness, particles). You can also centrifuge the solution and analyze the supernatant by HPLC or UV-Vis spectroscopy to determine the actual concentration of the dissolved compound.

  • Consider Formulation Strategies:

    • If simple co-solvents and pH adjustments are insufficient, more advanced formulation approaches may be necessary for in vivo studies or even complex in vitro models:

      • Solid Dispersions: The drug can be dispersed in a hydrophilic polymer matrix to enhance its dissolution rate.[5]

      • Nanoparticle Formulations: Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and delivery to the target site.[1][10][11][12] This is particularly useful for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: How does the structure of my pentaazacyclopentadecane derivative affect its solubility?

A1: Several structural features can influence solubility:

  • Side Chains: The nature of the side chains attached to the macrocyclic ring has a significant impact. Increasing the length of alkyl side chains can sometimes improve solubility in organic solvents but may decrease aqueous solubility.[13][14] Introducing polar or ionizable groups on the side chains can enhance water solubility.[15][16]

  • Lipophilicity: Highly lipophilic derivatives tend to have lower aqueous solubility. Modifications to the structure that reduce lipophilicity, such as adding hydrophilic groups, can improve solubility.[15][16]

  • Conformational Rigidity: The three-dimensional shape and flexibility of the macrocycle can affect how it interacts with water molecules and potential solubilizing agents.

Q2: What is a prodrug approach, and can it be used for pentaazacyclopentadecane derivatives?

A2: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body.[17] This strategy can be used to overcome poor water solubility by attaching a hydrophilic promoiety to the parent drug.[17] For pentaazacyclopentadecane derivatives, a hydrophilic group could be attached to one of the nitrogen atoms or a functional group on a side chain. This promoiety would then be cleaved in vivo to release the active compound.[18][19][20]

Q3: Are there any specific types of cyclodextrins that are recommended for nitrogen-containing macrocycles?

A3: While specific studies on pentaazacyclopentadecane derivatives and cyclodextrins are not abundant in the provided search results, general principles suggest that modified cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often preferred due to their higher aqueous solubility and better safety profiles compared to the parent β-cyclodextrin.[7] The choice of cyclodextrin will also depend on the size and shape of the macrocycle and its side chains to ensure a good fit for inclusion complex formation.

Q4: Can I use a combination of methods to improve the solubility of my compound?

A4: Absolutely. A combination of approaches is often more effective. For example, you could use a co-solvent in a pH-adjusted buffer or prepare a cyclodextrin inclusion complex that is then dissolved in a buffered aqueous solution. The optimal combination will depend on the specific properties of your compound and the requirements of your experiment.

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionPotential Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Increases the concentration of the more soluble ionized form of the drug.[2][3]Variable, can be significant for ionizable compounds.Simple, cost-effective.Only applicable to ionizable compounds; may not be suitable for all biological systems.
Co-solvents Reduces the polarity of the solvent, making it more favorable for nonpolar solutes.[1]Can be several orders of magnitude.[1]Easy to implement.High concentrations can be toxic or interfere with assays; risk of precipitation upon dilution.
Cyclodextrin Inclusion Complexation Encapsulates the hydrophobic drug within a hydrophilic shell.[6][7][8][9]Can be up to 500-fold or more.[9]Can improve stability as well as solubility.Requires a good fit between the drug and the cyclodextrin cavity; can be costly.
Prodrug Approach Covalently attaches a hydrophilic promoiety to the drug.[17]Can be several thousand-fold.[17]Can also improve permeability and targeting.Requires chemical synthesis and validation of cleavage in vivo.[18][19]
Nanoparticle Formulation Encapsulates the drug in a nanocarrier such as a liposome or polymer.[1][10][11][12]Substantial increase in apparent solubility.Can improve stability, and enable targeted delivery.More complex to prepare and characterize; potential for toxicity of the nanocarrier itself.[12]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization
  • Dissolve the Cyclodextrin: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in deionized water to a specific concentration.

  • Dissolve the Pentaazacyclopentadecane Derivative: In a separate container, dissolve the pentaazacyclopentadecane derivative in a minimal amount of a suitable organic solvent (e.g., ethanol or a mixture of acetonitrile and tert-butyl alcohol).

  • Mix the Solutions: Slowly add the drug solution dropwise to the stirring cyclodextrin solution.

  • Equilibrate: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex.

  • Freeze-Dry: Freeze the solution using a dry ice/acetone bath or a freezer at -80°C.

  • Lyophilize: Lyophilize the frozen mixture under vacuum until a dry powder is obtained. This powder is the inclusion complex, which can be reconstituted in an aqueous medium.

Protocol 2: pH-Solubility Profile Determination
  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add Excess Compound: Add an excess amount of the pentaazacyclopentadecane derivative to a known volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify Solubilized Compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

  • Plot Data: Plot the measured solubility as a function of pH to determine the pH range of maximum solubility.[4][5]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of Pentaazacyclopentadecane Derivative pH_Adjustment pH Adjustment Problem->pH_Adjustment Investigate Co_solvents Co-solvents Problem->Co_solvents Investigate Cyclodextrins Cyclodextrin Complexation Problem->Cyclodextrins Investigate Prodrug Prodrug Synthesis Problem->Prodrug Investigate Nanoparticles Nanoparticle Formulation Problem->Nanoparticles Investigate Solubility_Assay Quantitative Solubility Assay (e.g., HPLC) pH_Adjustment->Solubility_Assay Test Formulation Co_solvents->Solubility_Assay Test Formulation Cyclodextrins->Solubility_Assay Test Formulation Prodrug->Solubility_Assay Test Formulation Nanoparticles->Solubility_Assay Test Formulation Solubility_Assay->Problem Re-evaluate Strategy Bioassay In Vitro / In Vivo Assay Solubility_Assay->Bioassay Proceed if Soluble Outcome Optimized Formulation with Adequate Aqueous Solubility Bioassay->Outcome Successful Experiment

Caption: A workflow for troubleshooting poor water solubility.

logical_relationship cluster_compound Pentaazacyclopentadecane Derivative cluster_solutions Solubilization Approaches cluster_methods Specific Methods Compound Core Macrocycle + Side Chains Properties Poor Aqueous Solubility (High Lipophilicity, Low Ionization) Compound->Properties Ionization Increase Ionization (pH < pKa) Properties->Ionization Address with Encapsulation Encapsulation Properties->Encapsulation Address with Modification Chemical Modification Properties->Modification Address with pH_Adjust pH Adjustment Ionization->pH_Adjust Cyclodextrin Cyclodextrin Complexation Encapsulation->Cyclodextrin Nanoparticle Nanoparticle Formulation Encapsulation->Nanoparticle Prodrug Prodrug Approach Modification->Prodrug Side_Chain Side Chain Modification Modification->Side_Chain

Caption: Logical relationships in solubility enhancement.

References

Technical Support Center: 1,4,7,10,13-pentaazacyclopentadecane (aneN₅) Metal Complexes

Technical Support Center: 1,4,7,10,13-pentaazacyclopentadecane ([1]aneN₅) Metal Complexes

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of metal complexes of this compound ([1]aneN₅). It includes frequently asked questions, a troubleshooting guide, quantitative data, experimental protocols, and process diagrams to ensure the stability and integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why are myaneN₅ metal complexes susceptible to oxidation? A1: The susceptibility to oxidation is primarily determined by the redox potential of the metal center. Many transition metal ions can exist in multiple oxidation states.[2] The pentaaza macrocyclic ligand ([1]aneN₅) creates a specific coordination environment that stabilizes a particular oxidation state, but exposure to atmospheric oxygen, water, or other oxidizing agents can provide the thermodynamic driving force to convert the metal to a higher, and sometimes less stable, oxidation state, leading to decomposition or undesired reactivity.

Q2: What are the primary signs that my metal complex has oxidized? A2: Common indicators of oxidation include a visible color change in the solid state or in solution, the appearance of precipitates (often metal oxides or hydroxides), and changes in spectroscopic data (e.g., UV-Vis, NMR, EPR). In synthetic reactions, oxidation can lead to significantly lower yields or the formation of unexpected byproducts.

Q3: What is the most critical factor in preventing oxidation? A3: The rigorous exclusion of air (specifically oxygen) and moisture is the most critical factor.[3] Many metal complexes are air-sensitive and must be handled under an inert atmosphere, such as nitrogen or argon, using specialized equipment like a Schlenk line or a glovebox.[3]

Q4: Is nitrogen or argon better as an inert gas? A4: Both nitrogen and argon are commonly used. Nitrogen is generally preferred due to its lower cost. However, for metal complexes that can potentially react with dinitrogen to form nitride or dinitrogen complexes, argon is the superior choice as it is more inert.

Q5: How does pH affect the stability of my complex against oxidation? A5: The pH of the solution can significantly influence the stability of a metal complex.[4] For many complexes, stability is highest within a specific pH range.[5] Extreme pH values can lead to protonation or deprotonation of the ligand, altering its coordination to the metal and potentially making the metal center more susceptible to oxidation or hydrolysis. It is crucial to determine the optimal pH range for your specific complex.

Q6: What is the best way to store air-sensitive[1]aneN₅ metal complexes long-term? A6: The most reliable method for long-term storage is to seal the solid compound in a glass ampoule under vacuum or a high-purity inert atmosphere. For routine use, storing solids inside an inert-atmosphere glovebox is effective.[2] Solutions should be prepared with properly degassed solvents and stored in sealed flasks with airtight septa, preferably in a cool, dark environment to prevent photo-oxidation.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, handling, and storage of[1]aneN₅ metal complexes.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected color change of the complex in solution. 1. Oxidation: The metal center has been oxidized by trace oxygen. 2. Solvent Interaction: The solvent is coordinating to the metal or reacting with the complex. 3. pH Change: The pH of the solution has shifted outside the stability range.1. Ensure solvents are thoroughly degassed before use. Purge the reaction flask and headspace with inert gas. 2. Verify solvent compatibility. Use non-coordinating, dry solvents if possible. 3. Buffer the solution or re-verify the pH to ensure it is within the optimal range for complex stability.
Low yield or no product formation during synthesis. 1. Reagent Decomposition: The metal precursor or the ligand was degraded by air or moisture prior to the reaction. 2. Atmosphere Contamination: Your inert atmosphere (Schlenk line or glovebox) contains leaks or impurities.1. Use freshly purified reagents. Handle all starting materials under inert conditions. 2. Check your Schlenk line for leaks by pulling a high vacuum and monitoring the pressure. For gloveboxes, monitor O₂ and H₂O levels and perform regular catalyst regeneration.
Precipitate forms in a solution of the purified complex. 1. Hydrolysis: Trace moisture is reacting with the complex to form insoluble hydroxides or oxides. 2. Oxidation: The oxidized form of the complex is insoluble in the chosen solvent.1. Use rigorously dried and degassed solvents. Store the solution over molecular sieves if compatible. 2. Prepare and store the solution under a strictly inert atmosphere. Filter the solution through a cannula into a new, inert flask if necessary.
Inconsistent results between experimental runs. 1. Variable Atmosphere Quality: The level of oxygen/moisture exclusion is not consistent. 2. Solvent Purity: Different batches of solvent may have varying levels of dissolved oxygen or water.1. Standardize your handling procedures. Always use a glovebox or Schlenk line. 2. Always use freshly distilled or commercially available anhydrous, deoxygenated solvents. Degas every new bottle of solvent before use.

Quantitative Data Summary

The stability of a metal complex is quantified by its stability constant (log K), while its susceptibility to oxidation is related to its redox potential (E₁/₂). Higher stability constants indicate stronger metal-ligand binding.[5] Redox potentials indicate the ease of oxidation or reduction.

Table 1: Stability Constants for Metal Complexes with a[1]aneN₅ Derivative

The following data is for complexes formed with 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (phec15), a derivative of[1]aneN₅. The stability constants (log K) were determined in aqueous solution.

Metal IonLog K
Co(II)7.45 ± 0.03
Cu(II)14.69 ± 0.02
Zn(II)8.47 ± 0.01
Cd(II)12.57 ± 0.03
Pb(II)10.35 ± 0.03
Data from Journal of the Chemical Society, Dalton Transactions, 1997.[6]

Table 2: Illustrative Redox Potentials of Representative Macrocyclic Metal Complexes

Disclaimer: The following values are for different N-donor macrocyclic complexes and are provided for illustrative purposes to show typical ranges. The exact redox potential for a[1]aneN₅ complex will depend on the specific metal, solvent, and experimental conditions and should be determined empirically.

Complex TypeMetal CenterE₁/₂ (V vs. NHE)Notes
Type 1 Copper ModelCu(II)/Cu(I)+0.25 to +0.75Potentials are highly tunable by ligand geometry.[3]
Iron BipyridineFe(III)/Fe(II)+1.0 to +1.2The redox potential can be tuned by ligand functionalization.[7]
Nickel CyclamNi(III)/Ni(II)+0.6 to +0.9Potential is sensitive to ring size and substituents.
Illustrative data based on values reported for similar macrocyclic systems.[3][7]

Detailed Experimental Protocols

Protocol 1: General Handling of Air-Sensitive Metal Complexes

This protocol outlines the use of a Schlenk line and a glovebox for manipulating compounds that are sensitive to oxygen and/or moisture.

A. Using a Schlenk Line:

  • Glassware Preparation: Ensure all glassware (flasks, filter funnels, etc.) is thoroughly dried in an oven (>120 °C) for several hours and allowed to cool under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: Connect the reaction flask to the Schlenk line via flexible tubing.

  • Purging: Evacuate the flask using the vacuum line (to <0.1 mmHg) and then backfill with high-purity inert gas (nitrogen or argon). Repeat this "evacuate-backfill" cycle at least three times to ensure the complete removal of air.

  • Reagent Transfer (Solids): For solid transfers, use a positive pressure of inert gas flowing out of the flask to prevent air from entering when the stopper is briefly removed.

  • Reagent Transfer (Liquids): Use gas-tight syringes to transfer degassed solvents and liquid reagents. A double-tipped needle can be used to create a continuous inert gas flow into the reagent bottle while withdrawing the liquid.

B. Using a Glovebox:

  • Atmosphere: A glovebox provides a sealed environment with a continuously purified inert atmosphere, typically with O₂ and H₂O levels below 1 ppm.

  • Material Transfer: Introduce all glassware, reagents, and equipment through a vacuum-purged antechamber. Cycle the antechamber between vacuum and inert gas at least three times before opening the inner door.

  • Manipulation: Perform all experimental steps, including weighing solids, preparing solutions, and setting up reactions, inside the glovebox.

  • Storage: Store air-sensitive compounds directly within the glovebox in sealed vials.[2]

Protocol 2: Preparation of Degassed Solvents (Freeze-Pump-Thaw Method)

This is the most effective method for removing dissolved gases, including oxygen, from solvents.

  • Solvent Flask: Place the solvent in a robust flask with a high-vacuum stopcock (e.g., a Schlenk flask) that can withstand both low and high pressure. The flask should be no more than half-full.

  • Freeze: Cool the flask in a bath of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: Connect the flask to a high-vacuum line and open the stopcock. Evacuate the headspace above the frozen solvent for 5-10 minutes. This removes the gases that were in the headspace.

  • Thaw: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws; this is the dissolved gas coming out of solution.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least three times to ensure all dissolved gases have been removed. After the final cycle, backfill the flask with a high-purity inert gas.

Visualizations

Experimental_Workflowprep_glassprep_glasssynthesissynthesisprep_glass->synthesisfiltrationfiltrationsynthesis->filtrationprep_solventprep_solventprep_solvent->synthesisprep_reagentsprep_reagentsprep_reagents->synthesiscrystallizationcrystallizationfiltration->crystallizationisolationisolationcrystallization->isolationanalysisanalysisisolation->analysisstoragestorageisolation->storage

Troubleshooting_TreestartProblem:Complex Decomposingq1Is the complex insolution or solid?start->q1q_sol_colorDid the color change?q1->q_sol_colorSolutionc_storageCause:Improper Storageq1->c_storageSolidq_sol_pptIs there a precipitate?q_sol_color->q_sol_pptNoc_oxCause:Oxidationq_sol_color->c_oxYesc_hydCause:Hydrolysisq_sol_ppt->c_hydYessol_oxSolution:Improve inert atmosphere.Use freshly degassed solvents.c_ox->sol_oxsol_hydSolution:Use rigorously dried solvents.Store over molecular sieves.c_hyd->sol_hydsol_storageSolution:Store solid in glovebox orsealed ampoule away from light.c_storage->sol_storage

Oxidation_PathwaysM_L[Mⁿ⁺L]Outer_TSOuter_TSM_L->Outer_TSInner_IntermediateInner_IntermediateM_L->Inner_IntermediateO2O₂ (Air)O2->Outer_TSH2OH₂O (Moisture)H2O->Inner_IntermediateM_L_Ox_OuterM_L_Ox_OuterOuter_TS->M_L_Ox_Outere⁻ transferM_L_Ox_InnerM_L_Ox_InnerInner_Intermediate->M_L_Ox_InnerFurther Reaction

strategies to improve the kinetic inertness of pentaazacyclopentadecane complexes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pentaazacyclopentadecane Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentaazacyclopentadecane-based macrocyclic complexes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during synthesis and stability testing, with a focus on enhancing kinetic inertness.

Frequently Asked Questions (FAQs)

Q1: What is the difference between thermodynamic stability and kinetic inertness for a metal complex?

A: Thermodynamic stability (expressed as the stability constant, log K) refers to the position of the equilibrium between the complex and its free metal ion and ligand components. A high log K value means the complex is highly favored at equilibrium. Kinetic inertness, however, refers to the rate at which the complex dissociates or undergoes ligand exchange.[1][2] A kinetically inert complex has a very slow rate of dissociation, even if it is thermodynamically unstable.[2][3] For in vivo applications, such as MRI contrast agents or radiopharmaceuticals, high kinetic inertness is critical to prevent the release of toxic free metal ions.[1][4]

Q2: My goal is to create a highly stable complex. Should I focus on improving thermodynamic stability or kinetic inertness?

A: While both are important, kinetic inertness is often the more critical parameter for biological applications.[4][5] A complex can be thermodynamically stable but dissociate quickly under certain biological conditions (a phenomenon known as kinetic lability). Conversely, a kinetically inert complex will remain intact for a longer duration in vivo, minimizing toxicity from metal ion release.[6] The main pathway for dissociation of highly stable macrocyclic complexes in the body is often through acid-assisted processes or transmetallation with endogenous ions like Zn²⁺ or Cu²⁺.[4] Therefore, designing for slow dissociation kinetics is paramount.

Q3: What are the primary ?

A: The core principle is to create a ligand that is "pre-organized" for the target metal ion and forms a rigid, encapsulating structure. Key strategies include:

  • Backbone Rigidification: Incorporating rigid structural units, such as pyridine rings or cyclohexyl groups, into the macrocyclic backbone.[7][8] This reduces the flexibility of the ligand, minimizing conformational changes needed for metal release and increasing the energy barrier for dissociation.

  • Pendant Arm Optimization: Ensuring the coordinating pendant arms (e.g., acetate, picolinate) perfectly match the coordination number of the target metal ion.[7][9] When the metal is perfectly "wrapped" by the ligand's donor atoms, the complex exhibits extreme inertness.[10]

  • Increasing Structural Rigidity via Cross-Bridging: Introducing covalent bridges across the macrocyclic ring can create a more constrained and rigid cavity, significantly enhancing kinetic stability.

Q4: How does matching the ligand cavity size and coordination number to the metal ion affect inertness?

A: A perfect match is crucial. When a metal ion fits snugly within the ligand's cavity and all pendant arms are engaged in coordination, the ligand is minimally distorted.[7][10] This ideal coordination geometry leads to a very stable and kinetically inert complex. A mismatch in size or an inability of all donor groups to coordinate can lead to faster dissociation. For instance, for larger lanthanide ions, a larger, 10-coordinate ligand cavity can result in complexes that are 100 to 10,000 times more inert than their smaller DOTA-based counterparts.[7][9]

Troubleshooting Guides

Problem 1: Low yield of the macrocyclic ligand during synthesis, with significant polymer formation.

  • Potential Cause: The concentration of the linear precursors is too high, favoring intermolecular reactions (polymerization) over the desired intramolecular cyclization.

  • Solution: High Dilution Principle. This is the most critical technique for macrocyclization.

    • Decrease Precursor Concentration: Aim for concentrations in the range of 1-10 mM.[11]

    • Slow Addition: Use a syringe pump to add the solution of the linear precursor very slowly (e.g., over 8-24 hours) to a large volume of refluxing solvent.[11] This maintains a pseudo-low concentration of the reactive species at all times, maximizing the probability of intramolecular ring closure.

  • Potential Cause: The linear precursor is too flexible, making an intramolecular reaction entropically unfavorable.

  • Solution: Metal Template Effect.

    • Use a Template Ion: Perform the cyclization reaction in the presence of a metal ion that organizes the linear precursor into a conformation favorable for ring closure.[12][13] The metal acts as a scaffold, holding the reactive ends in close proximity. The template metal can be removed later if the final complex requires a different metal.

Problem 2: The final metal complex forms very slowly or not at all.

  • Potential Cause: The ligand is highly rigid, which increases kinetic inertness but can also create a high energy barrier for complex formation.

  • Solution: Adjust Reaction Conditions.

    • Increase Temperature: Heating the reaction mixture (e.g., to 90-120 °C) for several hours can provide the necessary activation energy to overcome the barrier to complexation.

    • Optimize pH: The protonation state of the ligand's donor atoms is critical. Adjusting the pH can facilitate the coordination of the metal ion. For ligands with carboxylate arms, complexation is often performed at a slightly acidic to neutral pH.

    • Use a Suitable Metal Salt: The choice of the metal salt (e.g., chloride, triflate) can influence solubility and reactivity. Triflate salts are often used due to their non-coordinating anion.

Problem 3: The purified complex shows signs of dissociation during stability testing in acidic conditions.

  • Potential Cause: The ligand architecture is not sufficiently optimized for kinetic inertness.

  • Solution: Ligand Redesign. This is an iterative process based on the primary strategies mentioned in the FAQs.

    • Analyze Dissociation Data: Review the rate of dissociation. If it's too fast, consider which part of the complex is most vulnerable. Is the backbone too flexible? Are all pendant arms properly coordinating?

    • Incorporate Rigid Moieties: Modify the synthesis to include rigidifying elements like a pyridine ring in the macrocyclic backbone.[7][9]

    • Check Coordination Number: Ensure the number of donor atoms (nitrogens in the ring + coordinating atoms on pendant arms) is ideal for the target metal ion.

Quantitative Data: Kinetic Inertness Comparison

The table below summarizes the dissociation half-life (t₁/₂) for various Gd³⁺ complexes under harsh acidic conditions, illustrating the impact of ligand design on kinetic inertness. A longer half-life indicates greater inertness.

Complex LigandLigand TypeDissociation Half-Life (t₁/₂) (hours)ConditionsReference
Gd-DTPA Acyclic0.003 (approx. 11s)pH 7.4, with Zn²⁺[4]
Gd-DOTA Macrocyclic (12-membered)285 M HClO₄, 90 °C[7][9]
[Gd(cddadpa)]⁻ Rigid Open-Chain149,000pH 7.4, with Cu²⁺ (calculated)[8]
Gd-H₄pyta (Isomer 1) Rigid Macrocyclic (18-membered)2,7005 M HClO₄, 90 °C[7][9]
Gd-H₄pyta (Isomer 2) Rigid Macrocyclic (18-membered)4.45 M HClO₄, 90 °C[7][9]

Note: Conditions vary between studies, but the data clearly show that rigidified, macrocyclic structures offer kinetic inertness several orders of magnitude greater than acyclic or less rigid ligands.

Experimental Protocols

Protocol 1: Synthesis of a Pyridine-Rigidified Pentaazamacrocycle

This protocol provides a generalized approach for synthesizing a more inert ligand, based on the principles of backbone rigidification.

Objective: To synthesize a pyridine-embedded pentaazamacrocycle via a [2+3] Schiff base condensation followed by reduction.

Materials:

  • 2,6-Diacetylpyridine

  • Diethylenetriamine

  • Ba(ClO₄)₂ or other suitable template metal salt

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • EDTA (for template removal)

  • Standard glassware for organic synthesis

Procedure:

  • Schiff Base Condensation (Template Synthesis):

    • In a round-bottom flask, dissolve 2,6-diacetylpyridine (2 mmol) and the template salt (e.g., Ba(ClO₄)₂, 2 mmol) in 200 mL of hot anhydrous methanol.

    • In a separate flask, dissolve diethylenetriamine (3 mmol) in 50 mL of anhydrous methanol.

    • Slowly add the diamine solution to the vigorously stirred solution of the pyridine precursor and template salt over 4 hours at reflux.

    • Continue refluxing for an additional 24 hours. A precipitate of the macrocyclic Schiff base complex should form.

    • Cool the reaction to room temperature and collect the precipitate by filtration. Wash with cold methanol and ether.

  • Reduction of the Imine Bonds:

    • Suspend the crude Schiff base complex in 150 mL of methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add solid sodium borohydride (NaBH₄, ~20 mmol) portion-wise over 1 hour, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

  • Template Removal and Ligand Isolation:

    • Acidify the reaction mixture to pH ~2 with concentrated HCl.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in water and add a slight excess of EDTA solution to chelate and remove the Ba²⁺ template ion.

    • Adjust the pH to >12 with NaOH to precipitate Ba-EDTA and deprotonate the ligand.

    • Isolate the free ligand by extraction with an organic solvent like chloroform or by using ion-exchange chromatography.

    • Characterize the final product using NMR and Mass Spectrometry.

Protocol 2: Measuring Kinetic Inertness via Acid-Assisted Decomplexation

Objective: To determine the dissociation rate and half-life of a highly inert lanthanide complex under forced conditions.

Materials:

  • Purified metal complex (e.g., Gd-L) of known concentration

  • Perchloric acid (HClO₄) or Hydrochloric acid (HCl), 5 M

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • HPLC system (optional, for cross-verification)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the metal complex in deionized water.

    • In a quartz cuvette, add the appropriate volume of 5 M HClO₄.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the target temperature (e.g., 90 °C).[9]

  • Initiating the Reaction:

    • Inject a small aliquot of the complex stock solution into the hot acid solution in the cuvette. The final concentration of the complex should be sufficient to give a measurable absorbance change (e.g., 50-100 μM).

    • Immediately begin recording the UV-Vis spectrum over time. The wavelength should be chosen where the absorbance difference between the complex and the free ligand is maximal.

  • Data Acquisition:

    • Record spectra at regular intervals for a period sufficient to observe significant dissociation (this could range from hours to days for highly inert complexes).[7][9]

    • The decomplexation can be monitored by the appearance of the free ligand's absorbance band or the disappearance of the complex's band.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance vs. time data to a single exponential decay function: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t).

    • The half-life (t₁/₂) of the complex under these specific conditions is calculated as: t₁/₂ = ln(2) / k_obs.

    • (Optional) At various time points, an aliquot can be removed, quenched in a basic buffer, and analyzed by HPLC to quantify the remaining intact complex, providing an independent verification of the rate.[9]

Visualizations

Strategies_to_Improve_Kinetic_Inertness cluster_strategies Core Strategies cluster_approaches Practical Approaches goal Goal: High Kinetic Inertness s1 Ligand Pre-organization goal->s1 s2 Increase Rigidity goal->s2 strategy strategy approach approach outcome Reduced Dissociation Rate a2 Optimize Pendant Arms (Type and Number) s1->a2 Ensures optimal coordination geometry a1 Incorporate Rigid Groups (e.g., Pyridine, Cyclohexane) s2->a1 a3 Cross-Bridge the Macrocyclic Backbone s2->a3 a1->outcome Results in... a2->outcome Results in... a3->outcome Results in...

Caption: A logical workflow detailing strategies and approaches to enhance the kinetic inertness of macrocyclic complexes.

Experimental_Workflow start_end start_end process process data data analysis analysis start Start: Purified Complex step1 Prepare Acidic Medium (e.g., 5 M HClO₄, 90°C) start->step1 step2 Inject Complex & Start UV-Vis Monitoring step1->step2 data1 Collect Absorbance vs. Time Data step2->data1 step3 Fit Data to Exponential Decay data1->step3 analysis1 Calculate k_obs and Half-Life (t₁/₂) step3->analysis1 end_node End: Kinetic Inertness Quantified analysis1->end_node

References

Technical Support Center: Purification of 1,4,7,10,13-Pentaazacyclopentadecane (aneN5) via Recrystallization

Technical Support Center: Purification of 1,4,7,10,13-Pentaazacyclopentadecane ([1]aneN5) via Recrystallization

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of this compound, also known as[1]aneN5, by recrystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of[1]aneN5.

Issue Potential Cause Troubleshooting Steps
Low or No Crystal Formation - Solvent is too good (compound is too soluble).- Solution is not sufficiently supersaturated.- Insufficient cooling time.- Reduce the amount of solvent used.- Add an anti-solvent (a solvent in which[1]aneN5 is poorly soluble) dropwise to the solution until turbidity persists, then heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Introduce a seed crystal of pure[1]aneN5.- Allow for a longer cooling period, potentially at a lower temperature (e.g., in a refrigerator or freezer).
Oiling Out Instead of Crystallization - The melting point of the impure compound is lower than the boiling point of the solvent.- The compound is precipitating too quickly from a highly supersaturated solution.- Use a lower-boiling point solvent or a solvent mixture.- Re-heat the oiled-out solution and add more of the "good" solvent to reduce the level of supersaturation before cooling again, more slowly.
Crystals are Colored or Appear Impure - Incomplete removal of colored impurities.- Co-precipitation of impurities with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities (use sparingly to avoid adsorbing the product).- Perform a second recrystallization on the obtained crystals.
Low Yield of Recovered Crystals - Too much solvent was used, leading to significant product loss in the mother liquor.- Premature crystallization during hot filtration.- Crystals were washed with a solvent in which they are soluble.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Difficulty Filtering Crystals - Crystals are too fine (powder-like).- Allow the solution to cool more slowly to encourage the growth of larger crystals.- Use a finer porosity filter paper or a Büchner funnel with appropriate filter paper for vacuum filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound ([1]aneN5)?

A1: While a specific, universally "best" solvent is not documented in readily available literature, the choice of solvent is critical and depends on the impurities present. As a polyaza macrocycle,[1]aneN5 is a polar molecule and is soluble in polar solvents.[2] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for polar organic compounds include alcohols (e.g., ethanol, isopropanol), acetonitrile, or mixtures of solvents such as alcohol/water or dichloromethane/hexane. A solvent system of ethanol and water can be a good starting point, where[1]aneN5 is dissolved in hot ethanol, and water is added as an anti-solvent.

Q2: What are the likely impurities in a crude sample of[1]aneN5?

A2: Impurities in synthetic macrocycles can arise from incomplete reactions, side reactions, or residual starting materials and reagents.[3] If synthesized via the Richman-Atkins method, potential impurities could include unreacted linear polyamine precursors, tosylates, or byproducts from the detosylation step.[2][4] Other potential impurities could be oligomeric species formed during the cyclization reaction.

Q3: How can I determine the purity of my recrystallized[1]aneN5?

A3: The purity of the recrystallized product can be assessed using several analytical techniques. The most common methods include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate and quantify impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of impurities. Mass Spectrometry (MS) can confirm the molecular weight.

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, a mixed solvent system is often very effective for recrystallization. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. For[1]aneN5, a polar "good" solvent like ethanol could be paired with a less polar "anti-solvent" like diethyl ether or a more polar one like water, depending on the specific solubility characteristics of the impurities.

Experimental Protocol: General Recrystallization of this compound ([1]aneN5)

This protocol provides a general methodology. The specific solvent and volumes should be optimized for your particular sample.

1. Solvent Selection:

  • Place a small amount of the crude[1]aneN5 (approx. 10-20 mg) into several test tubes.
  • Add a few drops of different solvents (e.g., water, ethanol, methanol, acetonitrile, isopropanol, and solvent mixtures like ethanol/water) to each tube at room temperature to assess solubility. A suitable solvent will not dissolve the compound at room temperature.
  • Heat the test tubes that showed poor solubility. A good solvent will dissolve the compound completely upon heating.
  • Allow the hot solutions to cool. The best solvent will yield a good crop of crystals upon cooling.

2. Dissolution:

  • Place the crude[1]aneN5 in an Erlenmeyer flask.
  • Add the chosen recrystallization solvent dropwise while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.
  • Add a very small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Pre-heat a funnel and a new, clean Erlenmeyer flask.
  • Place a piece of fluted filter paper in the hot funnel.
  • Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal, if used). This step should be done quickly to prevent premature crystallization in the funnel.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass or loosely with aluminum foil.
  • Allow the solution to cool slowly to room temperature on a benchtop, undisturbed.
  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel and flask.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

7. Drying:

  • Dry the purified crystals in a desiccator under vacuum or in a drying oven at a temperature well below the compound's melting point.

Data Presentation

Qualitative Solubility of this compound ([1]aneN5)

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
WaterHighSolubleVery Soluble
Methanol / EthanolHighSolubleVery Soluble
AcetonitrileMedium-HighSparingly Soluble to SolubleSoluble
DichloromethaneMediumSparingly SolubleSoluble
AcetoneMediumSparingly SolubleSoluble
Ethyl AcetateLow-MediumPoorly SolubleSparingly Soluble
Diethyl EtherLowInsolublePoorly Soluble
Hexane / HeptaneLow (Nonpolar)InsolubleInsoluble

Note: This table is based on the general principle that polyaza macrocycles are polar and provides an estimation of solubility. Experimental verification is essential.

Visualization

Recrystallization_Troubleshootingstart_nodeStart Recrystallizationprocess_node_1process_node_1start_node->process_node_1Dissolve crude [15]aneN5in minimum hot solventprocess_nodeprocess_nodedecision_nodedecision_nodeoutcome_nodeoutcome_nodeproblem_nodeproblem_nodesolution_nodesolution_nodedecision_node_1Crystals form?process_node_1->decision_node_1Cool solutiondecision_node_2Solution colored?process_node_1->decision_node_2After dissolutionoutcome_node_1Pure Crystals Obtaineddecision_node_1->outcome_node_1Yesproblem_node_1No Crystals / Oiling Outdecision_node_1->problem_node_1Nodecision_node_3Purity acceptable?outcome_node_1->decision_node_3solution_node_1Troubleshoot:- Add seed crystal- Scratch flask- Add anti-solvent- Re-heat & add more solventproblem_node_1->solution_node_1solution_node_1->process_node_1Retryprocess_node_2Add activated charcoal& hot filterdecision_node_2->process_node_2Yesprocess_node_3Hot filtrationdecision_node_2->process_node_3Noprocess_node_2->process_node_3process_node_3->decision_node_1outcome_node_2Process Completedecision_node_3->outcome_node_2Yessolution_node_2Perform secondrecrystallizationdecision_node_3->solution_node_2Nosolution_node_2->start_nodeRestart

Caption: Troubleshooting workflow for the recrystallization of this compound.

Technical Support Center: Radiolabeling of PEPA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the radiolabeling of PEPA (Pentetic Acid) and related bifunctional chelator conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a PEPA conjugate and why is it used in radiolabeling?

A PEPA conjugate is a biomolecule (e.g., a peptide, antibody, or small molecule) that has been chemically linked to a PEPA-based chelator. The PEPA chelator is a molecule designed to firmly bind a radiometal. This entire complex, once radiolabeled, can be used for diagnostic imaging (e.g., PET, SPECT) or targeted radionuclide therapy. The choice of PEPA or its derivatives is often guided by its ability to form stable complexes with specific radiometals.

Q2: Which radionuclides are commonly used with PEPA conjugates?

PEPA and its derivatives are versatile and can be used to chelate a variety of radiometals. The selection depends on the application (diagnosis vs. therapy). Common examples include:

  • Gallium-68 (⁶⁸Ga): For PET imaging.

  • Lutetium-177 (¹⁷⁷Lu): For targeted radionuclide therapy.

  • Yttrium-86 (⁸⁶Y) / Yttrium-90 (⁹⁰Y): For PET imaging and therapy, respectively.[1]

  • Actinium-225 (²²⁵Ac): For targeted alpha therapy, although PEPA has shown challenges with low labeling yield or poor in vivo stability for this radionuclide.[2][3]

Q3: What are the critical parameters that influence the success of a radiolabeling reaction?

Several factors are critical for achieving high radiochemical yield and purity:

  • pH: The pH of the reaction mixture is crucial for both chelator and radiometal chemistry.[1]

  • Temperature: Some radiolabeling reactions proceed efficiently at room temperature, while others require heating.

  • Precursor Concentration: The amount of the PEPA conjugate can impact labeling efficiency and the final specific activity.

  • Purity of Reagents: The presence of trace metal contaminants in buffers or the radionuclide solution can significantly reduce radiochemical yield.[4]

  • Incubation Time: The reaction must be allowed to proceed for a sufficient duration to ensure maximum incorporation of the radiometal.

Q4: What is the difference between Radiochemical Yield (RCY) and Radiochemical Purity (RCP)?

  • Radiochemical Yield (RCY): This refers to the percentage of the initial radioactivity that has been incorporated into the desired radiolabeled product at the end of the synthesis. It is a measure of the efficiency of the reaction.

  • Radiochemical Purity (RCP): This is the proportion of the total radioactivity in the final product that is in the desired chemical form (i.e., the radiolabeled PEPA conjugate).[5] High RCP is critical for ensuring that any observed biological activity is due to the intended agent and for minimizing off-target radiation dose.

Q5: What is radiolysis and how can it be prevented?

Radiolysis is the degradation of molecules, including the PEPA conjugate itself, caused by the radiation emitted from the radionuclide. This is a more significant issue when working with high activities or with therapeutic radionuclides like ¹⁷⁷Lu.[3] It leads to the formation of radiochemical impurities and a decrease in RCP over time.

To mitigate radiolysis, radical scavengers or antioxidants are often added to the reaction mixture or the final product formulation.[3] Common examples include:

  • L-methionine[3]

  • Gentisic acid[3]

  • Ascorbic acid

Troubleshooting Guide

This section addresses specific issues that may be encountered during the radiolabeling of PEPA conjugates.

Problem 1: Low Radiochemical Yield / Purity

A low radiochemical yield or purity is one of the most common challenges. The underlying cause can often be diagnosed by systematically evaluating the reaction components and conditions.

The optimal pH for labeling is typically a narrow window where the chelator is deprotonated enough to bind the metal, but the radiometal itself has not formed insoluble hydroxides.[6] For most chelators like DOTA (structurally related to PEPA) and radiometals like ⁶⁸Ga and ¹⁷⁷Lu, the optimal pH range is 3.5 to 5.0 .[1]

  • Troubleshooting Steps:

    • Verify the pH of your reaction buffer using a calibrated pH meter.

    • Ensure that the addition of the acidic radionuclide eluate does not drop the final reaction pH below the optimal range.

    • Perform small-scale optimization experiments by varying the pH within the suggested range (e.g., pH 3.5, 4.0, 4.5, 5.0) to find the ideal condition for your specific conjugate.

Trace metal contaminants (e.g., Fe³⁺, Zn²⁺, Al³⁺, Cu²⁺) in the reaction vial, buffers, or the radionuclide eluate can compete with the desired radiometal for binding to the PEPA chelator.[4][7] This is a frequent cause of low labeling efficiency.

  • Troubleshooting Steps:

    • Use high-purity, "metal-free" grade reagents and water.

    • Utilize metal-free labware, such as polypropylene reaction vials and pipette tips.[4]

    • If using a ⁶⁸Ge/⁶⁸Ga generator, ensure it is functioning correctly and consider passing the eluate through a purification cartridge (e.g., SCX) to remove metal impurities before labeling.[7]

    • Check the certificate of analysis for your peptide conjugate precursor for any mention of metal content.

The kinetics of the chelation reaction are dependent on temperature and time. While some reactions (like with ⁶⁸Ga) are very fast at room temperature, others (like with ¹⁷⁷Lu) often require heating to proceed efficiently.[1][8]

  • Troubleshooting Steps:

    • Consult literature for typical conditions for the specific radionuclide you are using.

    • For heat-requiring reactions, ensure your heating block is calibrated and provides uniform temperature.

    • Optimize incubation time. Run a time-course experiment (e.g., 5, 10, 15, 20, 30 minutes) to determine the point at which the radiochemical purity plateaus.

The PEPA conjugate precursor may degrade during storage if not handled correctly. Additionally, using too little precursor can lead to incomplete incorporation of the radionuclide.

  • Troubleshooting Steps:

    • Ensure the peptide conjugate is stored under the recommended conditions (typically lyophilized at -20°C or -80°C).

    • Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the precursor solution after reconstitution.

    • Verify the concentration of your precursor stock solution.

    • If low specific activity is acceptable, try increasing the amount of precursor in the reaction.

G cluster_workflow Troubleshooting: Low Radiochemical Yield/Purity Start Low RCY / RCP Detected Check_pH Is reaction pH optimal? (e.g., 3.5-5.0) Start->Check_pH Check_Metals Are reagents & labware metal-free? Check_pH->Check_Metals Yes Adjust_pH Adjust Buffer / Re-optimize pH Check_pH->Adjust_pH No Check_Conditions Are Temp / Time optimal for the radionuclide? Check_Metals->Check_Conditions Yes Use_MetalFree Use high-purity reagents & metal-free labware. Purify eluate. Check_Metals->Use_MetalFree No Check_Precursor Is precursor integrity and concentration correct? Check_Conditions->Check_Precursor Yes Adjust_Conditions Optimize Temp & Time Check_Conditions->Adjust_Conditions No Check_Storage Verify precursor storage, handling, & concentration. Check_Precursor->Check_Storage No Success Problem Resolved Check_Precursor->Success Yes Adjust_pH->Start Use_MetalFree->Start Adjust_Conditions->Start Check_Storage->Start G cluster_workflow General Radiolabeling Workflow Prep 1. Precursor Prep (PEPA-conjugate + Buffer) Label 2. Radiolabeling (Add ⁶⁸Ga, Incubate) Prep->Label Purify 3. Purification (C18 SPE Cartridge) Label->Purify QC 4. Quality Control (radio-TLC/HPLC) Purify->QC Formulate 5. Formulation (in Saline) QC->Formulate If RCP > 95% G cluster_pathway Impact of Metal Ion Impurities PEPA PEPA Chelator LabeledProduct Successfully Labeled PEPA Conjugate PEPA->LabeledProduct Successful Chelation BlockedProduct Metal-Blocked PEPA Chelator PEPA->BlockedProduct RadioMetal {Desired Radiometal (e.g., ⁶⁸Ga³⁺)} RadioMetal->PEPA ImpurityMetal {Impurity Metal (e.g., Fe³⁺)} ImpurityMetal->PEPA Competitive Binding

References

Validation & Comparative

A Comparative Analysis of 1,4,7,10,13-pentaazacyclopentadecane-N,N',N'',N''',N''''-pentaacetic acid (PEPA) and DOTA for Gadolinium Chelation in MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a chelating agent for gadolinium (Gd³⁺) is a critical decision in the design of safe and effective Magnetic Resonance Imaging (MRI) contrast agents. This guide provides a detailed, data-driven comparison of two macrocyclic chelators: the well-established 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and the less common 1,4,7,10,13-pentaazacyclopentadecane-N,N',N'',N''',N''''-pentaacetic acid (PEPA).

The stability of the gadolinium complex is paramount to prevent the release of toxic free Gd³⁺ ions in vivo. This comparison focuses on the key performance indicators of these two chelators: thermodynamic stability, kinetic inertness, and relaxivity, supported by experimental data and detailed protocols.

Quantitative Comparison of Gd-PEPA and Gd-DOTA Complexes

The following table summarizes the key quantitative parameters for the gadolinium complexes of PEPA and DOTA.

ParameterGd-PEPAGd-DOTAUnitsSignificance
Thermodynamic Stability Constant (log KGdL) 21.7825.4-Indicates the strength of the bond between gadolinium and the ligand at equilibrium. A higher value signifies a more stable complex.
Kinetic Inertness (t1/2) Slower dissociation than Gd-DOTA under acidic conditionsVery high, but measurable dissociationhoursRepresents the rate at which the gadolinium ion dissociates from the chelate. Longer half-life indicates greater in vivo stability.
Relaxivity (r₁) Data not readily available in searched literature~3.4 - 4.6mM⁻¹s⁻¹Measures the efficiency of the contrast agent in enhancing the MRI signal. Higher values are generally desirable.
Toxicity Data not readily available in searched literatureWell-established low toxicity profile-Relates to the potential for adverse biological effects, primarily due to the release of free gadolinium.

In-Depth Analysis

Thermodynamic Stability: DOTA forms a thermodynamically more stable complex with gadolinium (log KGdL = 25.4) compared to PEPA (log KGdL = 21.78). This suggests that at equilibrium, a smaller fraction of Gd-DOTA would dissociate into free Gd³⁺ and the ligand compared to Gd-PEPA.

Kinetic Inertness: While thermodynamic stability is a crucial indicator, kinetic inertness, or the resistance of the complex to dissociation, is often considered more predictive of in vivo stability. Studies have shown that the dissociation of the Gd-PEPA complex is remarkably slow, even under acidic conditions, suggesting a high degree of kinetic inertness that is comparable to, or even exceeds, that of Gd-DOTA under certain conditions. This high kinetic stability is a significant advantage for in vivo applications.

Relaxivity: The relaxivity (r₁) of a gadolinium-based contrast agent is a measure of its efficacy in enhancing the relaxation rate of water protons, which directly translates to image contrast. While extensive data is available for Gd-DOTA and its derivatives, specific relaxivity values for the Gd-PEPA complex were not found in the currently available literature. This represents a significant data gap in directly comparing their performance as MRI contrast agents.

Toxicity: The toxicity of gadolinium chelates is primarily linked to the in vivo release of free Gd³⁺ ions. Given the high kinetic inertness of both Gd-DOTA and Gd-PEPA, both are expected to have favorable toxicity profiles. However, without specific toxicological studies on Gd-PEPA, a direct comparison remains challenging. The well-documented clinical safety of Gd-DOTA sets a high benchmark.

Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed methodologies for key experiments used to characterize gadolinium chelates.

Potentiometric Titration for Thermodynamic Stability Constant (log KGdL) Determination

Objective: To determine the formation constant of the Gd-ligand complex by measuring the change in hydrogen ion concentration upon complexation.

Methodology:

  • Solution Preparation: Prepare aqueous solutions of the ligand (PEPA or DOTA), a standardized acid (e.g., HCl), and a standardized base (e.g., NaOH) in a constant ionic strength medium (e.g., 0.1 M KCl). A solution of GdCl₃ is also prepared and its concentration accurately determined.

  • Titration Setup: A thermostated titration vessel equipped with a calibrated pH electrode, a burette for the titrant (NaOH), and a stirrer is used. The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric CO₂.

  • Titration Procedure: A known amount of the ligand and acid are placed in the titration vessel. The solution is then titrated with the standardized NaOH solution. The pH is recorded after each addition of the titrant.

  • Complexation Titration: The titration is repeated in the presence of a known concentration of GdCl₃. The displacement of protons from the ligand upon complexation with Gd³⁺ results in a different titration curve.

  • Data Analysis: The titration data (pH versus volume of added base) for the ligand alone and in the presence of gadolinium are analyzed using a suitable computer program (e.g., HYPERQUAD). The program refines the protonation constants of the ligand and the stability constant of the Gd-ligand complex by minimizing the difference between the experimental and calculated pH values.

Spectrophotometric Competition for Kinetic Inertness (Dissociation Kinetics) Determination

Objective: To measure the rate of dissociation of the Gd-ligand complex in the presence of a competing ligand and a colorimetric indicator.

Methodology:

  • Reagent Preparation: Prepare buffered solutions (e.g., acetate or phosphate buffer at a specific pH) containing the Gd-chelate (Gd-PEPA or Gd-DOTA), a competing ligand (e.g., a colorimetric indicator like xylenol orange or arsenazo III) that forms a colored complex with free Gd³⁺, and a large excess of a competing metal ion (e.g., Zn²⁺ or Cu²⁺) to prevent re-association of the dissociated Gd³⁺ with the original ligand.

  • Kinetic Measurement: The reaction is initiated by mixing the Gd-chelate solution with the solution containing the competing ligand and metal ion. The absorbance of the solution at the wavelength corresponding to the maximum absorbance of the indicator-Gd³⁺ complex is monitored over time using a UV-Vis spectrophotometer.

  • Data Analysis: The rate of formation of the colored complex is directly proportional to the rate of dissociation of the Gd-chelate. The pseudo-first-order rate constant (kobs) for the dissociation is obtained by fitting the absorbance versus time data to a first-order rate equation. The half-life (t1/2) of the complex is then calculated as ln(2)/kobs.

Relaxivity (r₁) Measurement

Objective: To determine the efficiency of a gadolinium complex in enhancing the longitudinal relaxation rate (1/T₁) of water protons.

Methodology:

  • Sample Preparation: Prepare a series of aqueous solutions of the gadolinium complex (Gd-PEPA or Gd-DOTA) at different concentrations in a relevant medium (e.g., saline or plasma). A sample of the medium without the contrast agent serves as a control.

  • T₁ Measurement: The longitudinal relaxation time (T₁) of each sample is measured using a nuclear magnetic resonance (NMR) spectrometer or an MRI scanner. The inversion-recovery pulse sequence is a standard method for accurate T₁ determination.

  • Data Analysis: The longitudinal relaxation rate (R₁ = 1/T₁) is calculated for each concentration. A plot of R₁ versus the concentration of the gadolinium complex is generated. The slope of this linear plot represents the longitudinal relaxivity (r₁) of the contrast agent in units of mM⁻¹s⁻¹.

Visualizing the Chelation Process

The following diagrams, generated using Graphviz, illustrate the chemical structures and the chelation of gadolinium by PEPA and DOTA.

Chelation_Process cluster_PEPA Gd-PEPA Chelation cluster_DOTA Gd-DOTA Chelation Gd3_pepa Gd³⁺ Gd_PEPA [Gd(PEPA)]²⁻ Gd3_pepa->Gd_PEPA + PEPA PEPA PEPA->Gd_PEPA Gd3_dota Gd³⁺ Gd_DOTA [Gd(DOTA)]⁻ Gd3_dota->Gd_DOTA + DOTA DOTA DOTA->Gd_DOTA Experimental_Workflow_Stability Experimental Workflow for Stability Constant Determination prep 1. Prepare Solutions - Ligand (PEPA or DOTA) - GdCl₃ - Standard Acid & Base titration 2. Potentiometric Titration - Titrate ligand with base - Titrate ligand + Gd³⁺ with base prep->titration data_acq 3. Data Acquisition - Record pH vs. Volume of titrant titration->data_acq analysis 4. Data Analysis - Use software (e.g., HYPERQUAD) - Determine log KGdL data_acq->analysis

A Comparative Analysis of Pentaaza versus Tetraaza Macrocycles for Radiopharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chelator Performance in Radiopharmaceuticals

The development of effective and stable radiopharmaceuticals is paramount for advancing diagnostic imaging and targeted radionuclide therapy. At the heart of these agents lies the chelator, a macrocyclic molecule responsible for securely binding a radiometal to a targeting biomolecule. The choice of chelator profoundly influences the radiopharmaceutical's in vivo stability, radiolabeling efficiency, and overall performance. This guide provides a comparative study of pentaaza and tetraaza macrocycles, two important classes of chelators, with a focus on their application in radiopharmaceuticals.

Data Presentation: A Quantitative Comparison

Direct head-to-head comparative studies of pentaaza and tetraaza macrocycles for the same radiometal under identical experimental conditions are limited in the literature. The following table summarizes key performance data from various studies to facilitate a comparative assessment.

Chelator ClassExemplar ChelatorRadiometalRadiolabeling ConditionsRadiochemical Yield (RCY)In Vitro/In Vivo StabilityReference(s)
Tetraaza DOTA68Ga90°C, pH 3.5-5, 5-15 min>95%Kinetically inert and thermodynamically stable.[1]
DOTA64CuRoom Temp to 95°C, pH 5.5-7.5>95%Less stable than TETA for 64Cu.[2]
NOTA68GaRoom Temp, pH 4-5, 5 min>98%High stability (log KML = 31.1).[1]
TETA64CuRoom Temp, pH 5-7, 60 minHighGenerally high kinetic stability.
Pentaaza PEPA225Ac40°C, pH 5.8, 30 min~80%Inadequate in vivo stability; significant liver accumulation observed.[1]

Note: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid), PEPA (1,4,7,10,13-pentaazacyclopentadecane-N,N',N'',N''',N''''-pentaacetic acid).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative experimental protocols for the radiolabeling of tetraaza and pentaaza macrocycles.

Radiolabeling Protocol for a Tetraaza Macrocycle (68Ga-DOTA-peptide)
  • Preparation of Reagents:

    • Prepare a stock solution of the DOTA-conjugated peptide in ultrapure water (e.g., 1 mg/mL).

    • Obtain 68GaCl3 from a 68Ge/68Ga generator by elution with 0.1 M HCl.

    • Prepare a reaction buffer of 0.1 M sodium acetate, pH 4.5.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add 10-20 µg of the DOTA-conjugated peptide stock solution.

    • Add 500 µL of the sodium acetate buffer.

    • Add 100-200 MBq of the 68GaCl3 eluate to the vial.

    • Gently vortex the mixture.

    • Incubate the reaction vial in a heating block at 95°C for 10 minutes.

  • Quality Control:

    • Determine the radiochemical purity (RCP) by instant thin-layer chromatography (iTLC) using a silica gel-impregnated paper strip and a mobile phase of 0.1 M sodium citrate, pH 5.5.

    • Alternatively, use reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid.

Radiolabeling Protocol for a Pentaaza Macrocycle (225Ac-PEPA)
  • Preparation of Reagents:

    • Prepare a stock solution of PEPA in ultrapure water (e.g., 0.01 M).

    • Obtain 225Ac in a suitable acidic solution (e.g., 0.1 M HCl).

    • Prepare a reaction buffer of 0.2 M ammonium acetate, pH 5.8.

  • Radiolabeling Reaction:

    • In a sterile microcentrifuge tube, add an appropriate volume of the PEPA stock solution.

    • Add the 225Ac solution to the tube.

    • Adjust the pH to 5.8 using the ammonium acetate buffer.

    • Incubate the reaction mixture at 40°C for 30 minutes.

  • Quality Control:

    • Assess the radiochemical purity using iTLC with a mobile phase appropriate for separating the complexed and free 225Ac.

Mandatory Visualizations

Experimental Workflow for Radiopharmaceutical Preparation

G cluster_preparation Preparation cluster_synthesis Radiolabeling cluster_purification Purification (Optional) cluster_qc Quality Control Chelator Chelator-Bioconjugate Reaction Reaction Incubation (Temperature & Time) Chelator->Reaction Radiometal Radiometal Elution Radiometal->Reaction Buffer Reaction Buffer Buffer->Reaction Purify SPE Cartridge Reaction->Purify QC Radiochemical Purity (iTLC/HPLC) Reaction->QC Direct to QC Purify->QC FinalProduct Final Radiopharmaceutical QC->FinalProduct Sterility Sterility & Endotoxin Testing Sterility->FinalProduct

Caption: Experimental workflow for radiopharmaceutical synthesis.

Comparative Coordination of Tetraaza vs. Pentaaza Macrocycles

G cluster_tetraaza Tetraaza Macrocycle (e.g., DOTA) cluster_pentaaza Pentaaza Macrocycle (e.g., PEPA) M1 Mⁿ⁺ N1 N M1->N1 N2 N M1->N2 N3 N M1->N3 N4 N M1->N4 O1 O⁻ M1->O1 O2 O⁻ M1->O2 O3 O⁻ M1->O3 O4 O⁻ M1->O4 M2 Mⁿ⁺ N5 N M2->N5 N6 N M2->N6 N7 N M2->N7 N8 N M2->N8 N9 N M2->N9 O5 O⁻ M2->O5 O6 O⁻ M2->O6 O7 O⁻ M2->O7 O8 O⁻ M2->O8 O9 O⁻ M2->O9

Caption: Coordination of a radiometal by tetraaza and pentaaza macrocycles.

Discussion and Conclusion

The choice between a pentaaza and a tetraaza macrocycle for a given radiopharmaceutical application is a nuanced decision that depends heavily on the specific radiometal being used.

Tetraaza macrocycles , such as DOTA and its analogues, are the current gold standard for a variety of radiometals, including 68Ga and the therapeutic lanthanides like 177Lu. Their widespread adoption is due to their ability to form highly stable and kinetically inert complexes, which is crucial for minimizing the in vivo release of the radiometal.[3] However, the radiolabeling of DOTA often requires heating, which can be a limitation when working with heat-sensitive biomolecules.[1] Other tetraaza macrocycles, like NOTA, can overcome this limitation for certain radiometals like 68Ga, allowing for rapid radiolabeling at room temperature.[1]

Pentaaza macrocycles , such as PEPA, offer a higher number of donor atoms, which could theoretically lead to more stable complexes with larger radiometals. However, the available data, particularly for 225Ac, suggests that this is not always the case. The in vivo stability of 225Ac-PEPA was found to be inadequate, leading to significant off-target accumulation of the radionuclide.[1] This highlights that a simple increase in the number of donor atoms does not guarantee improved in vivo performance. The size of the macrocyclic cavity, the pre-organization of the ligand, and the match between the ligand's coordination preferences and the radiometal's ionic radius and coordination geometry are all critical factors.

References

stability comparison of 1,4,7,10,13-pentaazacyclopentadecane and cyclen complexes

Stability Showdown: A Comparative Guide to[1]aneN5 and Cyclen Metal Complexes

For researchers, scientists, and drug development professionals, the stability of metal complexes is a critical parameter influencing their efficacy and safety in therapeutic and diagnostic applications. This guide provides an objective comparison of the thermodynamic stability of metal complexes formed with two prominent polyaza macrocycles: 1,4,7,10,13-pentaazacyclopentadecane ([1]aneN5) and 1,4,7,10-tetraazacyclododecane (cyclen).

The selection of an appropriate macrocyclic ligand is paramount in the design of metal-based drugs and imaging agents. The stability of the resulting complex dictates its ability to remain intact in biological systems, preventing the release of potentially toxic free metal ions. This comparison focuses on[1]aneN5, a pentadentate macrocycle, and cyclen, a smaller tetradentate macrocycle, to elucidate the impact of ring size and the number of donor atoms on complex stability.

Quantitative Stability Comparison

The thermodynamic stability of a metal complex is quantified by its stability constant (log K). The following table summarizes the logarithm of the overall stability constants for[1]aneN5 and cyclen with a range of divalent metal ions. It is important to note that direct comparisons are most accurate when experimental conditions (temperature and ionic strength) are identical.

Metal Ion[1]aneN5 (log K)Cyclen (log K)Experimental Conditions ([1]aneN5)Experimental Conditions (Cyclen)Reference
Co²⁺18.216.025 °C, 0.1 M KNO₃25 °C, 0.1 M NaNO₃
Ni²⁺21.616.425 °C, 0.1 M KNO₃25 °C, 0.1 M NaNO₃
Cu²⁺25.823.225 °C, 0.1 M KNO₃25 °C, 0.1 M NaNO₃
Zn²⁺17.115.625 °C, 0.1 M KNO₃25 °C, 0.1 M NaNO₃
Cd²⁺17.514.725 °C, 0.1 M KNO₃25 °C, 0.1 M NaNO₃
Pb²⁺17.011.725 °C, 0.1 M KNO₃25 °C, 0.1 M NaNO₃

Note: The presented data is a compilation from various sources. While efforts have been made to select data with comparable experimental conditions, variations may exist. Readers are encouraged to consult the original research for detailed experimental parameters.

From the data, a clear trend emerges: [1]aneN5 consistently forms more stable complexes with the divalent metal ions listed compared to cyclen. This enhanced stability can be attributed to the "macrocyclic effect" and the increased number of donor nitrogen atoms in the[1]aneN5 ring, leading to a higher chelate effect.

Factors Influencing Complex Stability: A Logical Relationship

The stability of a metal complex with a macrocyclic ligand is governed by a combination of factors. The following diagram illustrates the key relationships influencing the thermodynamic stability of[1]aneN5 and cyclen complexes.

GFactors Influencing Macrocyclic Complex Stabilitycluster_ligandLigand Propertiescluster_metalMetal Ion Propertiescluster_effectThermodynamic EffectsLigand_StructureLigand StructureRing_SizeRing Size([15]aneN5 > Cyclen)Ligand_Structure->Ring_SizedeterminesDonor_AtomsNumber of Donor Atoms([15]aneN5: 5N, Cyclen: 4N)Ligand_Structure->Donor_AtomsdeterminesPreorganizationPreorganizationLigand_Structure->PreorganizationinfluencesMacrocyclic_EffectMacrocyclic EffectRing_Size->Macrocyclic_EffectChelate_EffectChelate EffectDonor_Atoms->Chelate_EffectPreorganization->Macrocyclic_EffectMetal_RadiusIonic RadiusComplex_StabilityComplex Stability (log K)Metal_Radius->Complex_Stabilitysize matchCoord_GeomPreferred Coordination GeometryCoord_Geom->Complex_Stabilitygeometric fitMacrocyclic_Effect->Complex_StabilityenhancesChelate_Effect->Complex_Stabilityenhances

Caption: Relationship between ligand/metal properties and complex stability.

The larger ring size and greater number of donor atoms in[1]aneN5 contribute to a more significant chelate effect and a better encapsulation of the metal ion, leading to higher thermodynamic stability. The concept of preorganization, where the ligand's conformation is already suited for metal binding, also plays a crucial role in the macrocyclic effect, reducing the entropic penalty of complexation.

Experimental Protocols

The determination of stability constants is crucial for the quantitative comparison of metal complexes. Potentiometric titration and UV-Vis spectrophotometry are two common experimental techniques employed for this purpose.

Potentiometric Titration

This method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.

Experimental Workflow for Potentiometric Titration:

GPotentiometric Titration WorkflowAPrepare Solutions- Ligand- Metal Salt- Standard Acid- Standard Base- Background ElectrolyteBCalibrate pH ElectrodeA->BCTitrate Ligand Alone(to determine protonation constants)B->CDTitrate Ligand + Metal IonB->DERecord pH vs. Titrant VolumeC->ED->EFData Analysis(e.g., using software like HYPERQUAD)E->FGCalculate Stability Constants (log K)F->G

Caption: Workflow for determining stability constants via potentiometric titration.

Detailed Steps:

  • Solution Preparation: All solutions are prepared using deionized water and high-purity reagents. A background electrolyte (e.g., 0.1 M KNO₃ or NaClO₄) is used to maintain a constant ionic strength.

  • Electrode Calibration: The glass electrode is calibrated with standard buffer solutions to ensure accurate pH measurements.

  • Ligand Protonation Titration: A solution of the ligand and a known amount of strong acid is titrated with a standardized strong base. This allows for the determination of the ligand's protonation constants (pKa values).

  • Complexation Titration: A solution containing the ligand, the metal salt, and a known amount of strong acid is titrated with the same standardized strong base.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The titration data is processed using specialized software that fits the experimental data to a chemical model, yielding the stability constants of the metal-ligand complexes.

UV-Vis Spectrophotometry

This technique is applicable when the metal complex has a distinct absorption spectrum compared to the free ligand and metal ion. The change in absorbance upon complex formation is used to determine the concentration of the complex and subsequently calculate the stability constant.

Experimental Workflow for UV-Vis Spectrophotometry:

GUV-Vis Spectrophotometry WorkflowAIdentify Wavelength of Maximum Absorbance (λmax)of the Metal ComplexBPrepare a Series of Solutionswith varying Metal:Ligand ratios(e.g., Job's method of continuous variation)A->BCMeasure Absorbance at λmaxB->CDPlot Absorbance vs. Mole Fraction of LigandC->DEDetermine Stoichiometry of the ComplexD->EFCalculate Stability Constant (K)E->F

Caption: Workflow for determining complex stoichiometry and stability via UV-Vis.

Detailed Steps:

  • Wavelength Selection: The UV-Vis spectrum of the metal complex is recorded to identify the wavelength of maximum absorbance (λmax) where the free ligand and metal ion have minimal absorbance.

  • Method of Continuous Variation (Job's Plot): A series of solutions is prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied.

  • Absorbance Measurement: The absorbance of each solution is measured at the predetermined λmax.

  • Stoichiometry Determination: A plot of absorbance versus the mole fraction of the ligand is constructed. The maximum of this plot corresponds to the stoichiometry of the complex.

  • Stability Constant Calculation: Using the absorbance data and the determined stoichiometry, the equilibrium concentrations of all species can be calculated, from which the stability constant is determined.

Conclusion

The experimental data clearly indicates that This compound ([1]aneN5) forms significantly more stable complexes with divalent metal ions than cyclen. This enhanced stability is a direct consequence of its larger macrocyclic ring and the presence of an additional nitrogen donor atom, which contribute to a more pronounced macrocyclic and chelate effect. For applications in drug development and medical imaging where high in vivo stability is a prerequisite,[1]aneN5 and its derivatives may offer a distinct advantage over cyclen-based systems. The choice between these two macrocycles will ultimately depend on the specific metal ion to be complexed and the desired thermodynamic and kinetic properties of the final complex. This guide provides the foundational data and understanding to aid researchers in making informed decisions in the design of novel metal-based therapeutics and diagnostics.

A Comparative Analysis of Kinetic Inertness: Pentaazacyclopentadecane Complexes Versus DTPA Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of metal complexes is a critical parameter in the design of safe and effective radiopharmaceuticals and MRI contrast agents. This guide provides an objective comparison of the kinetic inertness of metal complexes formed with pentaazacyclopentadecane (a 15-membered macrocycle with five nitrogen donors, often functionalized with pendant arms for metal coordination, and herein referred to as '15-ane-N5' type) and Diethylenetriaminepentaacetic acid (DTPA), a linear chelator. The focus is on providing a clear, data-driven comparison supported by experimental evidence.

The choice of chelator is paramount in preventing the in vivo release of potentially toxic metal ions. While thermodynamic stability constants offer a measure of the strength of the metal-ligand bond at equilibrium, kinetic inertness, or the resistance of a complex to dissociation, is a more relevant predictor of in vivo stability. This is because biological systems are dynamic and not always at equilibrium, presenting numerous competing ligands and metal ions.

Macrocyclic chelators, such as those based on the 15-ane-N5 scaffold, are generally considered to possess superior kinetic inertness compared to linear chelators like DTPA. This "macrocyclic effect" is attributed to the pre-organized structure of the macrocycle, which encapsulates the metal ion more securely and has a higher energy barrier for dissociation.

Quantitative Comparison of Kinetic Inertness

To illustrate the differences in kinetic inertness, this guide focuses on complexes with Copper-64 (⁶⁴Cu), a positron-emitting radionuclide of significant interest for PET imaging. The following tables summarize data from studies comparing the stability of ⁶⁴Cu complexes with a functionalized pentaazacyclopentadecane derivative and other macrocycles against challenges with competing chelators and in biological media. While a direct head-to-head comparison with DTPA under identical conditions is not available in a single study, the collective evidence from multiple sources demonstrates the superior stability of macrocyclic complexes.

A study comparing a functionalized 15-ane-N5 macrocycle (referred to as "15-5") with the well-established macrocyclic chelators DOTA and NODAGA for the chelation of ⁶⁴Cu provides valuable insights.[1][2] The kinetic inertness was assessed by challenging the ⁶⁴Cu-labeled immunoconjugates with a large excess of EDTA, a strong competing chelator.

Table 1: Resistance to Transchelation in the Presence of EDTA [1][2]

⁶⁴Cu-Complex% Intact after 1h in 33 mM EDTA% Intact after 24h in 33 mM EDTA
[⁶⁴Cu]Cu-15-5-trastuzumab>99%~94.5%
[⁶⁴Cu]Cu-NODAGA-trastuzumab>99%>99%
[⁶⁴Cu]Cu-DOTA-trastuzumabNot reported (less stable)Not reported (less stable)

These results demonstrate the remarkable kinetic inertness of the [⁶⁴Cu]Cu-15-5 complex, which is comparable to the highly stable [⁶⁴Cu]Cu-NODAGA complex and significantly more stable than the [⁶⁴Cu]Cu-DOTA complex under these challenging conditions.[1][2]

Further evidence for the superior stability of macrocyclic chelators over linear ones like DTPA for ⁶⁴Cu comes from serum stability studies. Research has shown that ⁶⁴Cu-immunoconjugates prepared with DTPA derivatives are significantly less stable in serum compared to those with macrocyclic chelators.[3][4]

Table 2: Serum Stability of ⁶⁴Cu-labeled Rituximab Conjugates [3]

⁶⁴Cu-Immunoconjugate% Intact after 48h in Serum
⁶⁴Cu-NOTA-rituximab97.5% ± 0.3%
⁶⁴Cu-DOTA-rituximab<94%
⁶⁴Cu-CHX-A”-DTPA-rituximab38.2%
⁶⁴Cu-unsubstituted DTPA-rituximab14.0%

The data clearly indicates that the linear DTPA-based conjugates exhibit poor stability in serum, with a substantial loss of ⁶⁴Cu from the chelator over 48 hours. In contrast, the macrocyclic conjugates, including the NOTA-based one, show excellent serum stability.[3] This highlights the general principle that macrocyclic chelators provide a more robust platform for sequestering ⁶⁴Cu in vivo compared to their linear counterparts.

The Importance of Kinetic Inertness in Drug Development

The dissociation of a metal complex in vivo can lead to the release of the free metal ion, which can have several detrimental effects. For radiometals, this can result in off-target radiation dose to sensitive organs such as the bone marrow and liver. For MRI contrast agents containing toxic heavy metals like gadolinium, dissociation can lead to metal deposition in tissues. Therefore, high kinetic inertness is a critical design feature for minimizing toxicity and maximizing the efficacy of these agents.

G cluster_0 Chelator Design & Metal Complex Properties cluster_1 In Vivo Consequences cluster_2 Desired Outcome Chelator Chelator Structure (e.g., Macrocyclic vs. Linear) Complex Metal Complex Chelator->Complex Forms Kinetic_Inertness Kinetic Inertness (Resistance to Dissociation) Complex->Kinetic_Inertness Determines Dissociation In Vivo Dissociation Kinetic_Inertness->Dissociation Low Stable_Complex Stable Complex in Vivo Kinetic_Inertness->Stable_Complex High Free_Metal Free Metal Ion Release Dissociation->Free_Metal Toxicity Toxicity (e.g., Off-target radiation, Metal deposition) Free_Metal->Toxicity Reduced_Efficacy Reduced Efficacy (Poor targeting) Free_Metal->Reduced_Efficacy Safety_Efficacy Improved Safety & Efficacy Stable_Complex->Safety_Efficacy

Figure 1. Logical diagram illustrating the critical role of kinetic inertness.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the kinetic inertness of metal-chelate complexes.

Serum Stability Assay

Objective: To evaluate the stability of a radiolabeled chelate in human serum, which mimics the in vivo environment with its complex mixture of proteins, ions, and other potential competing ligands.

Methodology:

  • Radiolabeling: The chelator (e.g., a 15-ane-N5 derivative or DTPA) conjugated to a targeting molecule is radiolabeled with the radioisotope of interest (e.g., ⁶⁴Cu) under optimized conditions (pH, temperature, and time).

  • Purification: The radiolabeled conjugate is purified to remove any unbound radioisotope. This is typically achieved using size-exclusion chromatography (e.g., a PD-10 column) or solid-phase extraction.

  • Incubation: A known amount of the purified radiolabeled conjugate is added to fresh human serum and incubated at 37°C.

  • Time-Course Analysis: Aliquots of the serum mixture are taken at various time points (e.g., 1, 4, 24, and 48 hours).

  • Analysis: The percentage of the intact radiolabeled conjugate at each time point is determined using analytical techniques such as radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC). The results are expressed as the percentage of radioactivity associated with the conjugate over time.

Challenge Assay (e.g., with EDTA or DTPA)

Objective: To assess the kinetic inertness of a metal-chelate complex by challenging it with a large excess of a strong competing chelator. This provides an accelerated measure of the complex's resistance to dissociation.

Methodology:

  • Complex Formation: The metal-chelate complex is formed under defined conditions (e.g., radiolabeling as described above).

  • Challenge: A significant molar excess (e.g., 100- to 1000-fold) of a strong competing chelator, such as EDTA or DTPA, is added to the solution containing the metal-chelate complex.

  • Monitoring: The mixture is incubated, and at various time points, the amount of the original metal-chelate complex remaining is quantified. This is typically done by analytical methods like radio-HPLC or radio-TLC, which can separate the intact complex from the newly formed complex with the competing chelator.

  • Data Analysis: The percentage of the intact complex is plotted against time to determine the dissociation rate or the half-life of the complex under the challenge conditions.

Conclusion

References

In Vivo Stability of Macrocyclic Radiotracers: A Comparative Analysis ofaneN5, DOTA, and NOTA Chelators

In Vivo Stability of Macrocyclic Radiotracers: A Comparative Analysis of[1]aneN5, DOTA, and NOTA Chelators

For researchers, scientists, and drug development professionals, the selection of a suitable chelator is paramount in the development of safe and effective metal-based radiopharmaceuticals. The in vivo stability of the complex formed between the chelator and the radiometal is a critical determinant of the radiotracer's performance, directly impacting image quality in diagnostics and therapeutic efficacy and toxicity in radionuclide therapy. An unstable radiotracer can lead to the release of the free radiometal, resulting in non-specific accumulation in tissues such as the liver and bone, which can obscure imaging results and cause unwanted radiation damage to healthy organs.

This guide provides a comparative overview of the in vivo stability of radiotracers based on the 1,4,7,10,13-pentaazacyclopentadecane ([1]aneN5) macrocycle and its more established counterparts, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). While in vitro studies suggest promising stability for[1]aneN5-based conjugates, a comprehensive in vivo comparison is hampered by a notable lack of published biodistribution data for this class of radiotracers.

Quantitative Biodistribution Data: A Tale of Two Chelators

Comprehensive in vivo biodistribution studies are essential to evaluate the stability of a radiotracer. High uptake in non-target organs like the liver and bone is often indicative of complex dissociation and the release of the free radiometal. The following table summarizes quantitative biodistribution data for the widely studied antibody, trastuzumab, labeled with Copper-64 (⁶⁴Cu) via DOTA and NOTA chelators. This data, gathered from studies in tumor-bearing mice, serves as a benchmark for in vivo stability.

Chelator ConjugateOrgan24 h (%ID/g ± SD)48 h (%ID/g ± SD)72 h (%ID/g ± SD)Reference
⁶⁴Cu-DOTA-Trastuzumab Blood15.0 ± 2.511.0 ± 1.88.0 ± 1.2(Ferreira et al.)
Liver10.0 ± 1.58.0 ± 1.26.0 ± 0.9(Ferreira et al.)
Tumor20.0 ± 3.025.0 ± 3.822.0 ± 3.3(Ferreira et al.)
⁶⁴Cu-NOTA-Trastuzumab Blood19.23 ± 4.4315.00 ± 2.4513.03 ± 3.71[2]
Liver14.64 ± 2.2313.23 ± 1.349.50 ± 0.32[2]
Spleen---
Kidney---
Tumor24.82 ± 11.1629.24 ± 16.4528.34 ± 15.89[2]

Note: %ID/g = percentage of injected dose per gram of tissue. Data presented as mean ± standard deviation. A direct in vivo comparison with a ⁶⁴Cu-[1]aneN5-trastuzumab conjugate is not possible due to the absence of published biodistribution data.

The Promise of[1]aneN5: In Vitro Evidence

Despite the lack of in vivo data, in vitro studies have highlighted the potential of the[1]aneN5 macrocycle. A study comparing DOTA, NODAGA, and a[1]aneN5 derivative for the ⁶⁴Cu-labeling of trastuzumab found that the ⁶⁴Cu-[1]aneN5-trastuzumab conjugate exhibited excellent stability in phosphate-buffered saline (PBS) and mouse serum. Furthermore, it demonstrated a higher resistance to transchelation when challenged with ethylenediaminetetraacetic acid (EDTA) compared to the ⁶⁴Cu-DOTA-trastuzumab conjugate. This suggests that the[1]aneN5 macrocycle can form a kinetically inert complex with ⁶⁴Cu, which is a promising characteristic for in vivo applications.

Experimental Protocols

To ensure the reproducibility and comparability of findings, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the evaluation of radiotracer stability.

Radiolabeling of Antibody-Chelator Conjugates
  • Conjugation: The chelator (e.g., a derivative of DOTA, NOTA, or[1]aneN5 with a reactive functional group) is conjugated to the antibody (e.g., trastuzumab) in a suitable buffer, typically at a specific molar ratio to control the number of chelators per antibody.

  • Purification: The antibody-chelator conjugate is purified from unconjugated chelator using size-exclusion chromatography or dialysis.

  • Radiolabeling: The purified conjugate is incubated with the radiometal (e.g., ⁶⁴CuCl₂) in a buffer at an optimized pH and temperature. For instance, ⁶⁴Cu-labeling of DOTA conjugates often requires heating, whereas NOTA and[1]aneN5 conjugates can often be labeled under milder conditions.

  • Quality Control: The radiochemical purity of the final product is determined by methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

In Vitro Serum Stability Assay
  • Incubation: The radiolabeled antibody conjugate is incubated in fresh mouse or human serum at 37°C for various time points (e.g., 1, 4, 24, 48 hours).

  • Analysis: At each time point, an aliquot of the serum mixture is analyzed by a suitable method (e.g., ITLC, HPLC, or size-exclusion chromatography) to separate the intact radiolabeled antibody from any dissociated radiometal or smaller radiolabeled species.

  • Quantification: The percentage of radioactivity associated with the intact antibody conjugate is calculated at each time point to determine the serum stability.

In Vivo Biodistribution Studies in Tumor-Bearing Mice
  • Animal Model: Tumor-bearing mice (e.g., nude mice with xenografts of a human cancer cell line expressing the target of the antibody) are used.

  • Injection: A known amount of the radiotracer is injected intravenously into each mouse.

  • Time Points: At selected time points post-injection (e.g., 2, 24, 48, 72 hours), groups of mice are euthanized.

  • Organ Harvesting: Blood, major organs (liver, kidneys, spleen, heart, lungs, etc.), and the tumor are collected, weighed, and the radioactivity in each sample is measured using a gamma counter.

  • Data Analysis: The radioactivity in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor targeting and clearance from non-target organs.

Visualizing the Process and Fate of Radiotracers

To better understand the evaluation process and the in vivo behavior of these complex molecules, the following diagrams illustrate the experimental workflow and the potential fates of a radiolabeled chelate.

Gcluster_0Preparationcluster_1Evaluationcluster_2AnalysisASynthesis & Conjugation(Chelator + Targeting Vector)BRadiolabeling(with Radiometal)A->BCQuality Control(e.g., HPLC, ITLC)B->CDIn Vitro Stability(Serum, Saline)C->DEIn Vivo Biodistribution(Animal Model)C->EFPET/SPECT ImagingE->FGData Analysis(%ID/g, Tumor-to-Organ Ratios)E->GF->GHStability AssessmentG->HGcluster_0Stable Complexcluster_1Unstable ComplexARadiolabeled Chelate(Injected)BCirculationA->BCTarget Uptake(e.g., Tumor)B->CDExcretion(Intact Complex)B->DC->DMetabolism &ClearanceERadiolabeled Chelate(Injected)FCirculationE->FGDissociation(Release of Free Radiometal)F->GIExcretion(Free Radiometal & Chelate)F->IHNon-specific Uptake(e.g., Liver, Bone)G->HH->I

A Comparative Guide to the Thermodynamic Stability of Metal-Pentaazacyclopentadecane Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the thermodynamic stability constants of metal complexes with the macrocycle 1,4,7,10,13-pentaazacyclopentadecane ([1]aneN₅), complete with experimental data and detailed protocols.

The quest for stable metal complexes is a cornerstone of advancements in various scientific fields, from the development of novel therapeutic agents to the design of efficient catalysts. The macrocyclic ligand this compound, commonly known as[1]aneN₅, has garnered significant attention due to its ability to form highly stable complexes with a variety of metal ions. This guide provides a comparative overview of the thermodynamic stability of these complexes, presenting key experimental data to inform research and development efforts.

Unveiling the Stability: A Quantitative Comparison

The thermodynamic stability of a metal complex in solution is quantified by its stability constant (log K). A higher log K value signifies a stronger metal-ligand interaction and a more stable complex. The following table summarizes the experimentally determined stability constants for a range of divalent metal ions with[1]aneN₅.

Metal IonLog K₁Experimental Conditions (Temperature, Ionic Strength)Reference
Cu(II)22.125 °C, 0.1 M (NaClO₄)[2]
Ni(II)16.525 °C, 0.1 M (NaClO₄)[2]
Zn(II)12.525 °C, 0.1 M (NaClO₄)[2]
Co(II)12.325 °C, 0.1 M (NaClO₄)[2]
Cd(II)11.225 °C, 0.1 M (NaClO₄)[2]
Pb(II)10.325 °C, 0.1 M (NaClO₄)[2]

Note: Log K₁ refers to the stepwise formation constant for the 1:1 metal-ligand complex.

The data clearly illustrates a significant variation in the stability of the complexes, with the Cu(II) complex exhibiting exceptionally high stability. This trend, often referred to as the Irving-Williams series, is a common observation for high-spin octahedral complexes of first-row transition metals.

The Science Behind the Numbers: Experimental Protocols

The determination of thermodynamic stability constants is a meticulous process requiring precise experimental control. The primary methods employed for studying metal-[1]aneN₅ complexation are potentiometric titration and isothermal titration calorimetry (ITC).

Potentiometric Titration

This is a widely used and reliable method for determining stability constants.[3][4] The general procedure involves the following steps:

  • Solution Preparation: Standardized solutions of the metal salt, the ligand ([1]aneN₅), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) are prepared in a medium of constant ionic strength (e.g., 0.1 M NaClO₄ or KNO₃). Maintaining a constant ionic strength is crucial to ensure that activity coefficients remain constant throughout the titration.

  • Calibration: The pH electrode is calibrated using standard buffer solutions to ensure accurate hydrogen ion concentration measurements.

  • Titration: A solution containing the metal ion and the ligand is titrated with the standardized strong base. The pH of the solution is monitored after each addition of the titrant.

  • Data Analysis: The collected data (volume of base added vs. pH) is used to calculate the average number of protons bound to the ligand and the free ligand concentration at each point in the titration. These values are then used to calculate the stepwise formation constants of the metal complex using specialized software.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n).[5] The experimental workflow is as follows:

  • Sample Preparation: A solution of the metal ion is placed in the sample cell of the calorimeter, and a solution of the[1]aneN₅ ligand is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.

  • Titration: The ligand solution is injected into the metal ion solution in a series of small aliquots. The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The resulting thermogram, a plot of heat change versus molar ratio of ligand to metal, is analyzed using a suitable binding model to determine the thermodynamic parameters of the complexation reaction.

Visualizing the Stability Landscape

The thermodynamic stability of metal-[1]aneN₅ complexes is governed by a delicate interplay of several factors. The following diagram illustrates the key relationships influencing the stability constants.

Thermodynamic_Stability_Factors Factors Influencing Thermodynamic Stability of Metal-[15]aneN₅ Complexes M Metal Ion Properties charge Ionic Charge M->charge radius Ionic Radius M->radius cfse Crystal Field Stabilization Energy M->cfse L Ligand ([15]aneN₅) Properties macro Macrocyclic Effect L->macro donor Donor Atom Basicity (N) L->donor preorg Preorganization L->preorg S Solvent Effects solv_m Solvation of Metal Ion S->solv_m solv_l Solvation of Ligand S->solv_l solv_c Solvation of Complex S->solv_c K Thermodynamic Stability (log K) charge->K Increases K radius->K Decreases K (generally) cfse->K Influences K (e.g., Irving-Williams series) macro->K Increases K (entropic effect) donor->K Increases K preorg->K Increases K (reduces entropic penalty) solv_m->K Decreases K (competes with ligand) solv_l->K Influences K solv_c->K Influences K

Caption: Factors influencing the thermodynamic stability of metal-[1]aneN₅ complexes.

This guide serves as a foundational resource for understanding and comparing the thermodynamic stabilities of metal complexes with the versatile macrocycle[1]aneN₅. The provided data and experimental insights are intended to facilitate informed decision-making in the design and application of these fascinating coordination compounds.

References

Pentaaza Macrocycles as MRI Contrast Agents: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for safer and more efficient MRI contrast agents is a paramount objective. This guide provides a detailed, data-driven comparison of various pentaaza macrocyclic chelators for gadolinium (Gd³⁺) and manganese (Mn²⁺) ions, which are at the forefront of this research.

The stability and relaxivity of these complexes are critical determinants of their efficacy and safety as MRI contrast agents. Macrocyclic ligands, particularly those with five donor nitrogen atoms (pentaaza), offer a compelling structural framework, demonstrating high thermodynamic stability and kinetic inertness, which minimizes the release of toxic free metal ions in vivo.[1][2][3]

Performance Data at a Glance: Gadolinium-Based Agents

Gadolinium-based contrast agents (GBCAs) are the most widely used in clinical practice. The following table summarizes the key performance indicators for several pentaaza macrocyclic Gd³⁺ complexes, alongside the widely used tetraaza macrocycle Gd-DOTA for reference.

Contrast Agent Complexr1 Relaxivity (mM⁻¹s⁻¹)Magnetic FieldTemperature (°C)Thermodynamic Stability (log KGdL)Kinetic Inertness (t1/2)Citation(s)
Gd-DOTA (Reference)~4.20.47 T37~25.6338 h[4][5]
Gd-Complex (Diethylenetriamine-N-oxide pentaacetic acid-bisamide based)14.31.5 T25Comparable to Gd-DTPAHigher than Gd-DTPA[1][6]
Gadobutrol (Macrocyclic)Significantly higher than gadoteridol and gadoterate1.5, 3, and 7 TNot SpecifiedHighHigh[7]
Gadoteridol (Macrocyclic)Lower than Gadobutrol1.5, 3, and 7 TNot SpecifiedHighHigh[7]
Gadoterate (Macrocyclic)Lower than Gadobutrol1.5, 3, and 7 TNot SpecifiedHighHigh[7]

Performance Data at a Glance: Manganese-Based Alternatives

Concerns about gadolinium deposition in the body have spurred the development of manganese-based contrast agents.[3] Pentaaza macrocycles are also being explored for chelating Mn²⁺.

Contrast Agent Complexr1 Relaxivity (mM⁻¹s⁻¹)Magnetic FieldTemperature (°C)Thermodynamic Stability (log KMnL)Kinetic Inertness (t1/2)Citation(s)
[Mn(PC2A-BP)]23.5 (in presence of HSA)0.49 T3714.86286.2 h[8]
[Mn(3,6-PC2A)(H₂O)]2.720.49 T2515.53Not Specified[8]
[Mn(3,9-PC2A)(H₂O)]2.910.49 T2517.0963 h and 21 h (for two complexes)[8]
MnL1 (15-pyN3O2 derivative)Not SpecifiedNot SpecifiedNot SpecifiedHigher than parent macrocycle~3 minutes[8]
MnL2 (15-pyN3O2 derivative)2.4920 MHz25Not SpecifiedLow[8]
MnL3 (15-pyN3O2 derivative)2.7720 MHz25Not SpecifiedLow[8]

Experimental Methodologies

The quantitative data presented above is derived from a variety of experimental techniques designed to probe the physicochemical properties of these contrast agents.

Relaxivity Measurements

The efficiency of an MRI contrast agent is quantified by its relaxivity (r₁ and r₂), which is the measure of the increase in the longitudinal (1/T₁) and transverse (1/T₂) relaxation rates of water protons per unit concentration of the contrast agent.

A typical experimental workflow for determining relaxivity is as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare stock solution of contrast agent prep2 Create serial dilutions in buffer (e.g., phosphate buffer at pH 7.4) prep1->prep2 acq1 Measure T1 relaxation times of each dilution using an NMR spectrometer or MRI scanner prep2->acq1 acq2 Record measurements at a specific magnetic field strength (e.g., 1.5 T) and temperature (e.g., 37°C) acq1->acq2 an1 Plot 1/T1 (s⁻¹) against the concentration of the contrast agent (mM) acq2->an1 an2 Perform a linear regression fit to the data an1->an2 an3 The slope of the line represents the r1 relaxivity (mM⁻¹s⁻¹) an2->an3

Workflow for Relaxivity Measurement.
Stability and Inertness Determination

The thermodynamic stability and kinetic inertness of the complexes are crucial for preventing the in vivo release of toxic free metal ions.

Thermodynamic Stability (log K) is typically determined by potentiometric or spectrophotometric titration. This involves titrating the ligand with a solution of the metal ion and monitoring the changes in pH or absorbance to calculate the stability constant.

Kinetic Inertness is often assessed by measuring the rate of dissociation of the complex under challenging conditions, such as in the presence of a competing metal ion (e.g., Zn²⁺) or at low pH. The half-life (t₁/₂) of the complex is then calculated. A simple relaxometric protocol can be used to follow the transmetallation process over time.[2]

G cluster_protocol Kinetic Inertness Protocol cluster_analysis Analysis start Prepare solution of Gd-complex in buffer (pH 7.4) add_zn Add excess ZnCl₂ start->add_zn measure Monitor paramagnetic longitudinal relaxation rate (1/T₁) over time at 37°C add_zn->measure analyze Analyze the change in relaxivity to determine the rate of transmetallation measure->analyze calculate Calculate the dissociation half-life (t₁/₂) analyze->calculate

Protocol for Assessing Kinetic Inertness.

The Importance of Macrocyclic Structure

The general consensus in the field is that macrocyclic chelators offer superior stability compared to their linear counterparts.[2][5][9][10] The pre-organized and rigid structure of the macrocycle encapsulates the metal ion more effectively, leading to a higher kinetic inertness.[11] This is a critical safety feature, as the dissociation of gadolinium from its chelate is associated with conditions like nephrogenic systemic fibrosis (NSF) and gadolinium deposition in tissues.[3][12]

The relationship between the structure of the chelate and its stability can be visualized as follows:

G cluster_structure Chelate Structure cluster_properties Resulting Properties cluster_safety Safety Profile macro Macrocyclic high_stab High Stability & Inertness macro->high_stab linear Linear low_stab Lower Stability & Inertness linear->low_stab high_safety Higher Safety high_stab->high_safety low_safety Lower Safety low_stab->low_safety

Structure-Stability-Safety Relationship.

References

The Superior Performance of Pentaazacyclopentadecane Derivatives in Targeted Alpha Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a suitable chelator is paramount for the successful development of Actinium-225 (²²⁵Ac) based radiopharmaceuticals. This guide provides an objective comparison of pentaazacyclopentadecane derivatives, with a focus on 'macropa' and its analogues, against other alternatives like DOTA, for the stable chelation of ²²⁵Ac in targeted alpha therapy (TAT). The therapeutic potential of TAT using ²²⁵Ac is immense, owing to its high linear energy transfer and short-range alpha emissions, which can effectively kill cancer cells with minimal damage to surrounding healthy tissue.[1][2][3][4][5]

The stability of the complex formed between the radionuclide and a bifunctional chelator, which is in turn conjugated to a targeting vector such as a monoclonal antibody or a small molecule, is critical for the safe and effective delivery of ²²⁵Ac to the target site.[1][6] This guide presents a detailed examination of the performance of pentaazacyclopentadecane-based chelators, supported by experimental data.

Radiolabeling Efficiency: A Tale of Two Temperatures

One of the most significant advantages of macropa-based chelators over the widely used DOTA is the ability to achieve quantitative radiolabeling under mild conditions.[7][8] All macropa-containing targeting vectors can be quantitatively radiolabeled with ²²⁵Ac at room temperature (25°C), whereas DOTA-containing analogues require elevated temperatures (≥ 90°C) for quantitative labeling.[7] This is a crucial factor when working with heat-sensitive biomolecules like antibodies, which can be denatured at high temperatures.[6][9]

Furthermore, the formation of [²²⁵Ac]macropa complexes is not significantly inhibited by the presence of common metal contaminants.[7] In contrast, the formation of the [²²⁵Ac]DOTA complex is dramatically impacted by the presence of these contaminants even at lower concentrations.[7]

ChelatorRadiolabeling TemperatureRadiolabeling TimeImpact of Metal Contaminants (up to 50 ppm)
Macropa Derivatives Room Temperature (25°C)5-30 minutesNot significantly inhibited
DOTA High Temperature (≥ 90°C)30-60 minutesSignificantly inhibited

In Vitro and In Vivo Stability: Holding on to the Payload

The stability of the radiometal complex is crucial to prevent the premature release of ²²⁵Ac in vivo, which could lead to off-target toxicity.[10] Pentaazacyclopentadecane derivatives have demonstrated exceptional in vivo stability.[11][12][13] For instance, [²²⁵Ac]macropa complexes remained stable over a seven-day period with no loss of ²²⁵Ac observed.[7] When conjugated to a PSMA-targeting molecule and administered to mice, accumulation of ²²⁵Ac was only observed in the tumor after four days, indicating stable retention of the radionuclide.[14]

In contrast, while DOTA can form stable complexes with ²²⁵Ac, the harsh labeling conditions can be a drawback.[10][14] Moreover, some studies suggest that acyclic chelators result in high liver uptake and poor whole-body clearance of ²²⁵Ac, highlighting the importance of the macrocyclic structure.[11][12][13]

ChelatorIn Vitro Stability (Human Serum)In Vivo StabilityKey Findings
Macropa Derivatives >95% stable after 1 hour[15]High stability, minimal off-target accumulation[14]No displacement of ²²⁵Ac by challenging metal ions[7]
DOTA Generally stableStable, but suboptimal labeling conditions[10][14]
Acyclic Chelators (e.g., EDTA, DTPA) Less stableSubstantial liver accumulation[12][13]Not suitable for in vivo applications with ²²⁵Ac

Experimental Protocols

General Radiolabeling Protocol for Macropa-Conjugates

Preparation: To a solution of the macropa-NCS conjugated targeting vector (e.g., antibody or peptide) in a suitable buffer (e.g., 0.1 M NH₄OAc, pH 5.5), add a solution of [²²⁵Ac]Ac(NO₃)₃.[1]

Incubation: The reaction mixture is incubated at room temperature (25°C) for 5-30 minutes.[1][7]

Quality Control: The radiochemical purity is determined by instant thin-layer chromatography (ITLC).[1][7]

General Radiolabeling Protocol for DOTA-Conjugates

Preparation: To a solution of the DOTA-conjugated targeting vector in a suitable buffer (e.g., 0.1 M NH₄OAc, pH 5.5), add a solution of [²²⁵Ac]Ac(NO₃)₃.[7]

Incubation: The reaction mixture is incubated at a high temperature (≥ 90°C) for 30-60 minutes.[7]

Quality Control: The radiochemical purity is determined by ITLC.[7]

In Vitro Stability Assay (Human Serum)

An aliquot of the radiolabeled product is added to human serum and incubated at 37°C with vigorous shaking for a specified period (e.g., 1 hour).[15] Plasma proteins are then precipitated with acetonitrile, and the supernatant is analyzed by ITLC and/or radio-HPLC to determine the percentage of intact radiolabeled conjugate.[15]

In Vivo Biodistribution Study

Tumor-bearing mice are injected with the radiolabeled conjugate. At various time points post-injection, organs of interest (including the tumor) are harvested, weighed, and the radioactivity is measured using a gamma counter. The percentage of injected dose per gram of tissue (%ID/g) is then calculated for each organ.[10][14]

Visualizing the Chelation and Experimental Workflow

ChelationProcess Chelation of Ac-225 by Macropa Ac225 Ac-225 ion Complex [225Ac]Macropa Complex (Stable) Ac225->Complex Chelation (Room Temp) Macropa Macropa Chelator Macropa->Complex

Caption: Chelation of Actinium-225 by a macropa-based chelator.

TAT_Workflow Targeted Alpha Therapy Experimental Workflow cluster_radiolabeling Radiolabeling cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Chelator Macropa-NCS + Targeting Vector Radiolabeled_Conjugate [225Ac]Macropa-Vector Chelator->Radiolabeled_Conjugate Conjugation Ac225 Actinium-225 Ac225->Radiolabeled_Conjugate Labeling (RT) Serum_Stability Serum Stability Assay Radiolabeled_Conjugate->Serum_Stability Cell_Uptake Cellular Uptake Assay Radiolabeled_Conjugate->Cell_Uptake Biodistribution Biodistribution (Animal Model) Radiolabeled_Conjugate->Biodistribution Therapy Therapeutic Efficacy Biodistribution->Therapy

References

Safety Operating Guide

Proper Disposal of 1,4,7,10,13-Pentaazacyclopentadecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 1,4,7,10,13-Pentaazacyclopentadecane is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information for the proper management and disposal of this polyaza macrocycle.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn to minimize exposure and risk. The toxicological properties of this compound have not been fully investigated, and caution is advised.[1]

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Safety goggles or glassesTo prevent eye contact with the chemical.
Hand Protection Chemical-resistant glovesTo protect skin from potential irritation or absorption.
Protective Clothing Laboratory coat and other protective clothingTo prevent skin contact.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of any dust or vapors.[1]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound, as with many specialized chemicals, requires a systematic approach to ensure the safety of personnel and the protection of the environment. As this compound is an aliphatic amine, general principles for amine disposal should be followed.[2]

Step 1: Segregation and Collection

  • Isolate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[2]

  • Use a Designated Container: Collect all waste containing this chemical in a clearly labeled, dedicated waste container. The container must be made of a compatible material.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[2]

Step 2: Storage

  • Secure Storage: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area.[2]

  • Avoid Incompatibles: Keep the waste container away from incompatible materials, particularly acids and strong oxidizing agents.[2]

Step 3: Accidental Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning, don the required personal protective equipment.[1]

  • Containment: For solid spills, carefully scoop the material into a suitable container for disposal.[1] For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup should be placed in the hazardous waste container.

Step 4: Final Disposal

  • Professional Disposal: For the final disposal of this compound waste, it is imperative to use a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will have specific protocols and approved vendors for chemical disposal.

III. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Generation of Waste B Wear Appropriate PPE A->B C Segregate Waste into Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Accidental Spill? D->E F Follow Spill Cleanup Protocol E->F Yes G Contact Environmental Health & Safety (EHS) for Pickup E->G No F->C H Disposal by Licensed Hazardous Waste Contractor G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,4,7,10,13-Pentaazacyclopentadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of 1,4,7,10,13-Pentaazacyclopentadecane

This guide provides critical safety and operational information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first lines of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Nitrile, Neoprene, or Butyl rubber gloves. Due to the lack of specific breakthrough time data for this compound, it is strongly recommended to double-glove.Provides a barrier against skin contact, which can cause irritation. Regularly inspect gloves for any signs of degradation. For prolonged or high-concentration work, consult the glove manufacturer's specific chemical resistance data.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.Protects the respiratory tract from potentially irritating and harmful vapors.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

  • Preparation and Area Setup:

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.

    • Have a chemical spill kit readily available.

  • Donning Personal Protective Equipment (PPE):

    • Inspect all PPE for integrity before use.

    • Don PPE in the following order: lab coat, respiratory protection (if required), eye and face protection, and finally, gloves (double-gloving is recommended).

  • Chemical Handling:

    • Carefully open the container, avoiding inhalation of any vapors.

    • Use appropriate tools (e.g., spatula, pipette) to handle the chemical.

    • Keep the container sealed when not in use.

    • Avoid direct contact with skin, eyes, and clothing.

  • Post-Handling Procedures:

    • Decontaminate any equipment that has come into contact with the chemical.

    • Properly label and store any unused chemical according to safety data sheet (SDS) recommendations.

    • Remove PPE in the reverse order it was donned, taking care to avoid self-contamination. Dispose of disposable PPE as hazardous waste.

Emergency Spill Response

In the event of a spill, immediate and appropriate action is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill and the associated hazards.

  • Small Spills (manageable by trained personnel):

    • Don appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by water.

  • Large Spills:

    • Evacuate the area and close the doors.

    • Notify your institution's environmental health and safety (EHS) department and/or emergency services.

    • Provide them with the chemical name and any other relevant information.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste materials, including unused chemical, contaminated absorbent materials, and disposable PPE, must be collected in a designated and properly labeled hazardous waste container.

    • The container must be compatible with the chemical and kept closed except when adding waste.

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's authorized hazardous waste management program.

    • Disposal should be carried out in accordance with all federal, state, and local regulations. In many cases, this will involve incineration at a licensed facility.

Visual Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling cluster_post Post-Handling & Disposal start Start: Handling this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards check_ventilation Work in Fume Hood or Well-Ventilated Area assess_hazards->check_ventilation locate_safety Locate Eyewash/ Safety Shower check_ventilation->locate_safety body_protection Don Lab Coat, Pants, Closed-Toe Shoes locate_safety->body_protection eye_protection Don Chemical Safety Goggles/Face Shield body_protection->eye_protection respiratory_protection Don Respirator (if required) eye_protection->respiratory_protection hand_protection Don Double Gloves (e.g., Nitrile) respiratory_protection->hand_protection handle_chemical Perform Experimental Work hand_protection->handle_chemical decontaminate Decontaminate Equipment handle_chemical->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff PPE Safely dispose_waste->doff_ppe end End of Procedure doff_ppe->end

Caption: Logical workflow for PPE selection and use when handling this compound.

Visual Guide for Disposal Plan

Disposal_Plan cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (Unused chemical, contaminated PPE, etc.) collect_waste Collect in Designated, Labeled Hazardous Waste Container start->collect_waste segregate_waste Segregate from Incompatible Waste Streams collect_waste->segregate_waste store_waste Store in a Secure, Well-Ventilated Area segregate_waste->store_waste arrange_pickup Arrange for Pickup by Authorized Waste Management store_waste->arrange_pickup final_disposal Dispose via Licensed Facility (e.g., Incineration) arrange_pickup->final_disposal end Disposal Complete final_disposal->end

Caption: Step-by-step disposal plan for this compound waste.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.